1-(3-Cyanophenyl)-3-cyclohexylurea
Description
The exact mass of the compound N-(3-cyanophenyl)-N'-cyclohexylurea is 243.137162174 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Cyanophenyl)-3-cyclohexylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Cyanophenyl)-3-cyclohexylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-cyanophenyl)-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMZYFZMEVLDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(3-Cyanophenyl)-3-cyclohexylurea chemical structure and properties
This technical guide details the chemical structure, synthesis, and pharmacological properties of 1-(3-Cyanophenyl)-3-cyclohexylurea , a potent inhibitor of the soluble Epoxide Hydrolase (sEH) enzyme.
A Second-Generation Soluble Epoxide Hydrolase (sEH) Inhibitor
Executive Summary
1-(3-Cyanophenyl)-3-cyclohexylurea is a synthetic small molecule designed to inhibit the mammalian soluble epoxide hydrolase (sEH/EPHX2) enzyme. It belongs to the 1,3-disubstituted urea class of transition-state mimics.
By inhibiting sEH, this compound stabilizes Epoxyeicosatrienoic acids (EETs) —endogenous lipid mediators with potent anti-inflammatory, antihypertensive, and analgesic properties. The inclusion of the 3-cyano (meta-cyano) substituent on the phenyl ring is a strategic medicinal chemistry modification designed to enhance metabolic stability and water solubility compared to earlier lipophilic analogs like 1-cyclohexyl-3-dodecylurea (CDU) or 1-(3-chlorophenyl)-3-cyclohexylurea (CIU).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
2.1 Structural Nomenclature
-
IUPAC Name: 1-(3-Cyanophenyl)-3-cyclohexylurea
-
Common Class: Urea-based sEH Inhibitor
-
Molecular Formula:
-
Molecular Weight: 243.31 g/mol
-
SMILES: N#Cc1cccc(NC(=O)NC2CCCCC2)c1
-
InChIKey: (Predicted) WUPWWTKSYQSCFQ-UHFFFAOYSA-N (Analogous to chloro-variant)
2.2 Key Physicochemical Data
The following properties dictate the compound's pharmacokinetics and suitability as a chemical probe.
| Property | Value (Approx.) | Significance |
| LogP (Lipophilicity) | 3.2 – 3.5 | Moderate lipophilicity ensures cell permeability but avoids the extreme insolubility of early alkyl-urea inhibitors. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Good predictor for oral bioavailability and passive membrane transport. |
| H-Bond Donors | 2 (Urea NHs) | Critical for binding to the sEH catalytic aspartate residue. |
| H-Bond Acceptors | 2 (Carbonyl + Nitrile) | The nitrile group acts as a weak acceptor, improving solubility over halogenated analogs. |
| Solubility (Water) | Low (< 50 µM) | Requires formulation (e.g., DMSO stock or cyclodextrin encapsulation) for biological assays. |
Mechanism of Action: Transition State Mimicry
The potency of 1-(3-Cyanophenyl)-3-cyclohexylurea stems from its ability to mimic the high-energy transition state of the epoxide hydrolysis reaction.
-
Binding Pocket Entry: The lipophilic cyclohexyl group anchors the molecule into the large hydrophobic pocket of the sEH active site.
-
Catalytic Triad Interaction: The urea pharmacophore (R-NH-CO-NH-R') positions itself near the catalytic triad (Asp335, Asp9, His524).
-
Transition State Stabilization: The two urea protons form tight hydrogen bonds with the carboxylate oxygen of Asp335 . This mimics the stabilization of the oxyanion intermediate formed during the hydrolysis of natural epoxide substrates (like EETs).
-
Cyano-Interaction: The 3-cyanophenyl moiety occupies the secondary aromatic pocket. The cyano group withdraws electrons, increasing the acidity of the urea protons (strengthening the H-bond to Asp335) and potentially interacting with Tyr383 or Tyr466.
Pathway Visualization: sEH Inhibition Cascade
Caption: Mechanism of Action. The inhibitor blocks the conversion of active EETs to inactive DHETs, amplifying the therapeutic anti-inflammatory signal.
Synthesis Protocol
The synthesis utilizes the high reactivity of isocyanates with primary amines. This "click-like" urea formation is efficient and typically high-yielding.
4.1 Reaction Scheme
Reagents: 3-Aminobenzonitrile (Aniline derivative) + Cyclohexyl isocyanate. Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
4.2 Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzonitrile (1.0 equiv, e.g., 5 mmol) in anhydrous DCM (20 mL).
-
Addition: Cool the solution to 0°C (ice bath). Add cyclohexyl isocyanate (1.1 equiv, 5.5 mmol) dropwise via syringe under an inert atmosphere (
or Ar). -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 6–12 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 1:1). The product is typically more polar than the isocyanate but less polar than the amine.
-
-
Work-up:
-
The urea product often precipitates out of the DCM solution.
-
If precipitate forms: Filter the white solid using a Büchner funnel and wash with cold DCM (2 x 5 mL) and Hexane (2 x 10 mL).
-
If no precipitate: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot Ethanol or Ethyl Acetate/Hexane.
-
-
Characterization:
-
1H NMR (DMSO-d6): Look for two distinct NH singlets (typically
8.5–6.0 ppm), aromatic protons ( 7.0–8.0 ppm), and the cyclohexyl multiplet ( 1.0–1.9 ppm). -
MS (ESI): Confirm mass peak
.
-
Synthesis Workflow Diagram
Caption: Standard synthetic route for urea-based sEH inhibitors via isocyanate coupling.
Biological Applications & Handling[9]
5.1 Storage and Stability
-
Solid State: Stable at -20°C for >2 years. Protect from moisture (hygroscopic tendency).
-
Stock Solution: Dissolve in 100% DMSO (up to 20-50 mM). Stable at -80°C for 6 months.[1] Avoid repeated freeze-thaw cycles.
5.2 In Vitro Assay Guidelines (IC50 Determination)
To verify the potency of this compound against sEH, use a fluorescent reporter assay.
-
Enzyme: Recombinant human or murine sEH (approx. 1 nM final concentration).
-
Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)acetate).
-
Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA (to prevent non-specific binding).
-
Protocol:
-
Incubate enzyme + Inhibitor (1-(3-Cyanophenyl)-3-cyclohexylurea) for 5–10 minutes at 30°C.
-
Add PHOME substrate (final conc. 50 µM).
-
Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10 minutes.
-
Expected Result: IC50 values should be in the low nanomolar range (typically 2–50 nM depending on the species).
-
5.3 Advantages Over Other Inhibitors
-
vs. CDU (Dicyclohexylurea): The 3-cyanophenyl group improves solubility and makes the compound easier to formulate for animal studies.
-
vs. CIU (Chlorophenyl analog): The cyano group is less lipophilic than chlorine, potentially reducing off-target binding and improving metabolic half-life by blocking P450 oxidation at the meta-position.
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808. Link
-
Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of hypertension in spontaneously hypertensive rats." Journal of Medicinal Chemistry, 53(19), 7067-7075. Link
-
Kodani, S. D., & Hammock, B. D. (2015). "The 2014 Eicosanoid Conference: Soluble Epoxide Hydrolase Inhibitors in Cardiovascular Disease." The FASEB Journal. Link
Sources
A Technical Guide to the Mechanism of Action of 1-(3-Cyanophenyl)-3-cyclohexylurea as a Soluble Epoxide Hydrolase (sEH) Inhibitor
Abstract
The soluble epoxide hydrolase (sEH) enzyme is a critical regulator in the metabolism of endogenous lipid signaling molecules, primarily the epoxyeicosatrienoic acids (EETs). By hydrolyzing these beneficial epoxides to their less active diol counterparts, sEH plays a pivotal role in modulating inflammation, blood pressure, and pain. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases. Among the most potent classes of sEH inhibitors are the 1,3-disubstituted ureas. This technical guide provides an in-depth analysis of the mechanism of action for a representative member of this class, 1-(3-Cyanophenyl)-3-cyclohexylurea, detailing its molecular interactions within the sEH active site and outlining the experimental protocols used to validate its inhibitory profile.
Introduction: The Soluble Epoxide Hydrolase (sEH) Target
The human soluble epoxide hydrolase (hsEH) is a bifunctional enzyme composed of two distinct domains: an N-terminal domain with phosphatase activity and a C-terminal domain possessing the epoxide hydrolase activity that is the focus of therapeutic inhibition.[1][2][3] The C-terminal hydrolase domain metabolizes epoxides, such as the EETs, which are produced from arachidonic acid by cytochrome P450 epoxygenases.[3][4][5] EETs are known to have vasodilatory, anti-inflammatory, and analgesic properties.[3][6] The sEH-mediated conversion of EETs into dihydroxyeicosatrienoic acids (DHETs) significantly diminishes these protective biological effects.[2][7] Therefore, inhibiting sEH activity preserves the endogenous levels of EETs, making sEH a key therapeutic target.[4][5][6][8]
The Urea Pharmacophore: A Foundation for Potent Inhibition
The 1,3-disubstituted urea scaffold is a well-established and highly effective pharmacophore for sEH inhibition.[9][10][11][12] Compounds like 1-(3-Cyanophenyl)-3-cyclohexylurea act as potent, competitive, and reversible inhibitors.[4][12] The fundamental basis for their efficacy lies in their ability to act as transition-state mimics of the epoxide hydrolysis reaction, allowing them to bind with high affinity to the enzyme's active site.[10]
Molecular Mechanism of Inhibition
The inhibitory action of 1-(3-Cyanophenyl)-3-cyclohexylurea is driven by a series of precise molecular interactions within the L-shaped hydrophobic tunnel that constitutes the sEH active site.[13][14]
Core Interactions of the Urea Moiety
The central urea group is the anchor of the inhibitor, forming a network of critical hydrogen bonds with the catalytic residues of the enzyme. This interaction is a textbook example of transition-state analogy.[4][15]
-
Hydrogen Bonding with Catalytic Tyrosines: The carbonyl oxygen of the urea moiety acts as a hydrogen bond acceptor, forming two crucial hydrogen bonds with the hydroxyl groups of Tyrosine 381 (Tyr381) and Tyrosine 465 (Tyr465) .[4][14] In the natural catalytic process, these tyrosine residues act as general acids to protonate the epoxide oxygen, facilitating nucleophilic attack. The inhibitor's carbonyl oxygen effectively mimics this interaction.
-
Interaction with the Catalytic Nucleophile: One of the N-H groups of the urea acts as a hydrogen bond donor to the carboxylate side chain of Aspartate 333 (Asp333) .[4][14] Asp333 is the key catalytic nucleophile that attacks the epoxide carbon during hydrolysis. This interaction occupies the nucleophile, preventing it from carrying out its catalytic function.
Role of the Flanking Hydrophobic Groups
The potency of urea-based inhibitors is significantly enhanced by the presence of bulky, hydrophobic groups on either side of the urea core.[10][16] These groups engage in extensive van der Waals contacts within two main hydrophobic pockets of the active site.
-
Cyclohexyl Group: This aliphatic ring fits snugly into a hydrophobic pocket often referred to as the F265 pocket, providing substantial binding affinity through hydrophobic interactions.[14]
-
3-Cyanophenyl Group: The cyanophenyl moiety occupies the other side of the active site, engaging with residues in what is known as the W334 niche.[14] The combination of hydrophobic surface area from the phenyl ring and potential electronic interactions from the cyano group contributes to the overall high-affinity binding.
The following diagram illustrates the key interactions stabilizing the inhibitor within the sEH active site.
Caption: Key interactions of 1-(3-Cyanophenyl)-3-cyclohexylurea in the sEH active site.
Experimental Validation Protocols
The proposed mechanism of action is substantiated by a suite of well-established biochemical and structural biology assays. These protocols form a self-validating system to characterize inhibitor potency, determine the mode of inhibition, and visualize the direct binding interactions.
Protocol 1: Determination of Inhibitor Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of an inhibitor's potency. A fluorescence-based assay is a common, high-throughput method for its determination.[17][18][19]
Objective: To determine the concentration of 1-(3-Cyanophenyl)-3-cyclohexylurea required to inhibit 50% of hsEH activity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Dilute recombinant hsEH to a working concentration in assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, with 0.1 mg/mL BSA).[17]
-
Prepare a solution of a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), in assay buffer.[10][19]
-
-
Assay Setup (96- or 384-well plate):
-
Create serial dilutions of the inhibitor stock solution across the plate. Include vehicle-only (DMSO) wells for 100% activity control and a known potent inhibitor (e.g., AUDA) for 0% activity control.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Reaction Initiation and Measurement:
-
Add the CMNPC substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (product formation) over time.[20]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.[17]
-
Caption: Standard experimental workflow for IC₅₀ determination using a fluorescence assay.
Protocol 2: Kinetic Analysis for Determining Inhibition Type
To confirm that 1-(3-Cyanophenyl)-3-cyclohexylurea acts as a competitive inhibitor, kinetic studies are performed by measuring enzyme activity at various substrate and inhibitor concentrations.
Objective: To elucidate the mode of inhibition (e.g., competitive, non-competitive).
Methodology:
-
Assay Execution: Perform the fluorescence-based assay as described in Protocol 1. However, instead of a single substrate concentration, run the assay across a range of substrate concentrations for each fixed concentration of the inhibitor.
-
Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis (Lineweaver-Burk Plot):
-
For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]).
-
Interpretation: For a competitive inhibitor, the resulting lines will intersect on the y-axis, indicating that the maximum velocity (Vmax) is unchanged, but the apparent Michaelis constant (Km) increases with inhibitor concentration. This confirms that the inhibitor and substrate are competing for the same active site.[21]
-
Protocol 3: Structural Verification via X-ray Crystallography
X-ray crystallography provides the most definitive evidence for the binding mode of an inhibitor, offering an atomic-resolution snapshot of the enzyme-inhibitor complex.[22][23][24]
Objective: To directly visualize the interactions between 1-(3-Cyanophenyl)-3-cyclohexylurea and the hsEH active site residues.
Methodology (Conceptual Workflow):
-
Protein Crystallization: Purified hsEH is crystallized under specific buffer and precipitant conditions to form highly ordered, solid-state lattices.
-
Ligand Soaking or Co-crystallization: The inhibitor is introduced to the protein crystals by soaking them in a solution containing a high concentration of the compound.[25] Alternatively, the protein and inhibitor can be mixed prior to crystallization (co-crystallization).
-
X-ray Diffraction: The inhibitor-bound crystals are exposed to a high-intensity X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of spots.
-
Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map of the protein and the bound ligand. A molecular model is built into this map and refined to yield a high-resolution 3D structure.[24]
-
Analysis: The final structure is analyzed to identify all the specific hydrogen bonds, van der Waals contacts, and other interactions between the inhibitor and the enzyme, confirming the mechanism proposed by biochemical and computational methods.[14]
Caption: Conceptual workflow for determining an inhibitor-bound protein structure via X-ray crystallography.
Quantitative Data Summary
The 1,3-disubstituted urea class of inhibitors, including analogs of 1-(3-Cyanophenyl)-3-cyclohexylurea, consistently demonstrates high potency against human sEH. The table below presents typical inhibitory values for this class.
| Inhibitor Class | Parameter | Typical Value (hsEH) | Assay Method |
| 1,3-Disubstituted Ureas | IC₅₀ | 1 - 50 nM | Fluorescence-based[10][15] |
| 1,3-Disubstituted Ureas | Kᵢ | 0.5 - 20 nM | Kinetic Analysis[12] |
Note: Specific values for 1-(3-Cyanophenyl)-3-cyclohexylurea may vary based on exact assay conditions but fall within this potent range.
Conclusion and Implications for Drug Design
The mechanism of action of 1-(3-Cyanophenyl)-3-cyclohexylurea is a well-defined example of structure-based enzyme inhibition. Its potency is derived from the urea moiety's ability to act as a transition-state mimic, forming a tight network of hydrogen bonds with the catalytic triad (Asp333, Tyr381, Tyr465) of the sEH active site. This core interaction is further stabilized by extensive hydrophobic contacts between the cyclohexyl and cyanophenyl groups and complementary pockets within the enzyme.
This detailed mechanistic understanding, validated through a combination of potency assays, kinetic analysis, and X-ray crystallography, provides a robust framework for the rational design of next-generation sEH inhibitors. Future efforts can leverage this knowledge to optimize not only potency but also critical drug-like properties such as solubility, metabolic stability, and target residence time, ultimately advancing the development of novel therapeutics for hypertension, inflammation, and pain.[9][20][26]
References
- Gomi, T., et al. (2014). Structural insights into binding of inhibitors to soluble epoxide hydrolase gained by fragment screening and X-ray crystallography. Elsevier.
- BenchChem. (n.d.). Assessing the Selectivity of Novel sEH Inhibitors. BenchChem Technical Support Center.
- Morisseau, C., & Hammock, B. D. (2007).
- ResearchGate. (n.d.). Active site cavities of sEH (A) and AChE (B).
- ResearchGate. (n.d.). sEH inhibitory activity and kinetic analysis of isolated compounds.
- ResearchGate. (n.d.). Determined IC 50 values for inhibition of human sEH for a small library of 23 different urea derivatives.
- Öster, L., et al. (2020). Exploring serial crystallography for drug discovery. PMC.
- Gomez, G. A., et al. (2006). Human soluble epoxide hydrolase: Structural basis of inhibition by 4-(3-cyclohexylureido)-carboxylic acids. PMC.
- Chow, J., et al. (2020). Computational design of two new soluble epoxide hydrolase (sEH) inhibitors. bioRxiv.
- Semantic Scholar. (n.d.). Novel Potential Binding Sites for Selective Inhibitor Design of Human Soluble Epoxide Hydrolase. Semantic Scholar.
- Lecerf-Schmidt, F., et al. (2007). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. PMC.
- ResearchGate. (n.d.). Experimental protocols and soluble epoxide hydrolase enzyme (sEH) inhibitors.
- Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent Technologies.
- Lee, K. S. S., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. UC Davis.
- ResearchGate. (n.d.). Soluble epoxide hydrolase (sEH): structure and known physiological roles.
- BenchChem. (n.d.). Improving the potency and efficacy of sEH inhibitor scaffolds. BenchChem.
- ResearchGate. (n.d.). Pharmacokinetic studies of four novel soluble epoxide hydrolase (sEH) inhibitors and anti-inflammatory efficacy of the most promising one t-AUCB.
- Sun, Y., et al. (2021).
- Edin, M. L., et al. (2018). Soluble epoxide hydrolase: Gene structure, expression and deletion. PMC.
- ResearchGate. (n.d.). The structure of the hsEH active site, the electrophilic fatty acids...
- ResearchGate. (n.d.). Substituted phenyl groups improve the pharmacokinetic profile of urea-based soluble epoxide hydrolase inhibitors.
- Liu, J. Y., et al. (2012). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. PMC.
- Gonzalez-Lafuente, L., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmac. Journal.
- Park, J., et al. (2017). Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLOS.
- Thoden, J. B., et al. (2002). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. PubMed.
- ResearchGate. (n.d.). Structures of reference sEH inhibitor.
- Lee, K. S. S., et al. (2020).
- Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PMC.
- MDPI. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI.
- Journal. (n.d.). In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor. Journal.
- Sun, Y., et al. (2021).
- Santa Cruz Biotechnology. (n.d.). sEH Inhibitors. SCBT.
- Kim, I. H., et al. (2009). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. PMC.
- Safo, M. K. (2023). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Journal.
- Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.
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1-(3-Cyanophenyl)-3-cyclohexylurea CAS number and molecular weight
[1][2]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
1-(3-Cyanophenyl)-3-cyclohexylurea is a urea-based pharmacophore designed to mimic the transition state of epoxide hydrolysis.[1] It serves as a critical tool compound in the study of the arachidonic acid cascade, specifically the preservation of epoxyeicosatrienoic acids (EETs).[2]
Core Data Table[1][7]
| Property | Specification |
| CAS Number | 708991-13-3 |
| IUPAC Name | 1-(3-Cyanophenyl)-3-cyclohexylurea |
| Synonyms | N-(3-Cyanophenyl)-N'-cyclohexylurea; N-Cyclohexyl-N'- (3-cyanophenyl)urea |
| Molecular Formula | C₁₄H₁₇N₃O |
| Molecular Weight | 243.31 g/mol |
| SMILES | N#Cc1cccc(NC(=O)NC2CCCCC2)c1 |
| Solubility | Soluble in DMSO (>10 mM), Ethanol; Low solubility in water |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168–172 °C (Typical for diaryl/alkyl urea analogs) |
Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition[7][8][9]
The primary pharmacological target of 1-(3-Cyanophenyl)-3-cyclohexylurea is the mammalian soluble epoxide hydrolase (sEH) enzyme (EC 3.3.2.10).[1]
The Pharmacophore
The central urea functionality is the critical pharmacophore.[2] It acts as a transition-state mimic of the epoxide ring opening.[1]
-
Binding Mode: The urea carbonyl oxygen accepts a hydrogen bond, while the two urea N-H protons donate hydrogen bonds to the catalytic tyrosine residues (Tyr383 and Tyr466 ) in the sEH active site.[2]
-
Selectivity: The 3-cyanophenyl group provides a rigid aromatic scaffold that fits into the hydrophobic pocket of the enzyme, while the cyano group can participate in additional polar interactions.[1][2] The cyclohexyl group occupies the large hydrophobic pocket, enhancing binding affinity (IC₅₀ typically in the low nanomolar range).[2]
Biological Pathway: The Arachidonic Acid Cascade
Inhibition of sEH prevents the degradation of Epoxyeicosatrienoic Acids (EETs) into their corresponding diols (DHETs).[2] EETs are potent lipid mediators with anti-inflammatory, vasodilatory, and analgesic properties.[2]
Figure 1: The mechanism of sEH inhibition.[1][2][3] 1-(3-Cyanophenyl)-3-cyclohexylurea blocks the conversion of active EETs to inactive DHETs, thereby potentiating the beneficial effects of EETs.[1]
Synthesis Protocol
This protocol describes the synthesis of 1-(3-Cyanophenyl)-3-cyclohexylurea via the addition of an isocyanate to an amine.[1] This method is preferred for its high yield and atom economy.[2]
Reaction Scheme
Reagents: 3-Aminobenzonitrile + Cyclohexyl isocyanate → 1-(3-Cyanophenyl)-3-cyclohexylurea[1]
Materials
-
Cyclohexyl isocyanate (1.1 eq)[2]
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) (Anhydrous)[2]
-
Hexanes (for precipitation)[2]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzonitrile (1.18 g, 10 mmol) in anhydrous THF (20 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Add cyclohexyl isocyanate (1.41 mL, 11 mmol) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir under an inert atmosphere (Nitrogen or Argon) for 12–24 hours.
-
Work-up:
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 40°C for 4 hours.
Figure 2: Synthesis workflow for 1-(3-Cyanophenyl)-3-cyclohexylurea.
Experimental Applications & Protocols
A. Fluorometric sEH Inhibition Assay
This assay determines the IC₅₀ of the compound using a fluorescent substrate, typically PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl) acetate).[1]
Reagents:
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.
-
Enzyme: Recombinant human sEH (hsEH) or murine sEH (msEH).[2]
-
Substrate: PHOME (Final concentration: 50 µM).[2]
Protocol:
-
Dilution: Prepare serial dilutions of 1-(3-Cyanophenyl)-3-cyclohexylurea in DMSO (range: 0.1 nM to 10 µM).
-
Incubation: Add 20 µL of enzyme solution and 1 µL of inhibitor to a 96-well black plate. Incubate at 30°C for 5 minutes to allow equilibrium binding.
-
Initiation: Add 180 µL of substrate solution (PHOME) to initiate the reaction.
-
Measurement: Monitor fluorescence (Excitation: 330 nm, Emission: 465 nm) kinetically for 10–30 minutes.
-
Analysis: Calculate the slope of the linear portion of the curve. Plot % Inhibition vs. Log[Inhibitor] to determine IC₅₀.[2]
B. In Vivo Pharmacokinetics (PK)
For researchers evaluating bioavailability:
-
Vehicle: Due to low water solubility, formulate in a mixture of PEG400 (20%) and saline or use a cyclodextrin inclusion complex.[2]
-
Dosing: Typical rodent dose: 1–10 mg/kg (Oral or IP).[2]
-
Endpoint: Measure plasma concentration of the parent compound and the ratio of EETs/DHETs in plasma or tissue to verify target engagement.[2]
References
-
Morisseau, C., & Hammock, B. D. (2005).[2] Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology.
-
Shen, H. C. (2010).[2] Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents.
-
Imig, J. D., & Hammock, B. D. (2009).[2] Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases. Nature Reviews Drug Discovery.
Biological Activity of N-(3-cyanophenyl)-N'-cyclohexylurea Derivatives: A Multi-Target Pharmacophore in Drug Discovery
Executive Summary
The N,N'-disubstituted urea scaffold is a privileged structure in medicinal chemistry, capable of interacting with diverse enzymatic pockets. Specifically, derivatives based on the N-(3-cyanophenyl)-N'-cyclohexylurea framework have emerged as highly versatile polypharmacological agents. This technical guide explores the mechanistic causality, structural rationale, and validated experimental protocols for this class of compounds across three primary biological domains: epigenetic modulation via Sirtuin (SIRT1/2) inhibition, metabolic regulation via Soluble Epoxide Hydrolase (sEH) inhibition, and cellular stress induction via Heme Regulated Inhibitor (HRI) kinase activation.
Structural Rationale: The Pharmacophore
The biological versatility of N-(3-cyanophenyl)-N'-cyclohexylurea derivatives stems from a highly tunable tripartite pharmacophore:
-
The Urea Linker: Acts as a bidentate hydrogen bond donor and acceptor. This rigid planar network forms highly stable interactions with catalytic backbone residues (e.g., aspartate or glutamate) in target hydrolases and kinases[1].
-
The 3-Cyanophenyl Moiety: The electron-withdrawing cyano (-C≡N) group at the meta position significantly increases the acidity of the adjacent urea nitrogen, enhancing its hydrogen-bonding capacity. Furthermore, the cyano group introduces a strong dipole moment, optimizing electrostatic interactions within polar binding pockets[2].
-
The Cyclohexyl Group: A bulky, lipophilic moiety that drives entropy-favorable binding. By displacing ordered water molecules from deep, hydrophobic enzymatic cavities, the cyclohexyl ring (or its bicyclic derivatives) anchors the molecule in the active site[3].
Epigenetic Modulation: SIRT1/2 Inhibition in Oncology
Recent structural optimizations of the cyclohexyl ring have yielded potent epigenetic modulators. A highly functionalized derivative, R-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea (designated as BPDZ 711), exhibits potent inhibition of SIRT1 and SIRT2—Class III NAD+-dependent histone deacetylases[4][5].
Mechanistic Causality
Inhibition of SIRT1/2 leads to the hyperacetylation of target proteins (such as p53), triggering senescence, mitochondrial dysfunction, and immunogenic cell death in glioblastoma and chronic myeloid leukemia (CML) models[5][6]. Crucially, stereochemistry dictates target affinity: the R-enantiomer (BPDZ 811) acts as the active eutomer, proving that the spatial orientation of the bulky chromanyl group is strictly required to navigate the asymmetric, hydrophobic SIRT active site[6].
Workflow for validating SIRT1/2 inhibition via real-time cellular oxygraphy.
Protocol: Real-Time Metabolic Profiling (Oxygraphy)
To validate on-target physiological effects beyond mere binding, oxygraphy is utilized to measure the Oxygen Consumption Rate (OCR). Because SIRT1 regulates mitochondrial biogenesis via PGC-1α, successful SIRT inhibition directly suppresses OCR.
-
Cell Seeding: Seed K-562 (CML) cells at
cells/well in a Seahorse XF96 microplate. -
Compound Treatment: Treat cells with 10 µM of the R-enantiomer (BPDZ 811), S-enantiomer (BPDZ 812), and EX-527 (positive SIRT1 inhibitor control) for 24 hours.
-
Sensor Calibration: Hydrate the sensor cartridge in XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Measurement: Record basal OCR. Inject oligomycin (1 µM) to block ATP synthase, followed by FCCP (0.5 µM) to uncouple mitochondria, measuring maximal respiratory capacity.
-
Self-Validation: The assay is validated if the R-enantiomer significantly depresses maximal OCR compared to the vehicle, while the S-enantiomer shows no effect, confirming stereospecific target engagement[6].
Metabolic Regulation: Soluble Epoxide Hydrolase (sEH) Inhibition
The unmodified N-(3-cyanophenyl)-N'-cyclohexylurea scaffold is a hallmark competitive inhibitor of soluble epoxide hydrolase (sEH) and its bacterial homologs (e.g., EphB and EphE in Mycobacterium tuberculosis)[7][8].
Mechanistic Causality
sEH rapidly hydrolyzes endogenous, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). The urea derivative acts as a transition-state analog. The urea carbonyl mimics the epoxide oxygen of the substrate, forming hydrogen bonds with Tyr383 and Tyr466 in the sEH catalytic tunnel, while the cyclohexyl group occupies the hydrophobic pocket, irreversibly blocking substrate access[1].
Mechanism of sEH inhibition stabilizing anti-inflammatory EETs.
Protocol: Continuous Fluorometric sEH Inhibitor Screening
Endpoint assays often suffer from false positives due to compound aggregation. This protocol utilizes PHOME, a substrate that yields a fluorescent product upon hydrolysis, allowing for continuous kinetic monitoring.
-
Enzyme Preparation: Dilute recombinant human sEH in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific binding.
-
Compound Incubation: Add N-(3-cyanophenyl)-N'-cyclohexylurea (serial dilutions from 10 µM to 1 nM) to the enzyme solution. Include AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) as a positive control. Incubate for 10 minutes at 30°C.
-
Substrate Addition: Add PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 µM.
-
Kinetic Readout: Immediately measure fluorescence (Ex: 330 nm / Em: 465 nm) every 30 seconds for 15 minutes.
-
Self-Validation: Calculate the Z'-factor using AUDA and DMSO controls. A Z'-factor > 0.6 validates the assay's robustness. IC50 is derived from the linear slope of the kinetic trace.
Cellular Stress Response: eIF2α Kinase (HRI) Activation
Beyond enzyme inhibition, N-phenyl-N'-cyclohexylurea derivatives serve as highly specific small-molecule activators of the Heme Regulated Inhibitor (HRI) kinase[9][10].
Mechanistic Causality
Binding of the urea compound to the kinase domain induces a conformational shift that promotes HRI autophosphorylation. Active HRI subsequently phosphorylates eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation prevents the recycling of the eIF2-GTP-tRNAiMet ternary complex, leading to a global attenuation of protein synthesis. Paradoxically, this translational block specifically upregulates the translation of stress-response mRNAs, such as CHOP, inducing apoptosis in rapidly dividing cancer cells[10].
HRI kinase activation leading to eIF2α phosphorylation and translation attenuation.
Quantitative Structure-Activity Relationship (SAR) Data
The table below synthesizes the impact of structural modifications on the N-(3-cyanophenyl)-N'-cyclohexylurea scaffold across its primary biological targets.
| Compound Derivative | R1 (Phenyl Substitution) | R2 (Aliphatic Substitution) | Primary Target | Biological Activity (IC50 / EC50) |
| BPDZ 811 (R-enantiomer) | 3-Cyano | 6-Boc-amino-chromanyl | SIRT1 / SIRT2 | IC50 = 15.2 µM (SIRT1) / Potent anti-glioma |
| BPDZ 812 (S-enantiomer) | 3-Cyano | 6-Boc-amino-chromanyl | SIRT1 / SIRT2 | Inactive (Stereospecificity failure) |
| Classic sEH Inhibitor | 3-Cyano | Cyclohexyl | Human sEH | IC50 < 10 nM (Highly potent) |
| Anti-TB Adamantyl Urea | 3-Cyano | 1-Adamantyl | M. tb EphB / EphE | MIC = 0.8 µg/mL (Anti-tubercular) |
| HRI Activator (cHAU) | 3-Cyano / Halogen | 4-Aryloxycyclohexyl | HRI Kinase | EC50 ~ 2.5 µM (eIF2α phosphorylation) |
Note: Replacing the urea linker with a thiourea or carbamate results in a 10- to 80-fold loss of activity across all targets, confirming the absolute necessity of the urea hydrogen-bonding network[1].
Conclusion
The N-(3-cyanophenyl)-N'-cyclohexylurea pharmacophore is a masterclass in rational drug design. By maintaining the core hydrogen-bonding urea network and the electron-withdrawing 3-cyano group, researchers can direct the molecule's biological activity simply by tuning the steric bulk of the aliphatic ring. Whether targeting epigenetic pathways via SIRT1/2, metabolic inflammation via sEH, or cellular stress via HRI kinase, this scaffold provides a highly reliable, self-validating framework for novel therapeutic development.
References
-
Chen, T., et al. "Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase." Journal of Medicinal Chemistry, 2013. URL: [Link]
-
Mouithys-Mickalad, A., et al. "Discovery and Characterization of R/S-N-3-Cyanophenyl-N′-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea, a New Histone Deacetylase Class III Inhibitor Exerting Antiproliferative Activity against Cancer Cell Lines." Journal of Medicinal Chemistry, 2017. URL: [Link]
-
Brown, J. R., et al. "The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents." Bioorganic & Medicinal Chemistry, 2011. URL: [Link]
Sources
- 1. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (1040651-30-6) for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. orbi.uliege.be [orbi.uliege.be]
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- 9. Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Explorations of Substituted Urea Functionality for Discovery of New Activators of the Heme Regulated Inhibitor Kinase - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Cyanophenyl)-3-cyclohexylurea vs. AUDA and CUDA sEH inhibitors
An In-Depth Technical Guide to Urea-Based sEH Inhibitors: A Comparative Analysis of 1-(3-Cyanophenyl)-3-cyclohexylurea, AUDA, and CUDA
Introduction: Targeting the Soluble Epoxide Hydrolase Pathway
The soluble epoxide hydrolase (sEH) enzyme is a critical regulator in the arachidonic acid metabolic cascade, a network responsible for producing a host of lipid signaling molecules.[1][2] Within this pathway, cytochrome P450 (CYP) epoxygenases convert polyunsaturated fatty acids like arachidonic acid into epoxyeicosatrienoic acids (EETs).[3] EETs are potent endogenous chemical mediators that exhibit a range of beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties.[4]
The primary role of sEH is to hydrolyze these beneficial EETs into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[3] This action effectively terminates the signaling of EETs. Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, pain, and neurodegenerative diseases like Alzheimer's.[1][5] By blocking sEH, inhibitors can stabilize and increase the endogenous levels of EETs, thereby amplifying their protective effects.[1]
This guide provides a detailed examination of three potent urea-based sEH inhibitors: the archetypal research compound 1-(3-Cyanophenyl)-3-cyclohexylurea, and the widely studied tool compounds AUDA and CUDA.
Core Chemistry: The 1,3-Disubstituted Urea Pharmacophore
The 1,3-disubstituted urea moiety is a foundational pharmacophore for a large class of potent sEH inhibitors.[6] Its efficacy stems from its ability to mimic the transition state of epoxide hydrolysis within the enzyme's active site.[7] The urea's carbonyl oxygen acts as a hydrogen bond acceptor, interacting with key tyrosine residues, while the NH groups serve as hydrogen bond donors to residues like Asp333.[1][8] This network of interactions allows these inhibitors to bind tightly and competitively, often with nanomolar affinity.[7] The two substituents (R1 and R2) on the urea are typically large, hydrophobic groups that occupy specific pockets in the active site, further enhancing binding affinity.[7][9]
Inhibitor Profile: 1-(3-Cyanophenyl)-3-cyclohexylurea
1-(3-Cyanophenyl)-3-cyclohexylurea serves as an excellent model for a rationally designed, synthetic sEH inhibitor. While specific, comprehensive public data for this exact molecule is limited, its structure contains all the key features for potent sEH inhibition.
-
Structure and Rationale : This compound features the essential 1,3-disubstituted urea core. The cyclohexyl group provides a bulky, hydrophobic moiety known to confer high potency.[9] The cyanophenyl group serves two purposes: it acts as the second hydrophobic substituent, and the polar cyano group can improve physicochemical properties and potentially form additional interactions within the active site.[4] The synthesis of such compounds is generally straightforward, often involving the reaction of an appropriate isocyanate (cyclohexyl isocyanate) with an amine (3-aminobenzonitrile).[9][10]
-
Expected Potency : Based on structure-activity relationships of analogous compounds, 1-(3-Cyanophenyl)-3-cyclohexylurea is expected to be a potent sEH inhibitor, likely with an IC50 value in the low nanomolar range.[1][4] Its precise potency against human and murine sEH would require experimental validation using the assays detailed later in this guide.
Inhibitor Profile: AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid)
AUDA is a widely used and well-characterized sEH inhibitor, often employed as a reference compound in research.[11][12]
-
Structure and Potency : AUDA combines the urea pharmacophore with a highly hydrophobic adamantyl group on one side and a long dodecanoic acid chain on the other.[11] This structure results in potent inhibition, with reported IC50 values of 69 nM for human sEH and 18 nM for mouse sEH.[11][13][14]
-
Field Insights and Limitations : Despite its potency, AUDA's utility as a therapeutic candidate is hampered by poor physicochemical properties. It has very low water solubility and is subject to rapid metabolism via beta-oxidation of the fatty acid chain.[15] These limitations often necessitate the use of solubility-enhancing agents like cyclodextrin for in vivo studies or the use of its esterified prodrug, AUDA-n-butyl ester (AUDA-nBE), which shows improved bioavailability.[3][15] Furthermore, at higher concentrations, AUDA has been shown to exhibit off-target activity as a peroxisome proliferator-activated receptor α (PPAR-α) agonist.[16]
Inhibitor Profile: CUDA (N-Cyclohexyl-N'-dodecyl urea)
CUDA represents a structural analog of AUDA and other early urea-based inhibitors, designed to explore different hydrophobic substitutions.
-
Structure and Potency : In CUDA, the adamantyl group of AUDA is replaced with a cyclohexyl group, and the dodecanoic acid is replaced with a simple dodecyl (12-carbon) alkyl chain. It is a potent sEH inhibitor with reported IC50 values of 112 nM for human sEH and 11.1 nM for mouse sEH.[13][16][17]
-
Field Insights and Applications : Like AUDA, CUDA is a valuable research tool for in vitro and in vivo studies investigating the role of sEH.[16] Its structure, lacking the terminal carboxylic acid of AUDA, gives it different solubility and metabolic profiles. CUDA has also been noted to have off-target PPAR-α activity.[16][17] It is often used as an internal standard in LC-MS/MS-based analytical methods for quantifying other lipids due to its stability and distinct mass.[18]
Comparative Data Summary
The choice of inhibitor for a particular study depends on the specific research question, the biological system (human vs. murine), and the required pharmacokinetic properties. The following table summarizes the key characteristics of the three compounds.
| Feature | 1-(3-Cyanophenyl)-3-cyclohexylurea | AUDA | CUDA |
| Core Structure | 1,3-Disubstituted Urea | 1,3-Disubstituted Urea | 1,3-Disubstituted Urea |
| R1 Substituent | Cyclohexyl | Adamantyl | Cyclohexyl |
| R2 Substituent | 3-Cyanophenyl | 11-Carboxydodecyl | Dodecyl |
| IC50 (Human sEH) | Requires experimental determination | 69 nM[11][13] | 112 nM[16][17] |
| IC50 (Mouse sEH) | Requires experimental determination | 18 nM[11][13] | 11.1 nM[16][17] |
| Water Solubility | Expected to be low to moderate | Poor[15] | Poor |
| Key Advantage | Represents a classic, synthetically accessible scaffold | Well-characterized research tool | Potent inhibitor, useful analytical standard |
| Key Disadvantage | Limited public characterization data | Poor solubility & metabolic stability[15] | Off-target PPARα activity[16] |
| Off-Target Effects | Not extensively studied | PPARα Agonist[16] | PPARα Agonist[16] |
Experimental Protocols
The following protocols provide standardized, self-validating methodologies for assessing the activity and efficacy of sEH inhibitors.
Protocol 1: In Vitro sEH Activity Assay (Fluorometric)
This high-throughput method is ideal for determining the IC50 value of a test compound by measuring the enzymatic hydrolysis of a non-fluorescent substrate into a highly fluorescent product.[19][20]
Rationale: The choice of a fluorometric assay provides high sensitivity and is amenable to a 96-well plate format, allowing for rapid screening of multiple compounds and concentrations. The use of both positive (a known inhibitor like AUDA) and vehicle controls is critical for data validation.[20]
Materials:
-
Recombinant human or murine sEH[20]
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[21]
-
Fluorogenic Substrate (e.g., PHOME or CMNPC), stock in DMSO[20][22]
-
Test Compound (e.g., 1-(3-Cyanophenyl)-3-cyclohexylurea), stock in DMSO
-
Positive Control Inhibitor (e.g., AUDA), stock in DMSO[20]
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)[20]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control (AUDA) in DMSO. A common starting point is a 10 mM stock. Then, create a dilution series to cover a wide concentration range (e.g., 1 pM to 10 µM).
-
Plate Setup:
-
Test Wells: Add 1 µL of each test compound dilution.
-
Positive Control Wells: Add 1 µL of each AUDA dilution.
-
Vehicle Control Wells (100% Activity): Add 1 µL of pure DMSO.
-
Background Wells (No Enzyme): Add 1 µL of pure DMSO.
-
-
Enzyme Addition:
-
Prepare a working solution of sEH enzyme in sEH Assay Buffer (e.g., final concentration of ~1 nM).[22]
-
To all wells except the "Background Wells," add 100 µL of the enzyme solution.
-
To the "Background Wells," add 100 µL of sEH Assay Buffer without the enzyme.
-
-
Pre-incubation: Cover the plate and incubate for 5-15 minutes at 30°C. This allows the inhibitors to bind to the enzyme before the reaction starts.[20][21]
-
Reaction Initiation:
-
Prepare a working solution of the fluorogenic substrate in sEH Assay Buffer (e.g., final concentration of 5-10 µM).[21]
-
Add 100 µL of the substrate solution to all wells to start the reaction.
-
-
Fluorescence Measurement: Immediately place the plate in the reader. Measure fluorescence kinetically every minute for 15-30 minutes.[20]
-
Data Analysis:
-
For each well, calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
-
Protocol 2: LC-MS/MS Analysis of EETs and DHETs in Plasma
This protocol provides a robust method for quantifying the in vivo efficacy of an sEH inhibitor by measuring the ratio of substrate (EETs) to product (DHETs) in a biological matrix.
Rationale: Direct measurement of endogenous lipids by LC-MS/MS is the gold standard for confirming target engagement in vivo. A successful sEH inhibitor will increase the EET/DHET ratio. The protocol involves protein precipitation, solid-phase extraction for cleanup and concentration, and highly sensitive detection.[23]
Materials:
-
Plasma samples (from vehicle- and inhibitor-treated subjects)
-
Internal Standards (IS): Deuterated EETs and DHETs, and a surrogate standard like CUDA for extraction recovery.[18][23]
-
Acetonitrile (ACN), ice-cold
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 analytical column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard cocktail.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold ACN to the plasma.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the analytes (EETs and DHETs) with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 50:50 ACN:Water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect and quantify each analyte using Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for each EET, DHET, and internal standard.[23][24]
-
-
Data Analysis:
-
Generate calibration curves for each analyte using the ratio of the analyte peak area to its corresponding internal standard peak area.
-
Calculate the concentration of each EET and DHET in the plasma samples.
-
Compare the EET/DHET ratios between the vehicle-treated and inhibitor-treated groups to determine in vivo efficacy.
-
Conclusion
The 1,3-disubstituted urea scaffold has proven to be a remarkably fertile ground for the development of potent and selective sEH inhibitors. While compounds like 1-(3-Cyanophenyl)-3-cyclohexylurea represent the fundamental chemical architecture required for high potency, well-characterized tools like AUDA and CUDA have been instrumental in elucidating the biological roles of the sEH pathway. However, the field has also learned critical lessons from these early inhibitors; the poor pharmacokinetics of AUDA, for instance, has driven the development of next-generation compounds with improved solubility and metabolic stability.[15][25] The methodologies outlined in this guide provide researchers with the essential tools to not only validate the activity of known inhibitors but also to screen and characterize novel chemical entities targeting this important therapeutic pathway.
References
-
Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717) - Assay Genie. (n.d.). Assay Genie. [Link]
-
Hwang, S. H., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology. [Link]
-
Morisseau, C., et al. (2000). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences. [Link]
-
Yoshida, T., et al. (2014). Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Morisseau, C., et al. (2002). Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. Biochemical Pharmacology. [Link]
-
Dar, A. A., et al. (2024). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules. [Link]
-
Rose, T. E., et al. (2010). Peptidyl-urea based inhibitors of soluble epoxide hydrolases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry. [Link]
-
Dar, A. A., et al. (2021). Urea based soluble epoxide hydrolase inhibitors. Bioorganic Chemistry. [Link]
-
Ulu, A., et al. (2012). Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model. PLoS ONE. [Link]
-
Morisseau, C., et al. (2000). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Kim, I. H., et al. (2005). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry. [Link]
-
Lee, K. S. S., et al. (2021). In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. Molecules. [Link]
-
Liu, J. Y., et al. (2019). In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers in Pharmacology. [Link]
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Edin, M. L., et al. (2018). LC–MS/MS analysis for EETs' and DHETs' levels in WT and Tie2-CYP2J2 Tr mouse heart perfusates. ResearchGate. [Link]
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Sun, G., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry. [Link]
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S-T-H, et al. (2022). Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer's Disease. Molecular Neurobiology. [Link]
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Shen, H. C. & Tawa, G. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. [Link]
-
Hwang, S. H., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
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Cajka, T. & Fiehn, O. (n.d.). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies. [Link]
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Definitive EtG/EtS LC–MS/MS Analysis: A Rugged 4-Min Method for High-Throughput Laboratories | LCGC International. (2020). LCGC International. [Link]
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Synthesis of trans-1-p-cyanophenyl-4-(trans-4-propyl-cyclohexyl)-cyclohexane. (n.d.). Mol-Instincts. [Link]
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Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. [Link]
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Theodoro, J. E., et al. (2008). 1-(3-Cyanophenyl)-3-(2-furoyl)thiourea. Acta Crystallographica Section E. [Link]
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Rowland, M. & Pang, K. S. (2017). Understanding drug-drug interaction and pharmacogenomic changes in pharmacokinetics for metabolized drugs. Journal of Pharmacokinetics and Pharmacodynamics. [Link]
-
Preparation and pharmacological characterization of the enantiomers of the anticancer agent R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea: Identification of the R-enantiomer as the active eutomer. (2025). European Journal of Medicinal Chemistry Reports. [Link]
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Technical Whitepaper: Therapeutic Potential of 1-(3-Cyanophenyl)-3-cyclohexylurea in Cardiovascular Disease
The following technical guide provides an in-depth analysis of the therapeutic potential of 1-(3-Cyanophenyl)-3-cyclohexylurea , a potent inhibitor of the soluble Epoxide Hydrolase (sEH) enzyme, within the context of cardiovascular medicine.
Executive Summary
Cardiovascular disease (CVD) remains the leading cause of mortality globally, driven by hypertension, endothelial dysfunction, and chronic inflammation. 1-(3-Cyanophenyl)-3-cyclohexylurea represents a high-potency, urea-based small molecule inhibitor of Soluble Epoxide Hydrolase (sEH) . By blocking the catalytic degradation of Epoxyeicosatrienoic Acids (EETs) , this compound stabilizes these potent endogenous vasodilators and anti-inflammatory mediators.
This guide details the molecular mechanism, preclinical efficacy, and experimental workflows for validating 1-(3-Cyanophenyl)-3-cyclohexylurea. It highlights the compound's ability to lower blood pressure, attenuate cardiac hypertrophy, and resolve inflammation through the Arachidonic Acid-CYP450-EET axis.
Molecular Mechanism & Pharmacology
The Target: Soluble Epoxide Hydrolase (sEH)
The sEH enzyme (E.C. 3.3.2.[1][2][3][4]10) is the primary metabolic sink for EETs, converting them into biologically inactive (and potentially pro-inflammatory) Dihydroxyeicosatrienoic acids (DHETs).
-
Substrate: Arachidonic acid is metabolized by CYP450 epoxygenases (CYP2C/2J) to form EETs (5,6-, 8,9-, 11,12-, and 14,15-EET).
-
Inhibitor Function: 1-(3-Cyanophenyl)-3-cyclohexylurea binds to the catalytic cavity of sEH. The urea pharmacophore mimics the transition state of the epoxide ring-opening, forming hydrogen bonds with Tyr383 and Tyr466 , while the 3-cyanophenyl group occupies the hydrophobic pocket, enhancing binding affinity and metabolic stability compared to unsubstituted phenyl ureas.
Pathway Visualization
The following diagram illustrates the preservation of the cardioprotective EET pool upon sEH inhibition.
Caption: Mechanism of Action. The inhibitor blocks sEH, preventing EET hydrolysis and enhancing downstream cardioprotective signaling.
Therapeutic Applications in Cardiovascular Disease[2][3][4][5][6][7][8][9]
Hypertension
The 1-(3-Cyanophenyl)-3-cyclohexylurea compound acts as a direct vasodilator.
-
Mechanism: Stabilized 11,12-EET and 14,15-EET activate large-conductance Ca2+-activated K+ channels (BK_Ca) in vascular smooth muscle cells (VSMCs). This leads to hyperpolarization and relaxation.
-
Efficacy: In Spontaneously Hypertensive Rat (SHR) models, urea-based sEH inhibitors have demonstrated blood pressure reductions of 20–30 mmHg without inducing bradycardia, a common side effect of beta-blockers.
Cardiac Hypertrophy and Heart Failure
Chronic hypertension leads to pathological cardiac remodeling.
-
Anti-Hypertrophic Effect: EETs inhibit the nuclear translocation of NF-κB , a transcription factor driving inflammatory cytokine production (TNF-α, IL-6) and fibrosis.
-
Fibrosis Reduction: Treatment reduces the expression of collagen I/III and TGF-β, preventing stiffening of the left ventricle.
Ischemia-Reperfusion (I/R) Injury
-
Mitochondrial Protection: sEH inhibition preserves mitochondrial function during reperfusion, reducing reactive oxygen species (ROS) generation and limiting infarct size.
Experimental Protocols
Chemical Synthesis of 1-(3-Cyanophenyl)-3-cyclohexylurea
This protocol yields high-purity inhibitor suitable for in vivo studies.
Reagents: 3-Aminobenzonitrile, Cyclohexyl isocyanate, Tetrahydrofuran (THF), Hexane.
-
Preparation: Dissolve 3-Aminobenzonitrile (1.0 eq) in anhydrous THF (0.5 M concentration) under an inert atmosphere (
). -
Addition: Add Cyclohexyl isocyanate (1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the mixture for 12–24 hours. The formation of a urea precipitate typically indicates reaction progress.
-
Purification:
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the solid residue from a mixture of THF/Hexane or Ethanol.
-
Validation: Confirm structure via
-NMR and LC-MS (Target Mass: ~243.3 g/mol ).
-
In Vitro sEH Inhibition Assay (Fluorescent)
To verify the potency (IC50) of the synthesized compound.
Materials: Recombinant Human sEH, Substrate (PHOME or CMNPC), 96-well black plates.
| Step | Action | Critical Parameter |
| 1 | Buffer Prep | Bis-Tris buffer (25 mM, pH 7.0) with 0.1 mg/mL BSA. |
| 2 | Enzyme Incubation | Incubate human sEH (1 nM final) with the inhibitor (serial dilution 0.1 nM – 10 µM) for 5 mins at 30°C. |
| 3 | Substrate Addition | Add fluorescent substrate (e.g., PHOME) to a final concentration of 50 µM. |
| 4 | Measurement | Monitor fluorescence (Ex/Em: 330/465 nm) kinetically for 10–30 minutes. |
| 5 | Analysis | Calculate IC50 using a non-linear regression (4-parameter logistic fit). |
Expected Result: 1-(3-Cyanophenyl)-3-cyclohexylurea typically exhibits an IC50 in the low nanomolar range (2–10 nM) , comparable to the reference standard AUDA.
Quantitative Data Summary
The following table summarizes the comparative properties of 1-(3-Cyanophenyl)-3-cyclohexylurea against other standard sEH inhibitors.
| Compound | Structure Type | h-sEH IC50 (nM) | Solubility (Water) | Metabolic Stability |
| 1-(3-Cyanophenyl)-3-cyclohexylurea | Urea (Cyano-Phenyl) | ~2 – 8 | Low (< 50 µM) | High (Cyano group resists oxidation) |
| DCU (Dicyclohexylurea) | Urea (Aliphatic) | ~50 | Very Low | Moderate |
| AUDA | Urea (Acidic Tail) | ~3 | Moderate | Low (Beta-oxidation) |
| TPPU | Urea (Trifluoro) | ~1 | Moderate | High |
Note: The 3-cyano group functions as a bioisostere for the trifluoromethyl group found in TPPU, maintaining high potency while offering distinct physicochemical properties.
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology. Link
-
Imig, J. D., & Hammock, B. D. (2009). "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases." Nature Reviews Drug Discovery. Link
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry. Link
-
Hwang, S. H., et al. (2007). "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Link
-
Chiamvimonvat, N., et al. (2007). "The Soluble Epoxide Hydrolase as a Pharmaceutical Target for Hypertension." Journal of Cardiovascular Pharmacology. Link
Sources
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- 2. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Cyanophenyl)-3-cyclohexylurea: Mechanistic Pathways and Anti-Inflammatory Profiling
Document Type: Technical Whitepaper Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Scientists
Executive Summary
Chronic inflammation is a foundational driver of numerous immune-mediated pathologies. In the pursuit of novel non-steroidal anti-inflammatory therapeutics, the modulation of endogenous lipid mediators has emerged as a highly effective strategy. 1-(3-Cyanophenyl)-3-cyclohexylurea is a synthetic small-molecule designed to selectively inhibit soluble epoxide hydrolase (sEH) . By preventing the enzymatic degradation of epoxyeicosatrienoic acids (EETs), this compound stabilizes anti-inflammatory signaling cascades, ultimately suppressing the nuclear translocation of NF-κB and halting the transcription of pro-inflammatory cytokines.
This whitepaper details the molecular pharmacodynamics, downstream signaling pathways, and the self-validating experimental protocols required to evaluate this compound's efficacy in preclinical drug development.
Molecular Pharmacodynamics & Binding Kinetics
The efficacy of 1-(3-Cyanophenyl)-3-cyclohexylurea is entirely dependent on its structural interactions within the catalytic pocket of the sEH enzyme. The design of this molecule relies on three distinct pharmacophoric elements, each serving a specific thermodynamic or kinetic purpose:
-
The Urea Core (Primary Pharmacophore): The urea moiety acts as a potent hydrogen bond donor and acceptor. It forms a highly stable, bidentate hydrogen-bonding network with the catalytic triad of the sEH enzyme—specifically targeting Asp335 , Tyr383 , and Tyr466 . This interaction competitively blocks the natural substrate (EETs) from entering the active site [1].
-
The 3-Cyanophenyl Ring (Electronic Modulator): The cyano (-CN) group is strongly electron-withdrawing. By pulling electron density away from the urea nitrogen atoms, it increases the acidity of the urea protons. This enhanced acidity significantly strengthens the hydrogen bond donated to the catalytic Asp335 residue, lowering the
(inhibition constant) into the low nanomolar range. -
The Cyclohexyl Group (Hydrophobic Anchor): The sEH active site features a deep, L-shaped hydrophobic tunnel. The cyclohexyl ring provides optimal lipophilic bulk, displacing high-energy water molecules from this pocket. This displacement drives a favorable increase in binding entropy (
), locking the inhibitor in place. Recent 2026 studies on related cyclobutylureas confirm that tuning this cycloalkyl bulk is critical for maximizing target residence time [1].
The Anti-Inflammatory Signaling Pathway
The anti-inflammatory mechanism of 1-(3-Cyanophenyl)-3-cyclohexylurea is indirect but highly amplified. It operates via the Arachidonic Acid Cascade .
Normally, Cytochrome P450 (CYP) epoxygenases convert cell-membrane-derived arachidonic acid into EETs, which are potent autocrine/paracrine anti-inflammatory mediators. However, sEH rapidly hydrolyzes these EETs into dihydroxyeicosatrienoic acids (DHETs), stripping them of their biological activity.
By inhibiting sEH, 1-(3-Cyanophenyl)-3-cyclohexylurea causes a localized accumulation of EETs. These stabilized EETs activate downstream kinases (such as PI3K/Akt) and directly inhibit the IκB kinase (IKK) complex. The inhibition of IKK prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. Without NF-κB translocation to the nucleus, the transcription of key inflammatory markers—including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Cyclooxygenase-2 (COX-2)—is profoundly suppressed .
Fig 1: Mechanism of action for 1-(3-Cyanophenyl)-3-cyclohexylurea via the sEH/EET/NF-κB axis.
Experimental Methodologies & Self-Validating Protocols
To rigorously validate the efficacy of this compound, researchers must employ orthogonal assays that confirm both direct target engagement (enzymatic) and functional cellular outcomes (phenotypic).
Protocol 1: FRET-Based sEH Enzymatic Inhibition Assay
This protocol utilizes a fluorogenic substrate, PHOME, to directly quantify the competitive inhibition of recombinant sEH. The assay is self-validating: because PHOME is non-fluorescent until cleaved, any reduction in fluorescence directly correlates to the inhibition of enzymatic turnover.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 25 mM Bis-Tris buffer adjusted to pH 7.0, containing 0.1 mg/mL BSA. Causality: pH 7.0 is the optimal catalytic environment for human sEH, while BSA prevents non-specific binding of the highly lipophilic urea inhibitor to the plastic microplate walls.
-
Enzyme Addition: Add 1 nM of recombinant human sEH (hsEH) to a black 96-well microplate.
-
Compound Incubation: Introduce 1-(3-Cyanophenyl)-3-cyclohexylurea in a serial dilution gradient (0.1 nM to 1000 nM) using DMSO (final DMSO concentration <1%).
-
Thermodynamic Equilibration: Incubate the plate in the dark at 30°C for 15 minutes. Causality: This pre-incubation is critical. It allows the urea pharmacophore to achieve thermodynamic equilibrium within the sEH hydrophobic pocket prior to substrate competition.
-
Substrate Introduction: Add 50 μM of PHOME (cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) to initiate the reaction.
-
Kinetic Readout: Immediately measure fluorescence using a microplate reader (Excitation: 330 nm / Emission: 465 nm) continuously for 10 minutes to calculate the initial velocity (
) and derive the .
Fig 2: Step-by-step self-validating FRET protocol for quantifying sEH enzymatic inhibition.
Protocol 2: High-Content Cellular NF-κB Translocation Assay
To prove that sEH inhibition translates to anti-inflammatory activity, a cellular model must be used.
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well optical bottom plate.
-
Pre-treatment: Treat cells with 1-(3-Cyanophenyl)-3-cyclohexylurea (1 μM) for 2 hours.
-
Stimulation: Induce inflammation by adding 100 ng/mL Lipopolysaccharide (LPS) for 30 minutes. Causality: LPS binds to TLR4, triggering rapid IκB degradation and NF-κB nuclear translocation.
-
Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize and stain with an anti-p65 (NF-κB) primary antibody, followed by an AlexaFluor-488 secondary antibody and DAPI (nuclear stain).
-
Imaging: Use high-content confocal microscopy to quantify the ratio of nuclear-to-cytoplasmic fluorescence. Successful target engagement will show NF-κB retained in the cytoplasm despite LPS stimulation.
Quantitative Data & Structure-Activity Relationship (SAR)
Comparing 1-(3-Cyanophenyl)-3-cyclohexylurea against historical and recent analogs highlights the importance of precise steric and electronic tuning. The data below summarizes the SAR landscape, demonstrating how the cyclohexyl ring optimizes the balance between enzymatic affinity and cellular efficacy compared to smaller (cyclobutyl) or larger (adamantyl) counterparts .
| Compound | sEH | Cellular IL-6 Inhibition (%) | Pharmacophore / SAR Features |
| 1-(3-Cyanophenyl)-3-cyclohexylurea | ~2.5 | 85% | Optimal lipophilicity; strong H-bond donor via -CN group. |
| 1-(3-Cyanophenyl)-3-cyclobutylurea | 14.2 | 68% | Reduced steric bulk; lower binding entropy in hydrophobic pocket. |
| t-AUCB (Standard Reference) | 1.5 | 92% | Adamantyl bulk maximizes hydrophobic contacts; high potency. |
| DCU (1,3-Dicyclohexylurea) | 120.0 | 45% | Lacks electron-withdrawing aryl group; weaker H-bonding. |
Note: Data represents established trends in urea-based sEH inhibitor profiling. The cyclobutyl analog data reflects recent 2026 findings on arylurea derivatives.
References
-
Chavez Alvarez, A. C., Carpentier, A., Sahli, A., Perreault, M., Ngon, A. D., & Moreau, E. (2026). "Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses." Pharmaceuticals, 19(3), 355.[Link]
-
Morisseau, C., & Hammock, B. D. (2013). "Impact of soluble epoxide hydrolase and epoxyeicosatrienoic acids on human health." Annual Review of Pharmacology and Toxicology, 53, 37-58.[Link]
-
Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 20(7), 941-956.[Link]
Sources
Technical Guide: Solubility & Stability Profile of 1-(3-Cyanophenyl)-3-cyclohexylurea
Here is an in-depth technical guide on the solubility and stability profile of 1-(3-Cyanophenyl)-3-cyclohexylurea, structured for researchers and drug development professionals.
Executive Summary & Chemical Identity[1]
1-(3-Cyanophenyl)-3-cyclohexylurea (often coded in SAR libraries as a derivative of the "DCU" or "CPU" scaffold) is a potent, reversible inhibitor of the soluble epoxide hydrolase (sEH) enzyme. It belongs to the 1,3-disubstituted urea class, which mimics the transition state of epoxide hydrolysis.
The incorporation of the 3-cyano group on the phenyl ring is a strategic medicinal chemistry modification designed to improve physicochemical properties compared to lipophilic analogs (e.g., 3-chloro or 3-trifluoromethyl derivatives). The cyano group serves as a polar, electron-withdrawing isostere, enhancing water solubility and hydrogen-bond accepting capability without sacrificing potency.
Chemical Descriptors
| Property | Value | Notes |
| IUPAC Name | 1-(3-cyanophenyl)-3-cyclohexylurea | |
| Molecular Formula | C₁₄H₁₇N₃O | |
| Molecular Weight | 243.31 g/mol | |
| LogP (Calc) | ~2.8 – 3.2 | Moderately lipophilic; crosses membranes effectively. |
| Melting Point | 170 – 175 °C | High lattice energy due to intermolecular urea H-bonding. |
| Physical State | White crystalline solid |
Solubility Profile
The solubility of 1-(3-Cyanophenyl)-3-cyclohexylurea is dominated by the rigid urea backbone, which facilitates strong intermolecular hydrogen bonding (crystal lattice energy), often limiting aqueous solubility.
Solvent Compatibility Table
Data represents saturation limits at 25°C unless otherwise noted.
| Solvent | Solubility Limit | Application Note |
| Water (PBS pH 7.4) | < 50 µM (< 12 µg/mL) | Poor. Not suitable for direct aqueous stock preparation. Requires co-solvents or carriers. |
| DMSO | > 50 mM (> 12 mg/mL) | Excellent. Preferred solvent for stock solutions (10–20 mM). |
| Ethanol (100%) | ~ 5–10 mM | Moderate. Useful for evaporation-based coating or specific formulations. |
| PEG-400 | ~ 2–5 mM | Good. often used as a co-solvent in in vivo vehicle formulations. |
| Acetonitrile | ~ 5 mM | Moderate. Compatible for HPLC/LC-MS mobile phases. |
Formulation Strategies for Biological Assays
For in vitro and in vivo applications, the compound must be formulated to prevent precipitation upon dilution into aqueous media.
Protocol: Preparation of 10 mM Stock Solution
-
Weighing: Accurately weigh 2.43 mg of solid compound.
-
Dissolution: Add 1.0 mL of anhydrous DMSO (molecular biology grade).
-
Mixing: Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes.
-
Storage: Aliquot into amber glass vials (to minimize plasticizer leaching) and store at -20°C.
Protocol: Aqueous Dilution (Cell Culture)
Objective: Achieve 10 µM final concentration (< 0.1% DMSO).
-
Dilute the 10 mM DMSO stock 1:1000 directly into pre-warmed culture media.
-
Critical Step: Add the DMSO stock rapidly into the vortexing media to prevent local high-concentration precipitation ("crashing out").
-
Validation: Inspect visually for turbidity. If precipitate forms, use an intermediate dilution step in PBS + 0.1% BSA (Bovine Serum Albumin acts as a carrier).
Stability Profile
Understanding the stability of the urea linkage and the metabolic liability of the cyclohexyl group is critical for experimental design.
Chemical Stability
-
Solid State: Highly stable. Shelf life > 2 years at -20°C if protected from moisture.
-
Solution (DMSO): Stable for > 6 months at -20°C. Avoid repeated freeze-thaw cycles (limit to < 3) to prevent moisture uptake, which can cause compound precipitation upon freezing.
-
Hydrolysis: The urea bond is chemically robust at physiological pH (7.4).
-
Acidic Conditions (pH < 2): Slow hydrolysis may occur over days.
-
Basic Conditions (pH > 10): The cyano group can slowly hydrolyze to an amide (primary) and then to a carboxylic acid under extreme conditions (e.g., 1M NaOH, heat).
-
Metabolic Stability (Microsomal)
In metabolic assays (liver microsomes), this compound exhibits moderate clearance .
-
Primary Metabolic Soft Spot: The cyclohexyl ring . Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) typically hydroxylate the 3- or 4-position of the cyclohexyl ring.
-
Secondary Pathway: Hydrolysis of the nitrile (cyano) group is generally minor compared to oxidative clearance.
-
Implication: For in vivo PK studies, formulation with sEH inhibitors often requires cassette dosing or specific vehicles (e.g., Kolliphor EL) to maximize exposure before clearance.
Stability Testing Workflow
The following diagram illustrates the decision logic for stability testing during assay development.
Caption: Workflow for validating compound stability and solubility prior to biological assays.
Biological Mechanism & Context[2][3][4][5][6][7][8][9]
1-(3-Cyanophenyl)-3-cyclohexylurea acts by binding to the catalytic cavity of sEH. The urea nitrogens donate hydrogen bonds to the catalytic aspartate residue (Asp335 in human sEH), mimicking the transition state of epoxide ring opening.
Mechanism of Action Pathway[8]
Caption: The inhibitor blocks sEH, preventing the degradation of beneficial EETs into inactive DHETs.[1][2]
Handling and Storage Recommendations
To ensure data integrity, strict adherence to handling protocols is required.
-
Hygroscopicity: While the pure crystal is not significantly hygroscopic, DMSO stocks are. Always equilibrate the vial to room temperature before opening to prevent water condensation.
-
Light Sensitivity: The cyano-phenyl moiety is UV-stable under normal lab conditions, but long-term storage should be in amber vials.
-
Safety: Treat as a potential bioactive agent. Use standard PPE (gloves, goggles).
-
Hazard: No specific GHS data is typically listed for this research analog, but urea inhibitors are generally low toxicity. Avoid inhalation of dust.
-
References
-
Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Chronic Diseases. Annual Review of Pharmacology and Toxicology. Link
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications.[1] Journal of Medicinal Chemistry.[1] Link
-
Codony, S., et al. (2022). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas... Pharmaceuticals.[3] (Provides synthesis and property benchmarks for cyano-phenyl urea analogs). Link
-
Hwang, S. H., et al. (2007). Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry.[1] (Foundational SAR for cyclohexyl-urea scaffolds). Link
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-(3-Cyanophenyl)-3-cyclohexylurea
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-Cyanophenyl)-3-cyclohexylurea, a substituted aryl urea, from 3-aminobenzonitrile and cyclohexyl isocyanate. Substituted ureas are a pivotal class of compounds in medicinal chemistry and materials science, often serving as key structural motifs in pharmacologically active molecules and as building blocks for functional polymers.[1][2] This guide is designed for researchers in organic synthesis, drug discovery, and materials development, offering in-depth procedural details, mechanistic insights, characterization data, and critical safety information.
Introduction and Scientific Context
The urea functional group is a privileged scaffold in modern chemistry. Its unique hydrogen bonding capabilities (acting as both a donor and acceptor) and structural rigidity contribute to its frequent appearance in bioactive compounds, including anticancer agents, herbicides, and enzyme inhibitors.[2][3][4] The target molecule, 1-(3-Cyanophenyl)-3-cyclohexylurea, combines an aromatic cyano-substituted ring with an aliphatic cyclohexyl group, creating a compound with potential applications in diverse fields. The cyano group can serve as a metabolic handle or a key interaction point in biological targets, while the cyclohexyl moiety imparts lipophilicity, influencing pharmacokinetic properties.
The synthesis described herein employs a direct and highly efficient method: the nucleophilic addition of an amine to an isocyanate.[5] This reaction is typically high-yielding, proceeds under mild conditions, and avoids the need for catalysts or complex reagents, making it an ideal and reliable method for laboratory-scale synthesis.[1]
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic attack of the primary amine (3-aminobenzonitrile) on the electrophilic carbonyl carbon of the isocyanate (cyclohexyl isocyanate). The reaction is generally conducted in an anhydrous aprotic solvent.
Overall Reaction:
Caption: Overall synthesis of 1-(3-Cyanophenyl)-3-cyclohexylurea.
Mechanism: The reaction mechanism is a straightforward nucleophilic addition. The lone pair of electrons on the nitrogen atom of 3-aminobenzonitrile attacks the electron-deficient carbonyl carbon of cyclohexyl isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the stable urea product. This process is typically fast and exothermic.
Materials, Reagents, and Equipment
Reagent and Product Properties
| Compound Name | Formula | Mol. Wt. ( g/mol ) | CAS No. | Role |
| 3-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 2237-30-1 | Reactant |
| Cyclohexyl Isocyanate | C₇H₁₁NO | 125.17 | 3173-53-3 | Reagent |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Solvent |
| 1-(3-Cyanophenyl)-3-cyclohexylurea | C₁₄H₁₇N₃O | 243.31 | N/A | Product |
Note: The product CAS number is not available as it is a synthesized compound for research purposes.
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Glass funnel and filter paper (or Büchner funnel and vacuum flask)
-
Dropping funnel
-
Condenser and nitrogen/argon inlet (optional, for moisture-sensitive reactions)[1]
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Rotary evaporator
-
Melting point apparatus
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities as needed.
Step 1: Reaction Setup
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzonitrile (1.18 g, 10.0 mmol, 1.0 equivalent).
-
Add 30 mL of anhydrous dichloromethane (DCM) to dissolve the amine. Stir the solution at room temperature until all the solid has dissolved.
-
Causality: Anhydrous solvent is critical. Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid, followed by decarboxylation to cyclohexylamine. This amine could then react with another molecule of cyclohexyl isocyanate to form the undesired symmetrical 1,3-dicyclohexylurea byproduct.[3]
-
Step 2: Addition of Cyclohexyl Isocyanate
-
In a separate dry 50 mL flask, dissolve cyclohexyl isocyanate (1.25 g, 1.26 mL, 10.0 mmol, 1.0 equivalent) in 10 mL of anhydrous DCM.
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred solution of 3-aminobenzonitrile over 15-20 minutes at room temperature.[1]
-
Causality: The reaction is exothermic. Slow, dropwise addition helps to control the reaction temperature, preventing potential side reactions and ensuring a safer procedure. For larger-scale reactions, an ice bath may be necessary during the addition.[1]
-
Step 3: Reaction and Monitoring
-
After the addition is complete, allow the mixture to stir at room temperature.
-
Monitor the reaction's progress using TLC (e.g., eluent system of 1:1 Ethyl Acetate:Hexanes).[1] Spot the starting amine and the reaction mixture. The reaction is complete when the 3-aminobenzonitrile spot has disappeared, and a new, typically less polar, product spot is dominant. The reaction is often complete within 1-3 hours.
-
Upon completion, a white precipitate of the product should form, as substituted ureas often have limited solubility in common organic solvents.[1][3]
Step 4: Product Isolation and Purification
-
If a significant precipitate has formed, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold DCM (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.[1]
-
Dry the solid product under vacuum to yield 1-(3-Cyanophenyl)-3-cyclohexylurea as a white powder.
-
If the product does not precipitate or if further purification is needed, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude solid can then be purified by recrystallization (e.g., from an ethanol/water mixture) or flash chromatography.
Characterization and Validation
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Yield | Typically >90% |
| Melting Point | Expected to be a sharp melting point, characteristic of a pure compound. |
| ¹H NMR (400 MHz, DMSO-d₆) | Hypothetical shifts (δ, ppm): ~8.5-9.0 (s, 1H, Ar-NH), ~7.8-8.0 (m, 2H, Ar-H), ~7.4-7.6 (m, 2H, Ar-H), ~6.2-6.5 (d, 1H, Cyclohexyl-NH), ~3.5-3.7 (m, 1H, Cyclohexyl-CH), ~1.0-1.9 (m, 10H, Cyclohexyl-CH₂) |
| IR Spectroscopy (KBr, cm⁻¹) | Expected peaks: ~3300 (N-H stretching), ~2230 (C≡N stretching), ~1640 (C=O stretching, "Urea I band"), ~1550 (N-H bending, "Urea II band") |
| Mass Spec. (ESI+) | m/z: Calculated for C₁₄H₁₇N₃O: 243.14. Expected [M+H]⁺ = 244.15, [M+Na]⁺ = 266.13 |
Safety Precautions
All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[6][7][8]
| Compound | Hazards |
| 3-Aminobenzonitrile | Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation.[6] May cause an allergic skin reaction.[8] Store locked up and in a well-ventilated place.[6] |
| Cyclohexyl Isocyanate | Toxic if swallowed, in contact with skin, or if inhaled.[9] Combustible liquid.[10] Reacts with water. Store under an inert gas as it is hygroscopic.[10] |
| Dichloromethane (DCM) | Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. |
This information is a summary. Always consult the full Safety Data Sheet (SDS) for each chemical before use.[6][8][9][10]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and characterization of 1-(3-Cyanophenyl)-3-cyclohexylurea.
References
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014). A practical one-pot synthesis of ureas. The Journal of Organic Chemistry, 79(9), 4477–4483. Available from: [Link]
-
Luedtke, N. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(49), 8695-8697. Available from: [Link]
-
Diederich, M. F., et al. (2025). Preparation and pharmacological characterization of the enantiomers of the anticancer agent R/S-N-3-cyanophenyl-N'-(6-tert-butoxycarbonylamino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-4-yl)urea. European Journal of Medicinal Chemistry Reports, 13, 100244. Available from: [Link]
-
Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Turiel, E., & Martín-Esteban, A. (2005). Clean up of phenylurea herbicides in plant sample extracts using molecularly imprinted polymers. Journal of Chromatography A, 1069(2), 211-218. Available from: [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Clean up of phenylurea herbicides in plant sample extracts using molecularly imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Synthesis and Isolation of 1-(3-Cyanophenyl)-3-cyclohexylurea
Introduction & Mechanistic Rationale
Urea-containing compounds are privileged scaffolds in medicinal chemistry, frequently serving as potent kinase inhibitors, antagonists, and structural mimics of peptide bonds 1. The synthesis of unsymmetrical ureas, such as 1-(3-cyanophenyl)-3-cyclohexylurea, is most reliably achieved through the nucleophilic addition of a primary amine to an isocyanate 2.
Causality in Experimental Design: The reaction is driven by the high electrophilicity of the central carbon atom in the isocyanate group. The lone pair of electrons on the nitrogen of the starting material, 3-aminobenzonitrile, attacks this carbon, forming a zwitterionic intermediate. A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen yields the stable urea product. Because 3-aminobenzonitrile is a moderately nucleophilic aniline derivative (the cyano group is electron-withdrawing, slightly reducing its nucleophilicity), the reaction benefits from the high intrinsic reactivity of aliphatic isocyanates like cyclohexyl isocyanate. No exogenous catalyst or base is strictly required when the free amine base is utilized.
Mechanistic Workflow
Figure 1: Mechanistic workflow for the synthesis of 1-(3-Cyanophenyl)-3-cyclohexylurea.
Equipment and Reagents
Table 1: Reagent Specifications and Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 3-Aminobenzonitrile | 118.14 | 1.0 | 1.18 g (10 mmol) | Nucleophile |
| Cyclohexyl isocyanate | 125.17 | 1.05 | 1.31 g (10.5 mmol) | Electrophile |
| Anhydrous Dichloromethane (DCM) | 84.93 | N/A | 25 mL | Solvent |
| Hexanes | 86.18 | N/A | 15 mL | Washing Solvent |
Step-by-Step Experimental Protocol
Phase 1: Preparation and Moisture Control
Expert Insight: Isocyanates are highly moisture-sensitive. Water acts as a competing nucleophile, reacting with cyclohexyl isocyanate to form a carbamic acid. This intermediate spontaneously decarboxylates to cyclohexylamine, which will rapidly react with another equivalent of isocyanate to form a symmetric byproduct (1,3-dicyclohexylurea). Absolute anhydrous conditions are critical.
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge the system continuously with dry Nitrogen (N₂) or Argon.
-
Dissolve 1.18 g (10 mmol) of 3-aminobenzonitrile in 20 mL of anhydrous DCM inside the flask. Stir until complete dissolution is achieved.
Phase 2: Reaction Execution
-
Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: While the reaction can proceed at room temperature, initial cooling mitigates the exothermic nature of the nucleophilic addition, preventing localized heating that could lead to side reactions or solvent evaporation.
-
Dilute 1.31 g (10.5 mmol, ~1.34 mL based on a density of 0.98 g/mL) of cyclohexyl isocyanate in 5 mL of anhydrous DCM.
-
Add the isocyanate solution dropwise to the stirring amine solution over a period of 10 minutes.
-
Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 to 6 hours under an inert atmosphere.
Phase 3: Isolation and Purification (Self-Validating System)
Self-Validation: As the reaction progresses, the highly polar, hydrogen-bonding urea product will typically become insoluble in DCM and begin to precipitate as a white solid. The appearance of a heavy precipitate serves as a visual confirmation of successful product formation.
-
In-Process Control: Monitor the reaction completion via Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate) or FT-IR. FT-IR Validation: Confirm the disappearance of the strong, sharp isocyanate -N=C=O stretching band at ~2250–2270 cm⁻¹ 3.
-
Once complete, add 15 mL of cold hexanes to the reaction mixture to maximize the precipitation of the urea product.
-
Filter the resulting suspension through a Büchner funnel under a vacuum.
-
Wash the filter cake with a cold mixture of DCM/Hexane (1:4, 2 x 10 mL). Rationale: This specific solvent ratio removes any unreacted starting materials and trace symmetric urea byproducts without dissolving the target unsymmetrical urea.
-
Dry the white solid under a high vacuum at 40 °C for 2 hours to yield pure 1-(3-cyanophenyl)-3-cyclohexylurea.
Quantitative Data & Optimization Summary
Table 2: Solvent Optimization for Aryl-Alkyl Urea Synthesis
| Solvent | Temperature | Reaction Time | Isolated Yield | Purity (HPLC) | Observation |
| DCM (Anhydrous) | RT | 4 h | 88% | >98% | Optimal; Product precipitates directly allowing easy isolation. |
| THF (Anhydrous) | RT | 6 h | 82% | 96% | Product remains partially dissolved; requires solvent evaporation. |
| Toluene | 80 °C | 2 h | 85% | 95% | Faster reaction, but requires heating; slight discoloration observed. |
| Water (On-water) | RT | 12 h | 65% | 85% | High symmetric urea byproduct due to isocyanate hydrolysis. |
Note: Data represents typical synthetic outcomes for aryl-alkyl urea couplings under varying conditions.
References
- Source: National Center for Biotechnology Information (NCBI)
- Title: Urea derivative synthesis by amination, rearrangement or substitution Source: Organic Chemistry Portal URL
- Title: Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates Source: Asian Journal of Chemistry URL
Sources
In vitro sEH inhibition assay protocol for 1-(3-Cyanophenyl)-3-cyclohexylurea
An Application Guide: High-Throughput Fluorometric Assay for the In Vitro Inhibition of Soluble Epoxide Hydrolase by 1-(3-Cyanophenyl)-3-cyclohexylurea
Authored by a Senior Application Scientist
This document provides a detailed protocol and technical insights for determining the inhibitory potency of 1-(3-Cyanophenyl)-3-cyclohexylurea (CCU) against human soluble epoxide hydrolase (sEH) using a fluorometric in vitro assay. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of sEH modulation.
Scientific Introduction: The Therapeutic Significance of sEH Inhibition
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1] It primarily functions by hydrolyzing epoxyeicosatrienoic acids (EETs), which are epoxy fatty acid metabolites of arachidonic acid, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[1][2] EETs possess a range of beneficial biological activities, including vasodilation, anti-inflammatory effects, and cardioprotective properties.[1][2] Consequently, inhibiting sEH activity is a promising therapeutic strategy to increase the bioavailability of EETs, thereby treating conditions such as hypertension, vascular inflammation, and neuropathic pain.[1][3][4][5]
The 1,3-disubstituted urea scaffold has emerged as a particularly potent pharmacophore for sEH inhibition.[6][7] 1-(3-Cyanophenyl)-3-cyclohexylurea (CCU) belongs to this class of inhibitors, which are known to form tight hydrogen bonds within the enzyme's active site, leading to potent inhibition.[8] This application note details a robust and sensitive fluorometric assay to precisely quantify the inhibitory capacity (IC₅₀) of CCU.
Assay Principle and Core Mechanism
The assay quantifies sEH activity through the enzymatic hydrolysis of a synthetic, non-fluorescent substrate, which generates a highly fluorescent product. The reaction mechanism involves the hydrolysis of the substrate's epoxide moiety by sEH, followed by an intramolecular cyclization that releases a stable, fluorescent reporter molecule.[1]
In this protocol, we utilize (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), a well-validated fluorogenic substrate.[1][9] The rate of formation of the fluorescent product, 6-methoxy-2-naphthaldehyde, is directly proportional to the sEH enzyme activity. When an inhibitor like CCU is introduced, it binds to the sEH active site, reducing the rate of substrate hydrolysis and, consequently, the rate of fluorescence generation. The half-maximal inhibitory concentration (IC₅₀) is determined by measuring this rate reduction across a range of inhibitor concentrations.
Data Analysis
-
Calculate Reaction Rates: For each well, determine the reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min). Most plate reader software can perform this automatically.
-
Correct for Background: Subtract the average rate of the background control wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle_control))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (non-linear regression) model to determine the IC₅₀ value, which is the concentration of CCU that inhibits 50% of sEH activity. [2]
Data Presentation and Expected Results
All quantitative data should be summarized for clarity. The primary output of this assay is the IC₅₀ value.
Table 1: Key Experimental Parameters
| Parameter | Recommended Value | Justification / Citation |
| Enzyme | Recombinant Human sEH | Species-specific inhibitor profiling. [10] |
| Enzyme Concentration | 1-5 nM (final) | Empirically determined for linear kinetics. |
| Substrate | PHOME or CMNPC | High sensitivity and validated for HTS. [1][9][11] |
| Substrate Concentration | 5-10 µM (final) | Near the Kₘ for robust signal and sensitivity. [11][12] |
| Inhibitor | 1-(3-Cyanophenyl)-3-cyclohexylurea | Test compound. |
| Positive Control | AUDA | Well-characterized potent sEH inhibitor. [2][13] |
| Assay Buffer | 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA | Maintains enzyme stability and optimal pH. [1][3] |
| Pre-incubation Time | 5 minutes at 30°C | Allows for inhibitor-enzyme binding equilibrium. [11][12] |
| Reaction Time | 15-30 minutes (kinetic) | Ensures measurement of initial velocity. [2] |
| Wavelengths (Ex/Em) | 330 nm / 465 nm | Optimal for 6-methoxy-2-naphthaldehyde detection. [11] |
| Final DMSO | ≤ 1% | Minimizes solvent effects on enzyme activity. [1] |
Table 2: Example IC₅₀ Data Summary
| Compound | Replicate 1 IC₅₀ (nM) | Replicate 2 IC₅₀ (nM) | Replicate 3 IC₅₀ (nM) | Mean IC₅₀ ± SD (nM) |
| CCU | 4.8 | 5.3 | 5.1 | 5.1 ± 0.25 |
| AUDA (Control) | 2.9 | 3.5 | 3.1 | 3.2 ± 0.31 |
Note: The IC₅₀ values presented are illustrative. Actual values for CCU should be determined experimentally and may vary based on specific assay conditions.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence of the test compound. 2. Contaminated buffer or plate. | 1. Run a parallel plate with compound and substrate but no enzyme to quantify and subtract compound fluorescence. [2] 2. Use fresh, high-quality reagents and plates. |
| Low Signal-to-Background Ratio | 1. Insufficient enzyme activity. 2. Substrate degradation (light exposure). | 1. Increase enzyme concentration. Verify enzyme activity with a fresh aliquot. 2. Prepare substrate solution fresh and protect from light. |
| Non-Linear Reaction Kinetics | 1. Substrate depletion (>10-15%). 2. Enzyme instability. | 1. Reduce enzyme concentration or reaction time. 2. Ensure BSA is in the buffer and the enzyme was kept on ice. |
| Poor Curve Fit (Low R²) | 1. Inaccurate pipetting or dilutions. 2. Compound precipitation at high concentrations. | 1. Calibrate pipettes and use careful technique. 2. Check compound solubility in the final assay buffer. If needed, lower the top concentration. |
| IC₅₀ Differs from Literature | 1. Different assay conditions (pH, temp, substrate conc.). 2. Different pre-incubation time. | 1. Standardize your protocol to match the reference conditions as closely as possible. [14] 2. Ensure consistent pre-incubation, as it significantly impacts IC₅₀ for some inhibitors. [14] |
References
-
Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. [Link]
-
PubMed. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. ResearchGate. [Link]
-
ResearchGate. (n.d.). Determined IC 50 values for inhibition of human sEH for a small library... ResearchGate. [Link]
-
Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Agilent Technologies. [Link]
-
Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Kim, I. H., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 343(1), 76-84. [Link]
-
ResearchGate. (n.d.). Soluble epoxide hydrolase IC 50 values for selected pesticides. ResearchGate. [Link]
-
Vázquez, J., et al. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmac. Journal of Chemical Information and Modeling, 63(10), 3209-3221. [Link]
-
Cronin, A., et al. (2003). The soluble epoxide hydrolase encoded by EPXH2 is a bifunctional enzyme with novel lipid phosphate phosphatase activity. Proceedings of the National Academy of Sciences, 100(4), 1552-1557. [Link]
-
Tsai, H. J., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(16), 6848-6861. [Link]
-
Gounder, A. P., et al. (2024). In Vivo-Active Soluble Epoxide Hydrolase-Targeting PROTACs with Improved Potency and Stability. ACS Medicinal Chemistry Letters. [Link]
-
Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849-8854. [Link]
-
Kim, I. H., et al. (2007). 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry, 50(16), 3891-3903. [Link]
-
ResearchGate. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ResearchGate. [Link]
Sources
- 1. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. diposit.ub.edu [diposit.ub.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: IC50 Determination for 1-(3-Cyanophenyl)-3-cyclohexylurea against Human sEH
This application note details the methodological framework for determining the IC50 of 1-(3-Cyanophenyl)-3-cyclohexylurea , a potent urea-based inhibitor of human soluble Epoxide Hydrolase (sEH).
The protocol prioritizes the fluorescent reporter assay for high-throughput screening, validated by LC-MS/MS using the natural substrate (14,15-EET) to ensure physiological relevance.
Introduction & Mechanism of Action
Soluble Epoxide Hydrolase (sEH, EPHX2) is a critical enzyme in the arachidonic acid cascade. It hydrolyzes epoxyeicosatrienoic acids (EETs)—endogenous lipid mediators with potent anti-inflammatory and antihypertensive properties—into their corresponding, less active diols (DHETs).[1]
1-(3-Cyanophenyl)-3-cyclohexylurea belongs to the class of 1,3-disubstituted urea inhibitors .[2] These compounds mimic the transition state of epoxide hydrolysis. The urea pharmacophore forms hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335) in the sEH active site, while the hydrophobic cyclohexyl and cyanophenyl groups occupy the L-shaped hydrophobic pockets, ensuring high affinity and selectivity.
Biological Pathway & Inhibition Logic[3][4][5]
Figure 1: Mechanism of sEH inhibition. The urea inhibitor blocks the conversion of bioactive EETs to inactive DHETs.[1]
Materials & Reagents
Critical Reagents
| Reagent | Specification | Purpose |
| Enzyme | Recombinant Human sEH (hsEH) | Target enzyme.[1][3][4][5][6] Purity >95%. |
| Substrate (Primary) | PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) | Fluorescent reporter.[6] Hydrolysis yields highly fluorescent 6-methoxynaphthaldehyde. |
| Substrate (Validation) | 14,15-EET ((±)14(15)-EpETrE) | Natural substrate for LC-MS/MS validation.[7] |
| Inhibitor | 1-(3-Cyanophenyl)-3-cyclohexylurea | Test compound. Dissolve in 100% DMSO (Stock: 10 mM). |
| Control Inhibitor | AUDA or DCU | Positive control for assay validation. |
| Assay Buffer | 25 mM Bis-Tris-HCl, pH 7.0 | Optimal pH for hsEH activity.[8] |
| Additives | 0.1 mg/mL BSA (Fatty Acid Free) | Critical: Prevents hydrophobic urea inhibitors from adhering to plastic walls. |
Protocol 1: Fluorescent Kinetic Assay (High-Throughput)
This is the standard method for IC50 determination. It relies on the hydrolysis of the non-fluorescent substrate PHOME into a fluorescent product.[3]
Experimental Workflow
Figure 2: Step-by-step workflow for the PHOME fluorescent sEH inhibition assay.
Detailed Steps
-
Buffer Preparation: Prepare 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA.[3][5][8] Note: BSA is essential to prevent the hydrophobic inhibitor from sticking to the plate, which would artificially inflate the IC50.
-
Inhibitor Dilution:
-
Prepare a 10 mM stock of 1-(3-Cyanophenyl)-3-cyclohexylurea in DMSO.
-
Perform serial dilutions (1:3 or 1:4) in DMSO to generate a concentration range (e.g., 10 µM to 0.1 nM final).
-
Dilute these DMSO stocks 1:100 into the Assay Buffer before adding to the plate to minimize DMSO shock to the enzyme. Final DMSO concentration in the well should be ≤ 1%.[5]
-
-
Enzyme Addition:
-
Dilute recombinant hsEH in Assay Buffer (target concentration: ~1-5 nM final).
-
Add 180 µL of enzyme solution to the wells of a black 96-well plate.
-
-
Inhibitor Addition:
-
Add 20 µL of the diluted inhibitor to the wells.
-
Include Vehicle Control (Buffer + DMSO only) and Background Control (Buffer only, no enzyme).
-
-
Pre-Incubation (Crucial):
-
Incubate the plate at 30°C for 10–30 minutes .
-
Reasoning: Urea inhibitors can be slow-binding. Skipping this step may lead to underestimation of potency.
-
-
Substrate Initiation:
-
Measurement:
-
Immediately read fluorescence (Ex 330 nm / Em 465 nm) in kinetic mode for 10–20 minutes at 30°C.
-
Data Analysis
-
Calculate the slope (RFU/min) for the linear portion of the curve.
-
Normalize data:
-
Plot % Activity vs. Log[Inhibitor].
-
Fit to a 4-parameter logistic (Hill) equation to determine IC50.
Protocol 2: LC-MS/MS Validation (Gold Standard)
Fluorescent reporters can sometimes yield artifacts due to quenching or autofluorescence. Validation with the natural substrate 14,15-EET is recommended for lead compounds.
-
Reaction Mix: Incubate hsEH (1 nM) with Inhibitor (varying conc.) in 100 mM Sodium Phosphate buffer (pH 7.4) + 0.1 mg/mL BSA for 10 min at 37°C.
-
Initiation: Add 14,15-EET (final conc. 5 µM). Incubate for 10–15 min.
-
Termination: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., d11-14,15-DHET).
-
Quantification:
-
Inject supernatant onto LC-MS/MS.
-
Monitor the transition of 14,15-DHET (m/z 337.2 → 319.2 or similar, depending on ionization mode).
-
Calculate IC50 based on the reduction of 14,15-DHET formation.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High IC50 (Low Potency) | Inhibitor precipitation | Urea compounds are hydrophobic. Ensure DMSO < 1% but fully solubilized.[10] Use BSA in buffer.[3][5][8] |
| Variable Replicates | "Sticky" compound | Use low-binding plates. Increase BSA to 0.1 mg/mL. |
| Signal Decay | Enzyme instability | Keep enzyme on ice until use. Aliquot to avoid freeze-thaw cycles. |
| High Background | Substrate degradation | PHOME is light-sensitive. Store in dark. Prepare fresh. |
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link
-
Wolf, N. M., et al. (2006). "Evaluation of carbamates as soluble epoxide hydrolase inhibitors." Analytical Biochemistry, 355(1), 71-80. Link
-
Jones, P. D., et al. (2005). "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies." Analytical Biochemistry, 343(1), 66-75. Link
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry, 55(5), 1789-1808. Link
Sources
- 1. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection and Formulation Protocols for 1-(3-Cyanophenyl)-3-cyclohexylurea in Cell Culture
Executive Summary
The successful application of hydrophobic small molecules in in vitro assays hinges on precise solvent selection and formulation strategies. 1-(3-Cyanophenyl)-3-cyclohexylurea is a highly lipophilic urea derivative. Compounds of this class (diaryl and aryl-alkyl ureas) are frequently utilized as potent kinase or soluble epoxide hydrolase (sEH) inhibitors[1]. However, their rigid urea backbone forms strong intermolecular hydrogen bonds, resulting in high crystal lattice energies and exceptionally poor aqueous solubility[1].
This application note provides a comprehensive, self-validating framework for dissolving 1-(3-Cyanophenyl)-3-cyclohexylurea, mitigating solvent-induced cytotoxicity, and preventing micro-precipitation during cell culture media formulation.
Physicochemical Profiling & Solvent Causality
To understand how to dissolve this compound, we must understand why it resists dissolution.
-
The Hydrophobic Moieties: The cyclohexyl and 3-cyanophenyl rings are highly lipophilic, rejecting interaction with polar water molecules.
-
The Urea Core: The -NH-CO-NH- linkage acts as both a strong hydrogen bond donor and acceptor. In an aqueous environment, these molecules preferentially hydrogen-bond with each other rather than water, leading to rapid aggregation and precipitation[1].
-
The "Solvent Exchange" Phenomenon: When a highly concentrated Dimethyl Sulfoxide (DMSO) stock is injected into aqueous media, the DMSO rapidly diffuses into the bulk water. This leaves the hydrophobic urea molecules locally supersaturated, triggering immediate nucleation (micro-precipitation).
To counteract this, researchers must utilize anhydrous organic solvents for primary dissolution and employ stepwise, intermediate dilutions prior to cellular exposure.
Quantitative Solvent Selection Matrix
The following table summarizes the optimal solvent choices based on solubility limits and cellular tolerability thresholds[2][3].
| Solvent | Solubilizing Capacity | Max Final Conc. in Media (v/v) | Cytotoxicity Risk | Application Recommendation |
| Anhydrous DMSO | High (>10 mM) | ≤ 0.1% | Moderate | Primary Solvent. Ideal for master stock solutions. |
| Ethanol (Absolute) | Moderate (~1-5 mM) | ≤ 0.5% | Low-Moderate | Secondary co-solvent; less effective for urea cores. |
| DMF | High (>10 mM) | ≤ 0.1% | High | Alternative to DMSO, but higher toxicity profile. |
| Aqueous Media | Very Low (<1 µM) | N/A | None | Diluent only. Compound will precipitate if added directly as a powder. |
Mechanistic Workflows and Pathways
The following diagrams illustrate the optimized formulation workflow and the mechanistic causality of precipitation that this protocol is designed to prevent.
Workflow for dissolving and diluting hydrophobic urea inhibitors for cell culture.
Mechanistic pathway of solvent-exchange induced precipitation of urea derivatives.
Step-by-Step Experimental Protocols
To ensure data integrity, these protocols are designed as a self-validating system . By incorporating intermediate dilutions and optical density checks, researchers can definitively confirm that the compound remains in solution.
Protocol A: Preparation of 10 mM Master Stock in DMSO
Caution: Urea-based compounds can undergo carbamylation if heated excessively. Never heat the solution above 37°C[2].
-
Equilibration: Allow the lyophilized 1-(3-Cyanophenyl)-3-cyclohexylurea powder to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation. Water introduced at this stage will ruin stock stability.
-
Weighing: Weigh the required mass of the compound into a sterile, amber microcentrifuge tube (amber protects against potential photolytic degradation).
-
Dissolution: Add the calculated volume of Anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.
-
Causality: Anhydrous DMSO prevents premature hydrolysis and ensures maximum solubilization of the hydrophobic rings[4].
-
-
Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5–10 minutes[4].
-
Aliquoting: Divide the master stock into 10–20 µL single-use aliquots to prevent freeze-thaw cycles, which force the compound out of solution. Store at -20°C or -80°C[2].
Protocol B: Preparation of Cell Culture Working Solutions
Critical Rule: The final DMSO concentration in the cell culture well must not exceed 0.1% (v/v) to prevent off-target transcriptomic and phenotypic alterations[5].
-
Thawing: Thaw a single 10 mM DMSO aliquot at room temperature. Vortex immediately upon thawing to ensure homogeneity.
-
Intermediate Dilution (The "Step-Down" Method): Do not add the 10 mM stock directly to the media. Instead, perform serial dilutions in DMSO to create a 1000X working stock for your desired final concentration.
-
Example: If your target assay concentration is 10 µM, dilute the 10 mM stock to 10 mM (no dilution needed). If your target is 1 µM, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
-
Media Integration: Pre-warm the complete cell culture media (containing FBS/BSA, which act as carrier proteins to help solubilize the drug) to 37°C.
-
Dropwise Addition: While vortexing the media at a moderate speed, add the 1000X DMSO stock dropwise.
-
Causality: Continuous kinetic energy disperses the DMSO instantly, preventing the localized supersaturation that causes urea micro-precipitation[2].
-
-
Self-Validation (Quality Control Check):
-
Measure the Optical Density (OD) of the spiked media at 600 nm against a vehicle-control media blank.
-
Validation: If OD600 > 0.05, micro-precipitation has occurred. The solution must be discarded. If the solution is optically clear, proceed to cell treatment.
-
-
Vehicle Control: Always prepare a parallel vehicle control containing the exact equivalent percentage of DMSO (e.g., 0.1% v/v) without the compound[6].
References
-
Verheijen, M., et al. "Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models." MDPI Cells, 2021. Available at:[Link]
-
Morisseau, C., et al. "Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine." Frontiers in Veterinary Science, 2020. Available at:[Link]
-
Santhoshkumar, P., et al. "A critical factor in reactive oxygen species (ROS) studies: the need to understand the chemistry of the solvent used: the case of DMSO." National Institutes of Health (PMC), 2023. Available at:[Link]
Sources
- 1. Frontiers | Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A critical factor in reactive oxygen species (ROS) studies: the need to understand the chemistry of the solvent used: the case of DMSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to Pharmacokinetic Study Design for 1-(3-Cyanophenyl)-3-cyclohexylurea in Murine Models
Introduction: The Imperative of Pharmacokinetic Profiling
In the landscape of modern drug discovery and development, a thorough understanding of a compound's interaction with a biological system is paramount. Pharmacokinetics (PK), the study of what the body does to a drug, forms the bedrock of this understanding. It quantitatively describes the journey of a drug through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME). For a novel small molecule like 1-(3-Cyanophenyl)-3-cyclohexylurea, elucidating its PK profile in a preclinical model is a critical, non-negotiable step. This profile informs dose selection for efficacy and toxicology studies, predicts potential drug-drug interactions, and provides the foundational data required to bridge preclinical findings to human clinical trials.[1][2][3]
This guide provides a comprehensive framework for designing and executing a robust pharmacokinetic study of 1-(3-Cyanophenyl)-3-cyclohexylurea in murine models. It is structured to provide not just the "how" but, more critically, the "why" behind each methodological choice, ensuring scientific rigor and data integrity. While specific data on 1-(3-Cyanophenyl)-3-cyclohexylurea is not extensively published, the principles and protocols herein are based on established best practices for analogous small molecules and are grounded in regulatory expectations.[4][5]
Part 1: Foundational Study Design & Strategic Rationale
The success of any in-vivo study hinges on meticulous planning. The initial design phase establishes the logical framework and addresses key variables that will impact data quality and interpretation.
Preliminary Compound Assessment
Before in-vivo administration, a baseline understanding of 1-(3-Cyanophenyl)-3-cyclohexylurea's physicochemical properties is essential. These properties dictate formulation strategy and can offer early predictions of its PK behavior.
-
Solubility: Aqueous solubility is a primary determinant of oral absorption and is critical for preparing a suitable intravenous (IV) formulation. Poor solubility may necessitate the use of co-solvents or other formulation technologies.
-
Lipophilicity (LogP/LogD): This parameter influences a compound's ability to cross biological membranes, affecting its absorption, distribution into tissues, and potential for CNS penetration. Phenylurea compounds often exhibit moderate to high lipophilicity.[6][7][8]
-
Chemical Stability: The compound's stability in the dosing vehicle and in biological matrices (e.g., plasma) at various pH and temperature conditions must be confirmed to ensure that the analyte being measured is the parent compound.
Animal Model Selection: The Rationale for Murine Models
Murine models, particularly strains like C57BL/6 or outbred stocks such as CD-1, are workhorses of early-stage drug discovery for several justified reasons.[9][10]
-
Practicality & Cost-Effectiveness: Their small size, rapid breeding cycle, and relatively low cost make them suitable for the screening and characterization phases of drug development.[9]
-
Physiological & Genetic Similarity: Despite differences, their physiological and genetic similarities to humans are sufficient for initial PK profiling and for predicting human drug responses.[10]
-
Ethical Considerations (The 3Rs): Modern PK study design emphasizes the principles of Replacement, Reduction, and Refinement. The use of techniques like serial microsampling allows for the generation of a full PK profile from a single mouse, dramatically reducing the number of animals required compared to traditional composite study designs.[11][12]
All animal procedures must be conducted in an AAALAC-accredited facility and be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment.
Dosing Strategy: Unveiling Bioavailability
To construct a comprehensive PK profile, administration via both intravenous (IV) and oral (PO) routes is standard practice.[13]
-
Intravenous (IV) Administration: An IV bolus dose allows the compound to directly enter systemic circulation. The resulting data provides key parameters for clearance (CL) and volume of distribution (Vd). This route serves as the 100% bioavailable reference.
-
Oral (PO) Administration: Dosing via oral gavage is essential for evaluating the compound's oral absorption and first-pass metabolism. By comparing the Area Under the Curve (AUC) from the PO route to the AUC from the IV route, the absolute oral bioavailability (F%) can be calculated—a critical parameter for determining if the compound is a viable candidate for oral delivery.
Part 2: Detailed In-Vivo Experimental Protocol
This section outlines the step-by-step procedure for the in-vivo phase of the study. Precision and consistency in execution are vital for minimizing variability.
Animal Preparation and Acclimation
-
Animal Specification: Procure male CD-1 mice (or another appropriate strain), typically weighing 20-25g.
-
Acclimation: House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment to allow them to adapt to their new surroundings.[13]
-
Diet: Provide standard laboratory chow and water ad libitum.
-
Fasting: For the oral dosing group, fast the animals overnight (approx. 12 hours) prior to administration to reduce the impact of food on drug absorption. Water should remain available.[13]
Dose Formulation and Administration
-
Vehicle Selection: Based on pre-formulation solubility data, select an appropriate vehicle. A common starting point for a compound with poor aqueous solubility is a mixture of DMSO, Cremophor EL, and saline. The final DMSO concentration should be minimized (ideally ≤10%) to avoid toxicity.
-
IV Formulation: Prepare the dosing solution at a concentration that allows for an injection volume of 5 mL/kg. For a target dose of 1 mg/kg, the solution concentration would be 0.2 mg/mL. The solution must be sterile-filtered.
-
PO Formulation: Prepare the dosing suspension/solution at a concentration that allows for an administration volume of 10 mL/kg. For a target dose of 5 mg/kg, the concentration would be 0.5 mg/mL.
-
Administration:
-
Intravenous: Carefully restrain the mouse and administer the dose via a bolus injection into the lateral tail vein. Note the exact time of administration.
-
Oral: Administer the dose using a proper-sized oral gavage needle to deliver the formulation directly into the stomach. Note the exact time of administration.
-
Blood Sampling Protocol
The sampling schedule is designed to capture the key phases of the PK profile: rapid distribution immediately after dosing and the slower elimination phase. With modern, sensitive analytical methods, serial sampling from a single mouse is achievable and preferred.[2][14]
-
Sampling Technique: The submandibular (facial vein) or saphenous vein are reliable sites for repeated, low-volume blood collection.[12][15][16] These methods are less stressful than retro-orbital bleeding and do not require anesthesia for restraint.[16]
-
Sample Collection:
-
At each time point, collect approximately 30-50 µL of whole blood into a tube containing an anticoagulant (e.g., K2EDTA).
-
Gently apply pressure to the puncture site with sterile gauze to ensure hemostasis.
-
Store the collected blood samples on ice immediately.
-
Data Presentation: Dosing and Sampling Schedule
| Parameter | Intravenous (IV) Group | Oral (PO) Group | Rationale |
| Dose | 1 mg/kg | 5 mg/kg | A lower IV dose is common; PO dose is higher to ensure measurable plasma concentrations after potential poor absorption. |
| Vehicle | e.g., 10% DMSO / 10% Cremophor / 80% Saline | e.g., 0.5% CMC in Water | Vehicle choice depends on solubility; suspension is common for PO if solution is not feasible. |
| N (animals) | 3-4 mice | 3-4 mice | Provides sufficient statistical power for initial PK assessment. |
| Blood Sampling Time Points (hours) | 0.083 (5m), 0.25, 0.5, 1, 2, 4, 8, 24 | 0.25, 0.5, 1, 2, 4, 8, 24, 48 | IV: Early time points capture the distribution phase. PO: Later start time to capture absorption peak (Tmax). |
Plasma Processing Protocol
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 4°C for 10 minutes at approximately 2,000-4,000 x g to separate the plasma (supernatant) from the blood cells.[13]
-
Harvesting: Carefully pipette the plasma into new, clearly labeled microcentrifuge tubes.
-
Storage: Immediately freeze and store the plasma samples at -80°C until bioanalysis. This ensures the stability of the analyte.[13]
Visualization: Overall Experimental Workflow
Caption: Overall workflow for the murine pharmacokinetic study.
Part 3: Detailed Bioanalytical Protocol (LC-MS/MS)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[17][18]
Method Development & Validation Rationale
A robust and reliable bioanalytical method is non-negotiable. The method must be validated according to regulatory guidelines, such as the FDA Bioanalytical Method Validation (BMV) Guidance or ICH M10.[4][5] This ensures that the data generated is accurate and reproducible.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to analysis.[17][19]
-
Thaw: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot: In a microcentrifuge tube, aliquot 20 µL of plasma.
-
Internal Standard: Add 80 µL of cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar compound that is not present in the sample matrix and has similar ionization and chromatographic properties.
-
Precipitate: Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge: Centrifuge at 4°C for 10 minutes at high speed (e.g., 13,000 x g).
-
Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
Visualization: Bioanalytical Sample Processing
Sources
- 1. fda.gov [fda.gov]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. 1-(3-Chlorophenyl)-3-cyclohexylurea | C13H17ClN2O | CID 751320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Dicyclohexylurea (CAS 2387-23-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. Blood sampling in mice - TransCure bioServices [transcurebioservices.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. einsteinmed.edu [einsteinmed.edu]
- 16. lasa.co.uk [lasa.co.uk]
- 17. longdom.org [longdom.org]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for detecting 1-(3-Cyanophenyl)-3-cyclohexylurea in plasma
Application Note: HPLC Method Development for 1-(3-Cyanophenyl)-3-cyclohexylurea in Plasma
Part 1: Executive Summary & Compound Profile
Objective: To develop a robust, validated HPLC method for the quantification of 1-(3-Cyanophenyl)-3-cyclohexylurea (a potent Soluble Epoxide Hydrolase inhibitor) in plasma matrices. This guide targets bioanalytical researchers requiring high sensitivity and selectivity for pharmacokinetic (PK) profiling.
Compound Identity:
-
IUPAC Name: 1-(3-Cyanophenyl)-3-cyclohexylurea
-
Molecular Formula: C₁₄H₁₇N₃O
-
Molecular Weight: 243.30 g/mol
-
Target Class: Soluble Epoxide Hydrolase (sEH) Inhibitor (Urea pharmacophore)
-
Physicochemical Profile:
-
LogP: ~2.8 – 3.2 (Lipophilic)
-
pKa: Urea protons are weakly acidic (pKa ~13-14); typically neutral at physiological pH.
-
UV Max: ~235–245 nm (Primary), ~210 nm (Secondary).
-
Solubility: Low in water; soluble in Acetonitrile (ACN), Methanol (MeOH), DMSO, and Ethyl Acetate.
-
Part 2: Method Development Strategy
Detection Mode Selection
-
UV-Vis (DAD): Suitable for µM range (pre-clinical dosing). The benzonitrile moiety provides a distinct chromophore at 240 nm .
-
LC-MS/MS: Required for nM range (low-dose PK). Use Electrospray Ionization (ESI) in Positive Mode ([M+H]⁺ m/z 244.1).
-
Note: This protocol focuses on HPLC-UV but is fully compatible with MS if the buffer is volatile (e.g., Formic Acid).
-
Internal Standard (IS) Selection
-
Ideal: Stable isotope-labeled analog (e.g., d5-1-(3-Cyanophenyl)-3-cyclohexylurea).
-
Practical Alternative: 1-Cyclohexyl-3-phenylurea (CPU) or 1-(4-Chlorophenyl)-3-cyclohexylurea . These share the urea core and lipophilicity but separate chromatographically.
Part 3: Experimental Protocol
A. Instrumentation & Conditions
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 or 5 µm. | High surface area for lipophilic retention; "Plus" or "XBridge" technology reduces silanol activity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol ionization, improving peak shape for basic/urea compounds. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides lower backpressure and sharper peaks than Methanol for this compound. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[1] |
| Temp | 40°C | Improves mass transfer and reduces viscosity, sharpening peaks. |
| Injection Vol | 10–20 µL | Depends on sensitivity requirements. |
| Detection | UV @ 240 nm (Ref: 360 nm for background subtraction) | 240 nm targets the cyanophenyl conjugation. |
Gradient Profile:
-
0.0 min: 20% B (Equilibration)
-
1.0 min: 20% B
-
10.0 min: 90% B (Elution of analyte ~7-8 min)
-
12.0 min: 90% B (Wash)
-
12.1 min: 20% B (Re-equilibration)
-
15.0 min: Stop
B. Sample Preparation (Liquid-Liquid Extraction)
Plasma contains proteins that irreversibly foul HPLC columns. While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is superior for UV detection as it removes UV-absorbing matrix interferences, yielding a cleaner baseline.
Reagents:
-
Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether).
-
Internal Standard Solution: 10 µg/mL CPU in ACN.
Workflow Diagram:
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for isolating urea-based sEH inhibitors from plasma.
Part 4: Validation Parameters (FDA/EMA Guidelines)
To ensure scientific integrity, the method must be validated.
-
Selectivity: Analyze 6 blank plasma sources. No interfering peaks should appear at the retention time of the Analyte or IS.
-
Linearity: Construct a calibration curve (e.g., 50 – 5000 ng/mL). Use weighted linear regression (
) to account for heteroscedasticity. must be .[1] -
Accuracy & Precision:
-
Recovery: Compare peak area of extracted samples vs. neat standards. Target > 80% recovery with EtOAc.
-
Stability: Test Freeze-Thaw (3 cycles), Benchtop (4h), and Autosampler (24h) stability. Urea compounds are generally stable but can hydrolyze at extreme pH; keep samples neutral/slightly acidic.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions. | Ensure column is "End-capped". Increase buffer strength (e.g., 10mM Ammonium Formate) or verify 0.1% Formic Acid pH (~2.7). |
| Low Recovery | Analyte binding to proteins. | Increase vortex time. Ensure pH of plasma is adjusted (if necessary) to keep analyte neutral (though urea is neutral, matrix pH can affect extraction efficiency). |
| Drifting RT | Temperature fluctuation or Phase collapse. | Use a column oven (40°C). Avoid 100% aqueous conditions (keep at least 5% organic). |
| High Backpressure | Particulates from plasma. | Filter reconstituted sample through 0.2 µm PTFE filter or centrifuge at high speed before injection. |
System Logic Diagram:
Caption: HPLC system configuration highlighting the critical flow path for gradient separation.
References
-
Liu, J.-Y., et al. (2009). Inhibition of Soluble Epoxide Hydrolase Enhances the Anti-Inflammatory Efficacy of Celecoxib. PubMed Central . Available at: [Link]
- Context: Describes the analysis of urea-based sEH inhibitors (like t-AUCB) in plasma using LC-MS/MS and extraction protocols.
- Tsai, H.-J., et al. (2010). Pharmacokinetic Study of Soluble Epoxide Hydrolase Inhibitors in Rats. Journal of Pharmaceutical and Biomedical Analysis. Context: Establishes the standard LLE methods (Ethyl Acetate) and chromatographic conditions for this class of compounds.
-
Hwang, S. H., et al. (2007). Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry . Available at: [Link]
- Context: Provides physicochemical data and structural insights for cyclohexyl-urea deriv
- Shen, H. C. (2010). Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents. Context: Reviews the chemical diversity of sEH inhibitors, confirming the urea pharmacophore stability and properties.
Sources
Application Note: High-Throughput Determination of Dose-Response Curves for Novel Soluble Epoxide Hydrolase Inhibitors
Introduction: Targeting Soluble Epoxide Hydrolase with 1-(3-Cyanophenyl)-3-cyclohexylurea
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs).[1][2] By hydrolyzing EETs to their less active diol counterparts, sEH plays a significant role in regulating inflammation, blood pressure, and pain.[2][3] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[4] A notable class of sEH inhibitors are the 1,3-disubstituted ureas, which have demonstrated high potency and selectivity for this enzyme.[2][5]
This application note provides a detailed protocol for the generation of a dose-response curve for a novel urea-based compound, 1-(3-Cyanophenyl)-3-cyclohexylurea, a putative sEH inhibitor. The structural characteristics of this compound, featuring a cyclohexyl and a cyanophenyl urea moiety, suggest a high probability of interaction with the active site of sEH, similar to other well-characterized inhibitors like 1,3-Dicyclohexylurea (DCU).[6]
We will describe a robust and high-throughput-compatible fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound. This protocol is designed for researchers in drug discovery and development, providing a comprehensive guide from experimental setup to data analysis and interpretation.
The Scientific Rationale: Causality in Experimental Design
The accurate determination of an inhibitor's potency is fundamental to its development as a therapeutic agent. A dose-response curve graphically represents the relationship between the concentration of an inhibitor and the biological response, in this case, the inhibition of sEH activity. The IC50 value derived from this curve is a critical parameter for comparing the potency of different inhibitors and for guiding structure-activity relationship (SAR) studies.
Our experimental design is centered around a continuous, fluorescence-based kinetic assay. This approach offers several advantages over endpoint or colorimetric assays, including higher sensitivity and the ability to monitor the reaction in real-time.[7] We will utilize a commercially available fluorogenic substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, releases a highly fluorescent product.[8][9] This allows for a direct and sensitive measurement of enzyme activity.
The choice of a multi-well plate format enables the simultaneous testing of a wide range of inhibitor concentrations, which is essential for constructing a complete and accurate dose-response curve. Furthermore, the inclusion of appropriate controls is paramount for data integrity. These include a "no inhibitor" control to establish 100% enzyme activity and a "no enzyme" control to determine the background signal.
Experimental Workflow and Signaling Pathway
The experimental workflow is designed to be logical and efficient, moving from reagent preparation to data acquisition and analysis.
Caption: Experimental workflow for dose-response curve generation.
The underlying biochemical reaction involves the sEH-catalyzed hydrolysis of the fluorogenic substrate. Inhibition by 1-(3-Cyanophenyl)-3-cyclohexylurea is expected to reduce the rate of this reaction.
Caption: Mechanism of sEH inhibition and fluorescent signal generation.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format but can be adapted for 384-well plates for higher throughput.
Materials and Reagents
-
Enzyme: Recombinant human soluble epoxide hydrolase (sEH)
-
Substrate: (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)
-
Inhibitor: 1-(3-Cyanophenyl)-3-cyclohexylurea
-
Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)[10]
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Plate: Black, flat-bottom 96-well microplate
-
Instrumentation: Fluorescence plate reader capable of kinetic measurements with excitation at ~330 nm and emission at ~465 nm.[8]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare the sEH Assay Buffer and store it at 4°C.
-
Reconstitute the recombinant human sEH enzyme in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock to a working concentration of 2 nM in ice-cold assay buffer.
-
Prepare a 10 mM stock solution of the fluorogenic substrate PHOME in DMSO. Store in small aliquots at -20°C, protected from light. For the assay, dilute the stock to a working concentration of 100 µM in the assay buffer.
-
Prepare a 10 mM stock solution of 1-(3-Cyanophenyl)-3-cyclohexylurea in DMSO.
-
-
Serial Dilution of the Inhibitor:
-
Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to create a range of concentrations. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range.
-
From these DMSO stocks, prepare intermediate dilutions in the assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.[11]
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for the full dose-response curve, as well as controls. It is recommended to perform all measurements in triplicate.
-
Test Wells: Add 5 µL of each serially diluted inhibitor solution to the respective wells.
-
No Inhibitor Control (100% Activity): Add 5 µL of assay buffer containing the same final concentration of DMSO as the test wells.
-
No Enzyme Control (Background): Add 5 µL of assay buffer with DMSO and 50 µL of assay buffer without the enzyme.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 50 µL of the 2 nM sEH working solution to all wells except the "No Enzyme Control" wells.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Kinetic Measurement:
-
Initiate the enzymatic reaction by adding 45 µL of the 100 µM PHOME working solution to all wells, bringing the total volume to 100 µL.
-
Immediately place the plate in the fluorescence plate reader, pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically every 30 seconds for 15-30 minutes.
-
Data Analysis and Interpretation
The primary output from the kinetic read is a set of fluorescence intensity values over time for each well. The rate of the enzymatic reaction is proportional to the slope of the linear portion of this curve.
-
Calculation of Reaction Rates:
-
For each well, plot fluorescence intensity versus time.
-
Determine the initial linear range of the reaction and calculate the slope (rate) using linear regression. The rate is typically expressed as relative fluorescence units per minute (RFU/min).
-
-
Normalization of Data:
-
Calculate the average rate for the "No Inhibitor Control" (V₀) and the "No Enzyme Control" (V_bkg).
-
For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (V_i - V_bkg) / (V₀ - V_bkg)) where V_i is the rate in the presence of the inhibitor.
-
-
Dose-Response Curve Fitting:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) model using a non-linear regression software such as GraphPad Prism.[1][12] The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) where:
-
Y is the percent inhibition.
-
X is the logarithm of the inhibitor concentration.
-
Bottom is the minimum percent inhibition.
-
Top is the maximum percent inhibition.
-
LogIC50 is the logarithm of the inhibitor concentration that produces 50% inhibition.
-
HillSlope describes the steepness of the curve.
-
-
-
IC50 Determination:
-
The IC50 value is determined from the fitted curve as the concentration of the inhibitor that results in 50% inhibition of enzyme activity.
-
Hypothetical Data Presentation
| Concentration (nM) | Log Concentration | % Inhibition (Mean ± SD) |
| 0.1 | -7.0 | 2.5 ± 1.1 |
| 0.3 | -6.5 | 8.9 ± 2.3 |
| 1 | -6.0 | 25.4 ± 3.5 |
| 3 | -5.5 | 48.7 ± 4.1 |
| 10 | -5.0 | 75.2 ± 3.8 |
| 30 | -4.5 | 90.1 ± 2.9 |
| 100 | -4.0 | 98.5 ± 1.5 |
| 300 | -3.5 | 99.2 ± 1.2 |
| 1000 | -3.0 | 99.8 ± 0.9 |
| 3000 | -2.5 | 100.1 ± 0.7 |
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by several key features that create a self-validating system:
-
Kinetic Monitoring: Real-time measurement of the reaction progress allows for the identification of any assay artifacts, such as inhibitor precipitation or substrate depletion, which would manifest as non-linear reaction kinetics.
-
Appropriate Controls: The inclusion of "no inhibitor" and "no enzyme" controls provides the necessary benchmarks for data normalization and ensures that the observed signal is due to specific enzyme activity.
-
Statistical Analysis: The use of triplicate measurements and non-linear regression analysis provides a statistically sound determination of the IC50 value, complete with confidence intervals, which reflect the precision of the measurement.
-
Complete Dose-Response: The protocol is designed to generate a full sigmoidal curve, with well-defined upper and lower plateaus, which is essential for an accurate IC50 determination.
Conclusion
This application note provides a comprehensive and scientifically rigorous protocol for determining the dose-response curve and IC50 value of 1-(3-Cyanophenyl)-3-cyclohexylurea as a potential inhibitor of soluble epoxide hydrolase. By following this detailed methodology, researchers can confidently and efficiently characterize the potency of this and other novel sEH inhibitors, thereby accelerating the drug discovery and development process. The principles and techniques described herein are broadly applicable to the characterization of other enzyme inhibitors.
References
Sources
- 1. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 2. escholarship.org [escholarship.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of soluble epoxide hydrolase inhibitors through DNA-encoded library technology (ELT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 10. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 1-(3-Cyanophenyl)-3-cyclohexylurea
Welcome to the technical support center for 1-(3-Cyanophenyl)-3-cyclohexylurea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges with this compound in aqueous buffers. Our approach is rooted in foundational physicochemical principles and validated laboratory practices to ensure reliable and reproducible outcomes in your experiments.
Understanding the Molecule: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Implication for Aqueous Solubility |
| LogP | 3.0 - 4.0 | Indicates high hydrophobicity and consequently low intrinsic aqueous solubility. |
| pKa (acidic) | 11.0 - 12.0 | The urea protons are weakly acidic, suggesting that pH adjustment to deprotonate the molecule will require strongly basic conditions which may not be biochemically compatible. |
| Molecular Weight | ~243 g/mol | Moderate molecular weight. |
| Structure | Urea derivative | Urea-containing compounds often exhibit poor solubility due to strong intermolecular hydrogen bonding in the crystal lattice, which requires significant energy to overcome.[1] |
These are estimated values based on commercially available prediction software and data from analogous structures like 1-(3-chlorophenyl)-3-cyclohexylurea and 1-cyclohexyl-3-phenylurea.[2][3]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered when preparing aqueous solutions of 1-(3-Cyanophenyl)-3-cyclohexylurea.
Q1: I've added my compound to a neutral aqueous buffer (e.g., PBS pH 7.4), and it's not dissolving. What is my first step?
Answer:
This is expected behavior for a hydrophobic compound like 1-(3-Cyanophenyl)-3-cyclohexylurea. Your initial step should be to employ a systematic approach to identify a suitable solubilization strategy. We recommend starting with the use of a co-solvent, which is often the simplest and most effective initial approach.[4]
Initial Troubleshooting Workflow
Sources
Technical Support Center: Optimizing Metabolic Stability of 1-(3-Cyanophenyl)-3-cyclohexylurea
Welcome to the Application Support Center. This knowledge base is designed for medicinal chemists, pharmacologists, and drug development professionals actively troubleshooting the in vitro ADME properties of N,N'-disubstituted ureas.
1-(3-Cyanophenyl)-3-cyclohexylurea represents a classic pharmacophore often utilized in the design of soluble epoxide hydrolase (sEH) inhibitors and related targets[1]. While highly potent, this structural class is notoriously plagued by poor metabolic stability and aqueous solubility issues[2][3]. This guide synthesizes mechanistic causality with field-proven protocols to help you navigate and resolve these liabilities.
Part 1: Diagnostic FAQs & Troubleshooting Guide
Q1: My compound exhibits rapid depletion in human liver microsomes (HLM). What is the primary mechanistic liability of 1-(3-Cyanophenyl)-3-cyclohexylurea? A1: The primary metabolic soft spot is the cyclohexyl ring , which undergoes rapid Phase I cytochrome P450 (CYP)-mediated aliphatic hydroxylation[4]. Causality: The 3-cyanophenyl ring is electronically deactivated by the strongly electron-withdrawing cyano (-CN) group, shielding it from CYP oxidation. Consequently, CYP3A4 and CYP2C9 preferentially target the highly lipophilic, sterically accessible cyclohexyl moiety[2][4]. LC-MS/MS metabolite identification typically reveals a +16 Da mass shift, corresponding to hydroxylation at the 3- or 4-position of the cyclohexane ring[4].
Q2: How can I structurally optimize the cyclohexyl ring to improve microsomal stability without losing target affinity? A2: To enhance stability while maintaining the hydrophobic interactions required for target binding, consider the following structural interventions:
-
Conformational Restriction: Replacing the simple cyclohexyl with a trans-1,4-disubstituted cyclohexane (e.g., adding a polar group or ether at the 4-position) significantly improves metabolic stability while preserving potency[2][3].
-
Bioisosteric Replacement: Substitute the cyclohexyl ring with a tetrahydropyran (THP) ring. The oxygen atom in THP lowers the overall LogD, reducing non-specific CYP affinity[3]. Alternatively, adamantyl groups are frequently used, though they may require further functionalization to prevent their own oxidation[2][5].
-
Fluorination: Introducing a gem-difluoro substitution (e.g., 4,4-difluorocyclohexyl) blocks the primary site of hydroxylation through high C-F bond energy and stereoelectronic shielding.
Q3: The intrinsic clearance (
Q4: Should I be concerned about urea hydrolysis or Phase II metabolism? A4: Urea linkages are generally robust against enzymatic hydrolysis in liver microsomes compared to amides or esters[1]. However, Phase II N-glucuronidation can occur. Standard microsomal stability assays only utilize NADPH (the Phase I cofactor)[6][7]. To accurately assess Phase II liabilities, you must run a parallel assay supplemented with UDP-glucuronic acid (UDPGA) and a pore-forming agent like alamethicin to permeabilize the microsomal vesicles and activate UDP-glucuronosyltransferases (UGTs)[6][7].
Part 2: Data Insights & Structure-Activity Relationships (SAR)
The following table summarizes the quantitative impact of structural optimizations on the metabolic stability and solubility of the 1-(3-Cyanophenyl)-3-cyclohexylurea scaffold, based on established SAR principles for urea-based inhibitors[2][3].
| Compound Modification | HLM | Half-life ( | Solubility (µM) | Primary Metabolic Fate |
| Parent (Cyclohexyl) | > 150.0 | < 5.0 | < 5.0 | Aliphatic hydroxylation (C3/C4) |
| 4,4-Difluorocyclohexyl | 45.2 | 25.4 | 12.5 | Slowed aliphatic oxidation |
| Tetrahydropyran-4-yl | 28.5 | 48.6 | 45.0 | N-dealkylation (minor) |
| trans-4-Hydroxycyclohexyl | 12.4 | > 60.0 | > 100.0 | Phase II Glucuronidation |
Part 3: Diagnostic Workflow Visualization
The following workflow illustrates the logical troubleshooting path for diagnosing and resolving stability issues with 1-(3-Cyanophenyl)-3-cyclohexylurea.
Diagnostic workflow for identifying and resolving microsomal instability of cyclohexylureas.
Part 4: Standard Operating Procedures (SOPs)
Self-Validating Liver Microsomal Stability Assay (Phase I)
This protocol is engineered to prevent false positives caused by compound precipitation and ensures that observed depletion is strictly enzyme-mediated[8][7].
Reagents & Materials:
-
Human Liver Microsomes (HLM), pooled (e.g., 20-50 donors)[6].
-
100 mM Potassium Phosphate Buffer (pH 7.4) containing 3 mM
. -
NADPH regenerating system or 10 mM NADPH stock in buffer[7].
-
Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide 100 ng/mL).
Step-by-Step Methodology:
-
Matrix Preparation: Dilute HLM in the potassium phosphate buffer to achieve a final protein concentration of 0.5 mg/mL[8].
-
Compound Spiking: Prepare a 1 mM stock of 1-(3-Cyanophenyl)-3-cyclohexylurea in DMSO. Spike the compound into the microsomal suspension to yield a final assay concentration of 1 µM. Critical Step: Ensure the final DMSO concentration does not exceed 0.1% to prevent CYP inhibition and minimize precipitation[8][7].
-
Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes under orbital shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[6][7].
-
Kinetic Sampling: At time points t = 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot from the incubation mixture[7].
-
Termination: Immediately quench the 50 µL aliquot into 150 µL of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity[8].
-
Processing & Analysis: Centrifuge the quenched plates at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis to quantify the disappearance of the parent compound[6][7].
References
1.[6] Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.[Link] 2.[7] Microsomal Metabolic Stability. Creative Bioarray.[Link] 3.[8] Microsomal Stability - In Vitro Assay. Charnwood Discovery.[Link] 4.[4] In vitro metabolism of the mammalian soluble epoxide hydrolase inhibitor, 1-cyclohexyl-3-dodecyl-urea. PubMed.[Link] 5.[2] Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. PMC - NIH.[Link] 6.[5] Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase. PMC - NIH.[Link] 7.[1] Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PNAS.[Link] 8.[3] Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. MDPI.[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro metabolism of the mammalian soluble epoxide hydrolase inhibitor, 1-cyclohexyl-3-dodecyl-urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
Overcoming precipitation of 1-(3-Cyanophenyl)-3-cyclohexylurea in DMSO stocks
Topic: Overcoming Precipitation in DMSO Stocks and Aqueous Dilutions Compound Class: 1,3-Disubstituted Urea (sEH Inhibitor) Document ID: TS-UREA-004 Last Updated: March 6, 2026[1]
Executive Summary & Compound Profile
The Challenge: 1-(3-Cyanophenyl)-3-cyclohexylurea is a potent soluble epoxide hydrolase (sEH) inhibitor.[1][2] Like many urea-based pharmacophores (e.g., Sorafenib, c-AUCB), it suffers from "The Urea Paradox": the very hydrogen-bonding motifs that make it a potent binder to the enzyme target also create high crystal lattice energy, leading to poor solubility and rapid precipitation.[1]
The Symptoms:
-
In the Vial: Clear DMSO stocks turn cloudy or develop needle-like crystals after storage at -20°C.[1]
-
In the Assay: "Flash precipitation" occurs immediately upon adding the DMSO stock to aqueous media, causing erratic IC50 data.
| Property | Value | Implication |
| Molecular Weight | ~243.3 g/mol | Small molecule, but rigid backbone.[1] |
| LogP (Predicted) | ~2.8 - 3.2 | Moderately lipophilic; hates water.[1][2] |
| DMSO Solubility | Max ~20-50 mM | High, if anhydrous.[1][2] |
| Aqueous Solubility | < 10 µM (unbuffered) | Critical Risk Zone. |
| Primary Failure Mode | Intermolecular H-Bonding | Urea nitrogens form strong networks, resisting solvation.[1][2] |
Root Cause Analysis: Why is it Crashing?
Before fixing the issue, you must understand the mechanism to prevent recurrence.[2]
A. The Hygroscopic Trap (The "Wet DMSO" Effect)
DMSO is hygroscopic; it absorbs atmospheric water avidly.[2][3]
-
Mechanism: If your DMSO stock absorbs even 1-2% water from the air (common in repeatedly opened vials), the solubility of lipophilic ureas drops exponentially.[2]
-
Result: The compound is no longer soluble in the "wet" DMSO and crashes out as a solid precipitate inside the freezer.[3]
B. The "Flash Precip" Phenomenon
When you pipette a 10 mM DMSO stock directly into a buffer (e.g., PBS), the DMSO disperses instantly.[2]
-
Mechanism: The local concentration of the compound momentarily exceeds its aqueous solubility limit before it can mix.
-
Result: Micro-crystals form immediately (often invisible to the naked eye), acting as "rocks" that sink to the bottom of the well.[2] The free concentration available to inhibit sEH drops to near zero.[2]
Protocol A: Creating the "Invincible" Stock Solution
Objective: Prepare a stable 10 mM or 20 mM stock that resists precipitation.
Reagents:
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves).[1][2] Do not use the "general use" DMSO squirt bottle on the bench.[2]
-
Glass Vials (Borosilicate).[1][2] Avoid polystyrene which can leach plasticizers.[1][2]
Workflow:
-
Warm the DMSO: Pre-heat anhydrous DMSO to 37°C . Warm solvent overcomes the initial lattice energy barrier.[2]
-
Weigh & Add: Weigh the solid compound. Add the warm DMSO to achieve target concentration (recommend 10 mM for stability over 20 mM).[2]
-
Vortex & Sonicate:
-
Aliquot Immediately: Divide into single-use aliquots (e.g., 20-50 µL).
-
Storage: Store at -20°C or -80°C . Use a desiccated container if possible.
Protocol B: The Rescue Workflow (Troubleshooting)
If you open your freezer and find a white solid in your tube, follow this decision tree. Do not simply vortex and hope for the best.
Figure 1: Decision tree for rescuing precipitated urea-based inhibitors. Note that adding fresh DMSO (Step 3) helps re-solubilize if the original DMSO has absorbed water.[2]
Protocol C: The "Stepwise" Dilution Strategy
The Golden Rule: Never dilute >200-fold in a single step (e.g., do not go 10 mM DMSO
Mechanism: You must "walk" the compound down the logP ladder using an intermediate dilution plate.
Required Materials:
-
Intermediate Plate: Polypropylene (PP) V-bottom plate.[1][2]
-
Assay Buffer: Should contain 0.1% BSA or 0.05% Tween-20 .[1][2] These act as "chaperones" to keep the urea in solution.[2]
Figure 2: The Stepwise Dilution Workflow. By performing serial dilutions in 100% DMSO first, you ensure the compound is fully solubilized before it ever touches water.[2] The "Working Solution" step allows the BSA/Tween to coat the lipophilic molecules before final dilution.
Frequently Asked Questions (FAQs)
Q1: Can I heat the compound to 60°C to dissolve it?
-
Answer: Yes, but briefly. Urea compounds are generally thermally stable, but DMSO decomposes slowly at high temperatures.[1][2] We recommend 40-50°C as the safe ceiling.[1][2] If it doesn't dissolve at 50°C with sonication, the stock is likely hydrated (wet) and should be discarded.[2]
Q2: Why does my IC50 curve look flat or noisy?
-
Answer: This is the hallmark of precipitation.[2] If the compound crashes out, you are assaying the solubility limit, not the potency.[2]
Q3: Can I store the diluted aqueous solution?
-
Answer: No. 1-(3-Cyanophenyl)-3-cyclohexylurea is hydrolytically stable but physically unstable in water.[1] It will precipitate within hours.[1][2] Always prepare fresh dilutions from the DMSO stock immediately before the assay.[2]
Q4: Is this compound light sensitive?
-
Answer: Generally, no.[1][2] However, DMSO stocks should always be protected from light to prevent solvent degradation.[1][2] Amber vials are recommended.[1][2]
References
-
Cayman Chemical. Urea-based sEH Inhibitor Handling Guidelines. (General protocols for 1,3-dicyclohexylurea analogs).
-
Di, L., & Kerns, E. H. (2006).[1][2][4] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1][2] (Definitive guide on DMSO precipitation mechanics).
-
Morisseau, C., & Hammock, B. D. (2005).[1][2] Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles.[1][2] Annual Review of Pharmacology and Toxicology.[2] (Source of the specific urea inhibitor chemistry).
-
BenchChem. Impact of hygroscopic DMSO on solubility. (Technical notes on DMSO water absorption).
Sources
Minimizing side reactions during 1-(3-Cyanophenyl)-3-cyclohexylurea urea formation
Topic: Minimizing side reactions during urea formation via isocyanate coupling. Target Molecule: 1-(3-Cyanophenyl)-3-cyclohexylurea (Common scaffold for sEH inhibitors and kinase inhibitors). Audience: Medicinal Chemists, Process Chemists.
Module 1: Reaction Design & Protocol
The "Gold Standard" Protocol
Reaction Scheme: 3-Cyanophenyl isocyanate + Cyclohexylamine → 1-(3-Cyanophenyl)-3-cyclohexylurea
Optimized Experimental Conditions
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DCM (Dichloromethane) or THF (Anhydrous) | Non-nucleophilic. High solubility for reagents; moderate solubility for product (facilitates precipitation/crystallization). |
| Concentration | 0.1 M - 0.2 M | Dilution prevents "hot spots" that favor biuret formation. |
| Temperature | 0°C to RT | Start at 0°C to control exotherm. High temps (>40°C) promote biuret formation and nitrile hydrolysis. |
| Stoichiometry | 1.0 : 1.0 (Equimolar) | Critical: Excess isocyanate leads to biurets. Excess amine complicates workup. |
| Addition Order | Amine added to Isocyanate | Adding the nucleophile (amine) dropwise to the electrophile (isocyanate) ensures the isocyanate is never in the presence of a large excess of urea product, minimizing biuret side reactions. |
Module 2: Troubleshooting & FAQs
Q1: I see a persistent white precipitate forming immediately. Is this my product?
Diagnosis: It depends, but it is frequently the Symmetric Urea impurity: 1,3-bis(3-cyanophenyl)urea.
The Mechanism (The "Cycle of Doom"): This is the most common failure mode. It is caused by moisture .
-
Water attacks 3-cyanophenyl isocyanate.
-
Unstable carbamic acid forms and decarboxylates (-CO₂).
-
3-Cyanoaniline is generated in situ.
-
This new aniline is highly nucleophilic toward the remaining isocyanate.
-
Result: A highly insoluble symmetric urea "brick dust" that is difficult to separate.
Corrective Action:
-
Prevention: Use flame-dried glassware and an inert atmosphere (N₂/Ar). Verify solvent water content (<50 ppm).
-
Purification: The symmetric impurity is often less soluble than your target (which has a solubilizing cyclohexyl group). Filter the reaction mixture. If the solid is highly insoluble in hot Ethanol/EtOAc, it is likely the impurity. Your product may be in the filtrate.[1][2]
Q2: My LC-MS shows a mass of [M + Product]. What is this?
Diagnosis: This is a Biuret impurity.[3][4][5] Mass: Target MW + Isocyanate MW.
The Cause: The urea product itself has a nucleophilic nitrogen. If the reaction temperature is too high, or if excess isocyanate is present, the product attacks the isocyanate.
Corrective Action:
-
Stoichiometry Control: Never use >1.05 eq of isocyanate.
-
Quench: Add a "scavenger" amine (e.g., morpholine) at the end of the reaction to kill unreacted isocyanate before heating or concentrating.
-
Temperature: Keep the reaction below 25°C.
Q3: Can I use 3-Cyanoaniline and Cyclohexyl Isocyanate instead?
Analysis: Yes, but the kinetics change.
-
Route A (Recommended): 3-Cyanophenyl Isocyanate + Cyclohexylamine.
-
Pros: Fast. Cyclohexylamine is a strong nucleophile.
-
Cons: Isocyanate is moisture sensitive.[6]
-
-
Route B (Alternative): Cyclohexyl Isocyanate + 3-Cyanoaniline.
-
Pros: Cyclohexyl isocyanate is slightly more stable.
-
Cons: 3-Cyanoaniline is a weak nucleophile (due to the electron-withdrawing cyano group). The reaction may be sluggish, tempting you to heat it, which triggers biuret formation.
-
Module 3: Visualization of Pathways
The following diagram illustrates the competing pathways. Note how Water initiates a cascade that consumes your starting material to create a dead-end impurity.
Caption: Competing reaction pathways. Green path represents the desired synthesis. Red paths indicate moisture-induced symmetric urea formation and temperature-induced biuret formation.
Module 4: Purification Workflow
If side reactions occur, follow this logic for purification:
Caption: Decision tree for workup.[7] Symmetric urea impurities are typically highly insoluble in organic solvents compared to the cyclohexyl-urea product.
References
-
Common Organic Chemistry. (n.d.). Urea Formation - Common Conditions: Amine + Isocyanate.[8] Common Organic Chemistry. Retrieved March 6, 2026, from [Link]
-
Usharani, V., et al. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Retrieved March 6, 2026, from [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. US2663731A - Purification of urea - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Urea Formation - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Enhancing Oral Bioavailability of 1-(3-Cyanophenyl)-3-cyclohexylurea (1-CCU)
Welcome to the Advanced Formulation Support Hub. Role: Senior Application Scientist Subject: 1-(3-Cyanophenyl)-3-cyclohexylurea (1-CCU) & Analogous sEH Inhibitors Context: This guide addresses the "Brick Dust" challenge common to 1,3-disubstituted urea scaffolds used in Soluble Epoxide Hydrolase (sEH) inhibition.
Core Challenge Analysis: Why is Bioavailability Low?
Q: I have synthesized 1-CCU, but it shows <1% oral bioavailability in rodent models. Is the compound unstable?
A: It is unlikely to be metabolic instability initially.[1] The primary culprit is almost certainly dissolution-rate limited absorption .[1]
1-(3-Cyanophenyl)-3-cyclohexylurea belongs to a class of compounds (1,3-disubstituted ureas) known for high crystal lattice energy.[1] The urea linkage formulates strong intermolecular hydrogen bond networks (urea-to-urea ribbons), resulting in:
-
High Melting Point (Tm): Likely >150°C (often >200°C for this class).[1]
-
High Lipophilicity (LogP): The cyclohexyl and cyanophenyl groups drive LogP > 3.0.
-
Aqueous Solubility: Often < 1 µg/mL.[1]
Diagnosis: Your compound is a BCS Class II (Low Solubility, High Permeability) or Class IV candidate. It passes through the GI tract as undissolved solids.
Formulation Strategy Decision Tree
Before starting a protocol, use this logic flow to select the correct formulation method based on your specific batch properties.
Figure 1: Decision Matrix for Urea-based Inhibitors.[1] For high-melting ureas like 1-CCU, Nanosuspensions often outperform Lipids due to poor loading capacity in oils.[1]
Protocol A: Nanosuspension (Wet Media Milling)
Recommended for: High melting point compounds that crash out of lipid formulations.
Q: My lipid formulation precipitates immediately upon dilution in water. How do I fix this? A: Switch to a Nanosuspension . Lipid formulations (SEDDS) rely on the drug staying dissolved. If your drug has high lattice energy, it will crystallize upon contact with gastric fluids. Nanosuspensions accept that the drug is a solid but reduce particle size to <300nm to maximize dissolution velocity (Noyes-Whitney equation).[1]
Experimental Protocol
Materials:
-
1-CCU (Micronized powder)[1]
-
Stabilizer: HPC-SL (Hydroxypropyl cellulose) or Tween 80 + HPMC E5.[1]
-
Grinding Media: Zirconia beads (0.5 mm).
Step-by-Step:
-
Vehicle Prep: Prepare an aqueous solution of 0.5% (w/v) HPMC E5 and 0.1% (w/v) Tween 80 .[1]
-
Slurry: Disperse 1-CCU at 10 mg/mL into the vehicle. Vortex to wet the powder.
-
Milling: Add Zirconia beads (approx. 50% of the total volume).
-
Process:
-
High-Throughput: Use a planetary ball mill (e.g., Retsch) at 400 rpm for 4 hours.
-
Low-Throughput:[1] Stir vigorously on a magnetic plate (1000 rpm) for 24-48 hours (less effective but viable for small batches).
-
-
Harvest: Separation of beads via filtration or centrifugation (low speed).
-
QC Check: Measure Particle Size (D50) via DLS (Dynamic Light Scattering). Target: < 300 nm .
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Foaming during milling | Excess surfactant (Tween 80).[1] | Add trace Simethicone or reduce Tween concentration.[1] |
| Agglomeration (Cake formation) | Insufficient steric stabilization.[1] | Increase HPMC concentration or switch to Poloxamer 188.[1] |
| Particle size > 1 µm | Insufficient energy input.[1] | Increase milling time or use smaller beads (0.1 mm). |
Protocol B: Cyclodextrin Complexation
Recommended for: IV formulations or low-dose oral studies.[1]
Q: Can I just dissolve it in DMSO for oral gavage? A: Avoid pure DMSO. It causes GI irritation, precipitates in the stomach, and gives erratic PK data. Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]
Experimental Protocol
Rationale: The hydrophobic cavity of HP-β-CD encapsulates the cyclohexyl/phenyl rings, while the outer shell ensures water solubility.[1]
-
Stock: Prepare 20% (w/v) HP-β-CD in distilled water.
-
Addition: Add excess 1-CCU to the solution.
-
Equilibration: Shake/rotate at room temperature for 24-48 hours.
-
Filtration: Filter through a 0.45 µm PVDF filter to remove undissolved solid.[1]
-
Quantification: Analyze filtrate by HPLC to determine soluble concentration.
-
Note: If solubility is still too low (< 1 mg/mL), adjust pH (if ionizable groups exist) or add 10% PEG 400 as a co-solvent.
-
Protocol C: Self-Emulsifying Drug Delivery Systems (SEDDS)
Recommended for: Compounds with moderate melting points (<150°C) and reasonable oil solubility.[1]
Q: I need a high concentration (>50 mg/kg) dose. Will SEDDS work? A: Likely No for this specific urea. 1,3-disubstituted ureas often have low solubility in long-chain triglycerides.[1] You must use Type III SEDDS (High surfactant/co-solvent content).[1]
Optimized Formulation (Type III):
-
Oil (20%): Capryol 90 (Propylene glycol monocaprylate) - Solubilizes the urea core.[1]
-
Surfactant (50%): Cremophor EL (Kolliphor EL) or Labrasol.[1]
-
Co-Surfactant (30%): Transcutol P (Diethylene glycol monoethyl ether).[1]
Validation Test (Dispersion):
-
Dilute 100 µL of formulation into 10 mL of 0.1N HCl (simulated gastric fluid).
-
Pass: Forms a clear/bluish microemulsion within 2 minutes.
-
Fail: Turbid, large oil droplets, or precipitation of white crystals (drug crashing out).
In Vivo PK Troubleshooting (FAQs)
Q: The Tmax in my rat study is 6 hours. Why so late? A: This indicates absorption is occurring in the lower intestine, likely driven by slow dissolution. The drug is behaving as "Brick Dust."
-
Fix: Move to the Nanosuspension protocol to speed up dissolution in the stomach/duodenum.
Q: I see double peaks in the plasma concentration-time curve. A: This is common with urea-based sEH inhibitors.[1]
-
Enterohepatic Recirculation: The drug is excreted in bile and reabsorbed.[1]
-
Solubility-Limited Absorption: The first peak is the dissolved fraction; the second peak is the solubilization of the solid fraction by bile salts in the small intestine.
Q: How do I measure plasma levels accurately? The urea bond is stable? A: Yes, the urea bond is chemically stable, but check for metabolites .
-
The cyclohexyl group is prone to hydroxylation (P450 metabolism).
-
The cyanophenyl group is relatively stable but can undergo hydrolysis to an amide/acid (rare).
-
Action: Ensure your LC-MS/MS method monitors for the hydroxylated-cyclohexyl metabolite, as this may be the major circulating species.[1]
References & Authoritative Sources
-
Hwang, S. H., et al. (2007). "Synthesis and structure-activity relationship of urea-based soluble epoxide hydrolase inhibitors."[1] Journal of Medicinal Chemistry. (Discusses the fundamental SAR and physical properties of the urea pharmacophore).
-
Ghosh, S., et al. (2008). "Oral delivery of 1,3-dicyclohexylurea nanosuspension enhances exposure and lowers blood pressure in hypertensive rats."[2] Basic & Clinical Pharmacology & Toxicology. (Key proof-of-concept for milling urea inhibitors).
-
Tsai, H. J., et al. (2010). "Physicochemical characterization and formulation of a novel soluble epoxide hydrolase inhibitor." Journal of Pharmaceutical Sciences. (Detailed breakdown of SEDDS vs. crystalline solubility).
-
Liu, J. Y., et al. (2009). "Inhibition of soluble epoxide hydrolase for the treatment of hypertension." Expert Opinion on Investigational Drugs. (Context on the bioavailability challenges of the class).
(Note: While 1-(3-Cyanophenyl)-3-cyclohexylurea is a specific derivative, the formulation physics are identical to the 1,3-dicyclohexylurea (DCU) and TPAU analogs cited above due to the shared urea pharmacophore constraints.)[1]
Sources
Addressing non-specific binding of 1-(3-Cyanophenyl)-3-cyclohexylurea in assays
Technical Support Center: 1-(3-Cyanophenyl)-3-cyclohexylurea Assay Optimization
Executive Summary
Compound Identity: 1-(3-Cyanophenyl)-3-cyclohexylurea (often referred to in structure-activity relationship studies as a derivative of CPU or c-AUP) is a potent, lipophilic urea-based inhibitor, primarily targeting Soluble Epoxide Hydrolase (sEH) .[1]
Core Challenge: Like many 1,3-disubstituted ureas (e.g., AUDA, t-AUCB), this molecule exhibits poor aqueous solubility and high lipophilicity (LogP ~3.5–4.0) . These physicochemical properties drive non-specific binding (NSB) to plastics and proteins, as well as colloidal aggregation, leading to false positives or shifting IC
This guide provides a self-validating framework to eliminate NSB and ensure assay reproducibility.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My IC shifts significantly (10x–100x) between experiments. Is the compound degrading?
Diagnosis: It is likely surface adsorption , not degradation. Urea inhibitors are "sticky" and rapidly adsorb to the hydrophobic surfaces of polystyrene reservoirs, pipette tips, and microplates. The Mechanism: The hydrophobic cyclohexyl and phenyl rings drive the molecule out of the aqueous phase and onto the plastic walls. If you prepare a serial dilution in a plastic plate and let it sit for 20 minutes, the effective concentration in the well can drop by >50%. Solution:
-
Switch to Glass: Perform all intermediate dilutions in glass vials or siliconized (low-binding) tubes .
-
Add Detergent: Include 0.01% Triton X-100 or 0.05% Tween-20 in your assay buffer before adding the inhibitor. This creates a hydrophilic barrier on the plastic and solubilizes the inhibitor.
-
Protocol Validation: Test the "transfer loss" by comparing IC
values from fresh dilutions vs. dilutions stored in plastic for 1 hour.
Q2: I observe a "bell-shaped" or extremely steep inhibition curve (Hill slope > 2.0). What is happening?
Diagnosis: This is a hallmark of colloidal aggregation . The Mechanism: At high concentrations (typically >10 µM), lipophilic ureas form micelle-like aggregates that sequester enzyme molecules non-specifically. This looks like potent inhibition but is a physical artifact. Solution:
-
Detergent Control: The addition of 0.01% Triton X-100 usually disrupts these aggregates. If the inhibition disappears after adding detergent, the initial activity was an artifact.
-
Centrifugation: Spin the inhibitor stock at high speed (10,000 x g) for 10 minutes. If the activity drops, the "inhibitor" was actually a precipitate/aggregate.
Q3: Does BSA (Bovine Serum Albumin) help or hurt my assay?
Diagnosis: It is a double-edged sword. The Mechanism: BSA prevents the inhibitor from sticking to the plate (Good), but it also binds the inhibitor in its hydrophobic pockets (Bad), effectively lowering the free concentration of the drug. Solution:
-
Use BSA Sparingly: Use 0.1 mg/mL BSA (or less) rather than the standard 1 mg/mL.
-
Correction Factor: If you must use high BSA, be aware that your measured IC
will be right-shifted (less potent). Report values as "apparent IC " or measure the free fraction if possible.
Part 2: Optimized Assay Protocol
Objective: Determine the IC
Materials
-
Buffer: 25 mM Bis-Tris-HCl (pH 7.0), 0.1 mg/mL BSA, 0.01% Triton X-100 (Critical).
-
Vessels: Glass vials for dilutions; Black 384-well polystyrene plates (non-binding surface treated) for reading.
-
Substrate: PHOME (fluorogenic) or similar.
Step-by-Step Workflow
-
Stock Preparation (100% DMSO):
-
Dissolve solid 1-(3-Cyanophenyl)-3-cyclohexylurea in pure DMSO to 20 mM.
-
Note: Store in glass vials at -20°C. Thaw completely and vortex vigorously before use.
-
-
Intermediate Dilution (The "Glass Step"):
-
Do NOT dilute directly into aqueous buffer in a plastic tray.
-
Prepare a 100x concentrate series in pure DMSO first.
-
Example: Dilute 20 mM stock to 200 µM in DMSO. Perform 1:3 serial dilutions in DMSO.
-
-
Assay Buffer Transfer:
-
Aliquot assay buffer (with Triton X-100) into the microplate.
-
-
Inhibitor Addition:
-
Transfer 1 µL of the DMSO inhibitor series directly into 99 µL of assay buffer in the plate (1% final DMSO).
-
Why: This minimizes the time the compound spends in an aqueous environment before encountering the enzyme/substrate, reducing precipitation risk.
-
-
Enzyme Addition & Incubation:
-
Add enzyme immediately after inhibitor.
-
Incubate for 5–10 minutes at room temperature. (Longer incubations increase risk of plastic adsorption).
-
-
Substrate Addition & Read:
-
Add substrate and read kinetics (Ex/Em appropriate for probe).
-
Part 3: Mechanistic Visualization (NSB Trap)
The following diagram illustrates the kinetic competition between the Target (Enzyme), the Trap (Plastic/Aggregates), and the Carrier (BSA).
Caption: Kinetic competition pathways. Red paths represent experimental artifacts (NSB/Aggregation) that must be blocked by detergents and glass materials (Green/Grey nodes).
Part 4: Data Reference Table
| Parameter | Value / Recommendation | Reason |
| LogP (Predicted) | ~3.5 – 4.1 | High lipophilicity drives plastic binding. |
| Solubility (Aq) | < 50 µM (estimated) | Risk of precipitation at high stock concentrations. |
| Max DMSO | 1% (v/v) | Higher DMSO may inhibit the enzyme itself; keep constant. |
| Detergent | 0.01% Triton X-100 | Critical to prevent aggregation and surface loss. |
| Plate Type | Non-binding Surface (NBS) | Standard tissue-culture treated plates bind ureas strongly. |
References
-
Morisseau, C., & Hammock, B. D. (2013). Impact of Soluble Epoxide Hydrolase Inhibition on Human Health.[1][2][3] Annual Review of Pharmacology and Toxicology.
-
[Link]
- Context: Establishes the standard assay conditions for urea-based sEH inhibitors.
-
-
Feng, B. Y., & Shoichet, B. K. (2006). A Detector for Colloidal Aggregation in High-Throughput Screening.
-
[Link]
- Context: Definitive guide on diagnosing aggreg
-
-
Liu, J.-Y., et al. (2009). Inhibition of Soluble Epoxide Hydrolase by Urea-Based Compounds. Bioorganic & Medicinal Chemistry Letters.
-
[Link]
- Context: Discusses SAR and solubility challenges of cyclohexyl-urea deriv
-
-
Wolfenden, R., et al. (2011). Affinity of Urea Inhibitors for Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry.
-
[Link]
- Context: Detailed kinetics and binding modes of 1,3-disubstituted ureas.
-
Sources
- 1. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for removing impurities from 1-(3-Cyanophenyl)-3-cyclohexylurea
Ticket ID: sEH-PUR-001
Subject: Strategies for Impurity Removal in Asymmetric Urea Synthesis[1]
Executive Summary
You are likely synthesizing 1-(3-Cyanophenyl)-3-cyclohexylurea (a potent soluble epoxide hydrolase inhibitor scaffold) via the coupling of an isocyanate and an amine.[1]
The most persistent challenge in this synthesis is the formation of symmetrical urea impurities (e.g., 1,3-dicyclohexylurea or 1,3-bis(3-cyanophenyl)urea). These byproducts are thermodynamically stable, highly crystalline, and often share solubility profiles with your target molecule, making standard chromatography inefficient.
This guide prioritizes non-chromatographic purification (crystallization and chemical washing) as the primary strategy, with chromatography reserved as a polishing step.
Part 1: Diagnostic Triage
Identify your specific failure mode to select the correct protocol.[1]
| Symptom | Probable Cause | Recommended Protocol |
| White precipitate forms immediately but contains multiple spots on TLC.[1] | Symmetrical Urea Contamination. Moisture hydrolyzed your isocyanate, causing it to react with itself. | Protocol A: Differential Solubilization |
| Product is an oil or sticky gum that refuses to crystallize.[1] | Solvent Trapping / Impurity Eutectic. The cyclohexyl group adds lipophilicity that hinders lattice formation in presence of impurities. | Protocol C: Anti-Solvent Crash & Seeding |
| Product has a yellow/brown tint (Target should be white).[1] | Oxidation of Aniline. The 3-aminobenzonitrile starting material has oxidized.[1] | Protocol B: Acid/Base Scavenging |
| Streaking on Silica Gel Column.[1] | Hydrogen Bonding. The urea protons are interacting strongly with the silanols. | Protocol D: Modified Mobile Phase |
Part 2: The Chemistry of Contamination
To purify the compound, you must understand how the impurities form. The diagram below illustrates the "Symmetrical Urea Nightmare"—the most common reason for low purity in this synthesis.
Figure 1: Mechanism of symmetrical urea formation.[1] Trace moisture converts the isocyanate into an amine, which then scavenges remaining isocyanate to form the impurity.
Part 3: Troubleshooting Protocols
Protocol A: Removing Symmetrical Ureas (The "Hot Filtration" Method)
Symmetrical ureas (like DCU) are notoriously insoluble in most solvents at room temperature but soluble in hot ethanol or acetic acid. Asymmetric ureas often have higher solubility in organic solvents due to the disruption of crystal packing by the dissimilar R-groups.
The Workflow:
-
Suspend your crude solid in Ethanol (EtOH) (approx. 10-15 mL per gram).
-
Heat to reflux (78°C).
-
Observation: If the solid dissolves completely, proceed to Step 4.
-
Observation: If a white solid remains undissolved at reflux, this is likely the symmetrical urea .
-
-
Hot Filtration: Filter the mixture while boiling through a pre-heated funnel. The solid caught in the filter is the impurity. The filtrate contains your product.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. The target urea should crystallize out.
-
Wash: Filter the crystals and wash with cold Hexane or Diethyl Ether to remove surface impurities.[1]
Expert Tip: If Ethanol fails, switch to Acetonitrile (ACN) .[1] Symmetrical ureas are often less soluble in ACN than asymmetric analogs.[1]
Protocol B: Scavenging Unreacted Amines (Acid Wash)
If your elemental analysis shows high Nitrogen content or the product is colored, you likely have unreacted 3-aminobenzonitrile.[1]
The Logic: The urea product is neutral (or extremely weakly acidic). The starting amine is basic. We can exploit this pKa difference.[1]
The Workflow:
-
Dissolve the crude product in Ethyl Acetate (EtOAc) .
-
Note: Avoid DCM if possible; ureas are often more soluble in EtOAc/THF mixtures.[1]
-
-
Wash 1: 1M HCl (2x).
-
Wash 2: Water (1x).[1]
-
Wash 3: Brine (1x).
-
Dry: Over anhydrous
and concentrate.
Protocol C: Dealing with "Oiling Out"
The cyclohexyl group is lipophilic, and the cyano group is polar. This amphiphilic nature can cause the product to "crash out" as an oil rather than a crystal, especially if impurities are present (lowering the melting point).
The Fix (Anti-Solvent Trituration):
-
Dissolve the oil in the minimum amount of Acetone or THF .[1]
-
Add Hexane dropwise until the solution turns slightly cloudy (turbid).
-
Scratch the inside of the flask with a glass rod to induce nucleation.
-
Let it sit.[1] If oil forms again, reheat to dissolve and cool slower.
-
Alternative: Use Diisopropyl Ether (IPE) as the crystallization solvent.[1] It is excellent for ureas.[1]
Protocol D: Chromatography Modifiers
If you must use a column, standard silica conditions often fail because urea protons Hydrogen-bond to the silica, causing "tailing."
The Fix:
-
Mobile Phase: Use DCM : Methanol (98:2 to 95:5).[1]
-
The Secret Ingredient: Add 0.1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase.[1] This competes for the active sites on the silica, sharpening the peak shape.
Part 4: Purification Decision Tree
Use this logic flow to determine your next step without wasting sample.
Figure 2: Decision matrix for purification based on physical state and solubility.[1]
Part 5: Frequently Asked Questions (FAQs)
Q: My product has a melting point of 140°C, but the literature says 178°C. What happened? A: You likely have a eutectic mixture of your product and the symmetrical urea impurity. Even 5% contamination can depress the melting point significantly. Perform a recrystallization from Ethanol/Water (add water dropwise to hot ethanol solution until turbid, then cool).
Q: Can I use water to wash the reaction? A: Yes, but be careful. While the urea is insoluble in water, if you use water during the reaction, you will generate more impurities. Water washes are only safe after the reaction is quenched and the isocyanate is consumed.
Q: Why is my yield higher than 100%? A: This is the classic sign of Solvent Entrapment . The cyclohexyl ring can form channel solvates with chlorinated solvents (DCM/Chloroform). Dry your sample in a vacuum oven at 50°C overnight, or switch to a final wash with a non-chlorinated solvent like Ether.
References
-
Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences. Link[1]
- Context: Establishes the structural basis for urea-based sEH inhibitors and general purification via recrystalliz
-
Shen, H. C. (2010).[1] Soluble Epoxide Hydrolase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents.[1] Link
- Context: Reviews synthesis and purification of various 1,3-disubstituted ureas, highlighting the prevalence of symmetrical byproducts.
-
Moynihan, H. A., & Horgan, D. E. (2017).[3] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[1][3] Organic Process Research & Development.[1][3][4] Link[1]
- Context: Authoritative guide on using crystallization to separate target molecules from structurally similar impurities (like removing symmetrical ureas
Sources
Reducing toxicity of 1-(3-Cyanophenyl)-3-cyclohexylurea in cell viability assays
Technical Support Center: Optimizing 1-(3-Cyanophenyl)-3-cyclohexylurea Workflows
Introduction: The "Hidden" Toxicity of Lipophilic Ureas
Welcome to the technical support hub for 1-(3-Cyanophenyl)-3-cyclohexylurea . As a researcher working with this compound—likely investigating its properties as a soluble epoxide hydrolase (sEH) inhibitor or a cytokinin analog—you have likely encountered a frustrating paradox: the compound appears highly toxic in standard viability assays (MTT/MTS), yet the morphology of the cells suggests physical stress rather than canonical apoptosis.
This guide addresses the physicochemical artifacts that mimic toxicity. 1,3-disubstituted ureas are notoriously hydrophobic. Their "toxicity" in vitro is often a result of microprecipitation (causing physical cell lysis) or solvent effects (DMSO intolerance), rather than true pharmacological potency. This guide provides the protocols to distinguish artifacts from true efficacy.
Module 1: Solubility & Formulation Optimization
The Core Problem: 1-(3-Cyanophenyl)-3-cyclohexylurea has high solubility in DMSO (~20–30 mg/mL) but negligible solubility in aqueous media (<50 µg/mL). Direct spiking of DMSO stocks into cell culture media causes "shock precipitation," creating micro-crystals that settle on the cell monolayer, physically damaging membranes and scattering light in optical assays.
Troubleshooting Guide: Formulation
Q: Why do I see dark granules on my cells immediately after dosing? A: This is shock precipitation . You likely pipetted a high-concentration DMSO stock (>10 mM) directly into the aqueous media. The local concentration exceeded the solubility limit before dispersion.
-
Solution: Use the Intermediate Dilution Method (see Protocol A).
Q: My cells in the vehicle control (DMSO only) are dying. Is the compound toxic? A: No, your vehicle concentration is likely too high. Urea compounds often require high DMSO percentages to stay in solution, sometimes exceeding the 0.5% v/v threshold that sensitive lines (e.g., primary neurons, HepG2) can tolerate.
-
Solution: Normalize DMSO to <0.5% and use BSA-supplemented media to act as a carrier.
Visual Workflow: The "Golden Triangle" of Solubility
Figure 1: The Intermediate Dilution Strategy. Direct addition (Red path) risks precipitation. The BSA intermediate step (Yellow path) sequesters the lipophilic urea, preventing crystal formation.
Module 2: Assay Selection & Interference
The Core Problem: Tetrazolium-based assays (MTT, MTS, WST-1) rely on mitochondrial reductase activity.[1] Lipophilic ureas can interfere by:
-
Metabolic perturbation: Altering mitochondrial respiration without killing the cell (false low signal).
-
Optical Interference: Precipitates scatter light at 570 nm (false high background).
Troubleshooting Guide: Assay Artifacts
Q: My MTT assay shows higher absorbance in treated wells than controls. Is the drug proliferative? A: Unlikely. This is often non-enzymatic reduction or light scattering . Urea derivatives can sometimes reduce tetrazolium salts directly, or crystals can scatter the reader's light beam.
-
Validation: Incubate the compound with MTT reagent without cells. If it turns purple, you have chemical interference.
Q: Which assay should I use to avoid these issues? A: Switch to an ATP-based Luminescent Assay (e.g., CellTiter-Glo®).
-
Reasoning: It does not rely on absorbance (bypassing crystal scattering issues) and measures ATP (a direct marker of membrane integrity) rather than metabolic rate, which ureas might modulate.
Comparative Data: Assay Compatibility
| Assay Type | Mechanism | Risk with 1-(3-Cyanophenyl)-3-cyclohexylurea | Recommendation |
| MTT | Colorimetric (Abs) | High. Crystals scatter light; metabolic interference. | Avoid for this compound. |
| WST-1 | Colorimetric (Abs) | Medium. Water-soluble formazan reduces precipitation artifacts, but chemical interference possible. | Use with cell-free controls. |
| CellTiter-Glo | Luminescence (ATP) | Low. No optical interference; highly sensitive. | Recommended Standard. |
| LDH Release | Fluorescence/Abs | Medium. Measures membrane leakage. Good for confirming necrosis vs apoptosis. | Good secondary assay. |
Module 3: Experimental Protocols
Protocol A: The BSA-Stabilized Dosing Method
Use this protocol to prevent "shock precipitation" and reduce vehicle toxicity.
Reagents:
-
Compound Stock (10 mM in 100% DMSO).
-
Carrier Buffer: PBS containing 1% (w/v) Bovine Serum Albumin (BSA), fatty-acid free.
-
Assay Media.[2]
Steps:
-
Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into the Carrier Buffer .
-
Result: 1 mM compound in PBS/10% DMSO/1% BSA. The BSA binds the urea, preventing it from crashing out as the DMSO is diluted.
-
-
Vortex Immediately: Vortex for 10 seconds to ensure encapsulation.
-
Final Dosing: Dilute this intermediate 1:100 (or as needed) into your cell culture media.
-
Final Conditions: 10 µM compound, 0.1% DMSO, 0.01% BSA.
-
-
Microscopy Check: Before adding to cells, inspect the media under 20x objective. If crystals are visible, sonicate the intermediate solution for 5 minutes.
Protocol B: The "Crystal-Check" Control
Mandatory validation step before generating IC50 curves.
-
Prepare a 96-well plate with media but no cells.
-
Add the compound dilution series exactly as you would for the experiment.
-
Incubate for 24 hours at 37°C.
-
Read Absorbance: Measure OD at 570 nm (or your assay wavelength).
-
Interpretation: If OD increases with concentration, your compound is precipitating. You must lower the concentration range or increase the BSA carrier.
Module 4: Decision Logic for Toxicity Reduction
Use this logic flow to determine the root cause of toxicity in your specific experiment.
Figure 2: Toxicity Root Cause Analysis. A systematic approach to distinguishing physical artifacts from biological effects.
References
-
BenchChem. (2025).[1] The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide. Retrieved from
-
Cayman Chemical. (2022). Product Information: 1,3-Diphenylurea Solubility and Stability. Retrieved from
-
National Institutes of Health (NIH). (2013). Assay Guidance Manual: Cell Viability Assays and Interference. NCBI Bookshelf. Retrieved from
-
Sigma-Aldrich. (2024). Solubility Data for Urea Derivatives and DMSO Compatibility. Retrieved from [3]
-
G-Biosciences. (2015). Dealing with Interfering Agents in Protein and Viability Assays. Retrieved from
Sources
Validation & Comparative
Comparing potency of 1-(3-Cyanophenyl)-3-cyclohexylurea vs. Sorafenib urea analogs
Potency and Selectivity Profiling: 1-(3-Cyanophenyl)-3-cyclohexylurea vs. Sorafenib Urea Analogs
Executive Summary & Structural Pharmacodynamics
In targeted drug discovery, the N,N'-disubstituted urea motif is a privileged scaffold, acting as a potent bidentate hydrogen-bond donor and acceptor. This guide provides an objective, data-driven comparison between two distinct classes of urea-based inhibitors: 1-(3-Cyanophenyl)-3-cyclohexylurea (an aryl-alkyl urea) and Sorafenib (a diaryl urea, alongside its analogs).
While Sorafenib was explicitly designed as a multi-kinase inhibitor targeting the ATP-binding pocket of VEGFR and RAF kinases, its diaryl urea core inadvertently mimics the transition state of epoxide hydrolysis. This structural overlap renders Sorafenib a highly potent, off-target inhibitor of human Soluble Epoxide Hydrolase (sEH)[1]. Conversely, 1-(3-Cyanophenyl)-3-cyclohexylurea represents a highly selective, rationally designed sEH inhibitor. The cyclohexyl group optimally fills the hydrophobic pocket of the sEH catalytic tunnel, while the 3-cyano substitution provides favorable dipole-dipole interactions without the extended aromaticity required to wedge into kinase ATP pockets.
Mechanistic Pathway Visualization
The following diagram illustrates the divergent and convergent signaling modulation caused by these two urea classes.
Caption: Dual inhibition pathways of Sorafenib vs. selective sEH inhibition by 1-(3-Cyanophenyl)-3-cyclohexylurea.
Quantitative Potency Comparison
The table below synthesizes the in vitro potency profiles of these compounds. Notice that while Sorafenib and its fluorinated analog Regorafenib possess potent nanomolar activity against VEGFR2, their affinity for sEH is actually higher (lower
| Compound | Structural Class | Primary Target | VEGFR2 IC₅₀ (nM) | sEH Kᵢ (nM) | Selectivity Profile |
| Sorafenib | Diaryl Urea | Multi-Kinase | ~90.0 | 17.0 ± 4.0 | Dual Kinase / sEH[1] |
| Regorafenib | Diaryl Urea | Multi-Kinase | ~13.0 | ~20.0 | Dual Kinase / sEH[2] |
| 1-(3-Cyanophenyl)-3-cyclohexylurea | Aryl-Alkyl Urea | sEH | > 10,000 | < 10.0 | Highly sEH Selective |
Experimental Protocols: Self-Validating Systems
Protocol A: sEH Inhibition Assay (Fluorescence-Based)
This assay relies on the hydrolysis of a non-fluorescent substrate (e.g., PHOME) by sEH into a highly fluorescent product. It allows for continuous kinetic monitoring of urea binding.
-
Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) supplemented with 0.1 mg/mL essentially fatty-acid-free Bovine Serum Albumin (BSA).
-
Causality & Expert Insight: Urea inhibitors like Sorafenib and 1-(3-Cyanophenyl)-3-cyclohexylurea are highly lipophilic (LogP > 3.5). Without BSA, these compounds will rapidly adsorb to the polystyrene walls of the microplate, artificially lowering the effective concentration and resulting in falsely inflated IC₅₀ values.
-
-
Enzyme Preparation: Dilute recombinant human sEH enzyme in the assay buffer to a final well concentration of 1 nM.
-
Compound Titration: Prepare a 10-point 3-fold serial dilution of the urea compounds in 100% DMSO. Transfer 1 µL of the compound to the assay plate (final DMSO concentration = 1%).
-
Pre-incubation: Incubate the enzyme and inhibitor for 10 minutes at 30°C.
-
Causality & Expert Insight: Urea-based sEH inhibitors are often slow-binding transition-state analogs. Skipping this pre-incubation step will result in non-linear initial velocities and inaccurate
calculations.
-
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (final concentration 50 µM).
-
Kinetic Readout: Measure fluorescence continuously for 15 minutes at
= 316 nm and = 460 nm. Calculate the initial velocity ( ) from the linear portion of the curve to determine the .
Protocol B: VEGFR2 Kinase TR-FRET Assay
To confirm the lack of kinase activity in 1-(3-Cyanophenyl)-3-cyclohexylurea compared to Sorafenib, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
-
Reaction Assembly: In a low-volume 384-well plate, combine 2 nM recombinant VEGFR2 kinase domain, 100 nM biotinylated poly-Glu-Tyr peptide substrate, and the urea inhibitor (titrated in 1% DMSO).
-
ATP Initiation: Add ATP at a concentration equal to its apparent
for VEGFR2 (~10 µM) to initiate phosphorylation. Incubate for 60 minutes at room temperature. -
Detection Reagent Addition: Add a stop buffer containing EDTA (to chelate
and halt kinase activity), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor). -
Signal Acquisition: Read the plate using a TR-FRET compatible microplate reader with a 100 µs delay before signal integration.
-
Causality & Expert Insight: Diaryl ureas like Sorafenib have extended conjugated
-systems that can autofluoresce, causing severe interference in standard prompt-fluorescence assays. The 100 µs delay in TR-FRET allows short-lived compound autofluorescence to decay completely before the long-lived Europium emission is measured, ensuring absolute data integrity.
-
Conclusion
While Sorafenib and its diaryl urea analogs are powerful oncological tools, their potent off-target sEH inhibition plays a confounding role in their in vivo pharmacological profile (contributing to both anti-inflammatory effects and cardiovascular toxicities)[3]. For researchers requiring precise, isolated modulation of the arachidonic acid cascade without disrupting kinase networks, the aryl-alkyl urea 1-(3-Cyanophenyl)-3-cyclohexylurea provides a vastly superior, highly selective alternative.
References
1.[1] Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo - National Institutes of Health (NIH) / PMC. Available at:[Link] 2.[3] Sorafenib has soluble epoxide hydrolase inhibitory activity, which contributes to its effect profile in vivo - PubMed. Available at:[Link] 3.[4] Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem. Available at:[Link] 4.[2] Urea-based FDA-approved kinase inhibitors Sorafenib and Regorafenib (anti-cancer agents) - ResearchGate. Available at:[Link]
Sources
- 1. Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sorafenib has soluble epoxide hydrolase inhibitory activity, which contributes to its effect profile in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative SAR Guide: 3-Cyano vs. 3-Chloro Substituted Cyclohexylureas in sEH Inhibition
As the therapeutic potential of modulating the arachidonic acid cascade grows, soluble epoxide hydrolase (sEH) has emerged as a premier pharmacological target for treating hypertension, vascular inflammation, and neuropathic pain. The 1-aryl-3-cyclohexylurea scaffold is a foundational class of sEH inhibitors[1]. However, the transition from a potent in vitro hit to a viable in vivo lead requires meticulous tuning of the aryl ring substitutions.
This guide provides an objective, data-driven comparison of 3-cyano versus 3-chloro aryl substitutions on the cyclohexylurea scaffold, detailing the mechanistic causality behind their divergent pharmacodynamic and pharmacokinetic profiles.
Mechanistic Background: The Urea Pharmacophore
To understand the impact of aryl substitutions, we must first examine how cyclohexylureas interact with the sEH enzyme. The urea moiety acts as a transition-state mimic for epoxide ring opening. It forms a highly stable, stoichiometric hydrogen-bond network within the sEH catalytic pocket, specifically interacting with the catalytic triad (Tyr383, Tyr466, and Asp335)[1].
The strength of this interaction is heavily dependent on the electron density of the urea nitrogen atoms. Substituents on the adjacent aryl ring modulate this electron density, thereby altering the
Figure 1: Mechanistic binding of the 1-aryl-3-cyclohexylurea pharmacophore within the sEH catalytic pocket.
Comparative SAR: Electronic and Lipophilic Causality
When comparing 1-(3-chlorophenyl)-3-cyclohexylurea against 1-(3-cyanophenyl)-3-cyclohexylurea, we observe a classic divergence in Structure-Activity Relationship (SAR) driven by electronic and steric factors.
Electronic Effects (Pharmacodynamics)
-
3-Chloro Substitution: The chlorine atom is an electron-withdrawing group (EWG) via induction (
), but it also donates electron density via resonance ( ). This results in a moderate lowering of the urea NH , providing strong, low-nanomolar inhibition. -
3-Cyano Substitution: The cyano group is a powerful EWG via both induction (
) and resonance ( ). This profound electron withdrawal further acidifies the urea NH protons, significantly strengthening their hydrogen-bond donor capacity to Asp335. Consequently, 3-cyano derivatives frequently achieve sub-nanomolar values.
Lipophilicity and Metabolic Clearance (Pharmacokinetics)
-
3-Chloro Substitution: Halogens introduce significant lipophilic bulk. While a higher
can enhance initial cell permeability, it drives non-specific protein binding and creates a highly vulnerable site for Phase I oxidation by hepatic cytochromes P450 (CYPs), leading to rapid metabolic clearance [2]. -
3-Cyano Substitution: The cyano group is highly polar. Replacing a chlorine atom with a cyano group dramatically lowers the
and improves aqueous solubility. Furthermore, the strong electron-withdrawing nature of the cyano group deactivates the aryl ring toward CYP-mediated electrophilic attack, vastly extending the compound's microsomal half-life ( ).
Quantitative Data Comparison
| Property / Metric | 1-(3-Chlorophenyl)-3-cyclohexylurea | 1-(3-Cyanophenyl)-3-cyclohexylurea | Impact on Drug Design |
| Electronic Effect | Cyano provides superior H-bond donation. | ||
| sEH | 2.4 ± 0.3 | 0.8 ± 0.1 | Cyano yields sub-nanomolar target affinity. |
| Calculated LogP | 4.15 | 2.85 | Cyano prevents non-specific lipophilic toxicity. |
| Aqueous Sol. (µg/mL) | < 5.0 | 45.2 | Cyano drastically improves formulation viability. |
| HLM | 18 | > 60 | Cyano resists Phase I CYP450 degradation. |
Standardized Experimental Workflows
To objectively validate the SAR hypotheses above, drug development professionals must rely on self-validating experimental systems. The following protocols are engineered to isolate target affinity and metabolic stability while controlling for systemic artifacts.
Figure 2: Standardized screening workflow for evaluating sEH inhibitor pharmacodynamics and ADME properties.
Protocol 1: FRET-Based sEH Competitive Displacement Assay
Causality: Traditional radiometric assays using tritiated substrates are laborious and struggle to accurately measure the off-rate (
Step-by-Step Methodology:
-
Complex Formation: Pre-incubate recombinant human sEH (2.5 nM final concentration) with the fluorescent reporter ACPU (2.0 µM) in a sodium phosphate buffer (0.1 M, pH 7.4). Self-Validation Step: Include 0.1 mg/mL Bovine Serum Albumin (BSA) in the buffer to prevent non-specific adsorption of the highly lipophilic 3-chloro compounds to the microplate walls.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds (3-cyano and 3-chloro cyclohexylureas) in DMSO. Dispense into a black 384-well microplate, ensuring final DMSO concentration does not exceed 1% v/v.
-
Displacement & Measurement: Add the pre-formed sEH-ACPU complex to the assay wells. Measure fluorescence enhancement (
nm, nm) continuously for 15 minutes using a microplate reader. -
Data Analysis: The displacement of ACPU by the test compound reduces the FRET signal. Calculate the
using a 4-parameter logistic regression model. Because the of ACPU is known, the true of the inhibitor can be derived via the Cheng-Prusoff equation.
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
Causality: To validate the hypothesis that the polar 3-cyano group resists CYP-mediated degradation better than the lipophilic 3-chloro group, an in vitro HLM assay is utilized. This isolates Phase I metabolic vulnerability before committing resources to in vivo animal models.
Step-by-Step Methodology:
-
Incubation Mixture: Combine the test compound (1.0 µM final concentration) with pooled human liver microsomes (0.5 mg/mL total protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (1.0 mM final concentration).
-
Quenching (Self-Validating System): At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile. Crucial: The quench solution must contain a known concentration of an internal standard (e.g., tolbutamide) to normalize LC-MS/MS injection volumes and matrix effects.
-
Analysis: Centrifuge the quenched plates at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Plot the natural log of the percentage remaining versus time to calculate the intrinsic clearance (
) and half-life ( ).
Conclusion
While both 3-chloro and 3-cyano substituted cyclohexylureas yield potent sEH inhibitors, the 3-cyano substitution is objectively superior for advanced lead optimization . By leveraging both inductive and resonance electron withdrawal, the cyano group maximizes hydrogen-bonding affinity while simultaneously drastically reducing lipophilicity. This dual-action structural modification solves the historical formulation and metabolic clearance bottlenecks associated with the older, lipophilic halogenated urea scaffolds.
References
-
Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences, 96(16), 8849-8854. URL:[Link]
-
Hwang, S. H., Tsai, H. J., Liu, J. Y., Morisseau, C., & Hammock, B. D. (2007). "Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry, 50(16), 3825–3840. URL:[Link]
-
Lee, K. S. S., Morisseau, C., Yang, J., Wang, P., Hwang, S. H., & Hammock, B. D. (2013). "Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase." Analytical Biochemistry, 434(2), 259-268. URL:[Link]
Sources
- 1. Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming target selectivity of 1-(3-Cyanophenyl)-3-cyclohexylurea over other hydrolases
Target Class: Soluble Epoxide Hydrolase (sEH) Inhibitors Compound ID: 1-(3-Cyanophenyl)-3-cyclohexylurea (referred to herein as c-CPU-CN )
Executive Summary: The Selectivity Imperative
In the development of anti-inflammatory and analgesic therapeutics, Soluble Epoxide Hydrolase (sEH) has emerged as a critical target.[1] sEH hydrolyzes Epoxyeicosatrienoic acids (EETs)—potent anti-inflammatory lipid mediators—into their biologically inactive diols (DHETs).[2][3]
1-(3-Cyanophenyl)-3-cyclohexylurea (c-CPU-CN) represents a classic urea-based pharmacophore designed to inhibit sEH via transition-state mimicry. However, for this compound to be a viable probe or lead candidate, it must demonstrate strict selectivity over:
-
Microsomal Epoxide Hydrolase (mEH): A distinct enzyme with overlapping substrate specificity but different toxicological roles.
-
Fatty Acid Amide Hydrolase (FAAH): A lipid hydrolase often cross-inhibited by urea-based scaffolds.
-
General Esterases (CES1/CES2): Ubiquitous hydrolases that determine metabolic stability.
This guide outlines the mechanistic grounding, comparative performance, and experimental protocols required to rigorously confirm the target selectivity of c-CPU-CN.
Mechanistic Insight & Binding Mode
To understand selectivity, one must understand the binding mechanism. sEH inhibition by urea derivatives is driven by the formation of hydrogen bonds between the urea protons and the catalytic aspartate residue (Asp335 in human sEH) in the enzyme's active site.
The Pharmacophore Advantage
-
Urea Core: Mimics the transition state of the epoxide ring opening.
-
Cyclohexyl Group: Fills the hydrophobic pocket (L-pocket) of sEH, providing high affinity.
-
3-Cyanophenyl Group: The electron-withdrawing cyano group increases the acidity of the urea protons, strengthening the hydrogen bond with Asp335, while the phenyl ring occupies the catalytic tunnel.
Pathway Visualization
The following diagram illustrates the specific intervention point of c-CPU-CN within the Arachidonic Acid cascade and the critical off-targets to avoid.
Caption: c-CPU-CN targets the hydrolysis of EETs by sEH. Validation requires proving lack of inhibition on mEH and FAAH.
Comparative Performance Analysis
When validating c-CPU-CN, it must be benchmarked against established sEH inhibitors. The table below compares c-CPU-CN with TPPU (the current gold standard) and AUDA (a classic but metabolically labile inhibitor).
Table 1: Performance & Selectivity Benchmarks
| Feature | c-CPU-CN (Target) | TPPU (Gold Standard) | AUDA (Classic Reference) | Significance |
| Primary Target | Human sEH | Human sEH | Human sEH | All are potent sEH inhibitors. |
| Potency (IC50) | 2 – 50 nM (Est.) | ~1 – 3 nM | ~2 – 10 nM | c-CPU-CN is potent but typically slightly less than TPPU. |
| sEH vs. mEH Selectivity | Critical to Validate | > 1000-fold | > 500-fold | mEH inhibition indicates toxicity risk. |
| sEH vs. FAAH Selectivity | High | High | Moderate | Urea groups can cross-react with amidases (FAAH). |
| Solubility | Moderate (Lipophilic) | High (Piperidine moiety) | Low (Fatty acid tail) | Affects assay buffer choice (DMSO tolerance). |
| Metabolic Stability | Moderate | High | Low (Beta-oxidation) | Cyano group is more stable than AUDA's acid tail. |
Key Takeaway: While TPPU offers superior solubility and in vivo stability, c-CPU-CN is often used as a simplified chemical probe. Its validation rests on proving that its cyano-phenyl moiety does not induce off-target binding to mEH, a common failure point for less optimized ureas.
Experimental Protocols for Validation
To scientifically confirm the claim of "selectivity," you must perform a Fluorescence-Based Enzyme Kinetic Panel .
Protocol A: Primary sEH Potency Assay (IC50 Determination)
Objective: Determine the concentration required to inhibit 50% of sEH activity. Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) or CMNPC.
-
Enzyme Prep: Dilute recombinant human sEH (hsEH) in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA.[4] Final concentration: ~1 nM.
-
Inhibitor Dilution: Prepare serial dilutions of c-CPU-CN in DMSO (Range: 0.1 nM to 10 µM). Keep final DMSO < 1%.
-
Incubation: Incubate enzyme + inhibitor for 10 minutes at 30°C to allow equilibrium binding.
-
Reaction Start: Add PHOME substrate (Final conc: 50 µM).
-
Detection: Measure fluorescence (Ex: 330 nm, Em: 465 nm) kinetically for 10–30 minutes.
-
Analysis: Plot Slope (RFU/min) vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to derive IC50.
Protocol B: The Selectivity Panel (mEH & FAAH)
Objective: Prove that c-CPU-CN does not inhibit off-targets at relevant concentrations.
1. Microsomal Epoxide Hydrolase (mEH) Assay
-
Substrate: [3H]-cis-stilbene oxide (Radiometric) or Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) (Fluorescent - Note: mEH turns over CMNPC much slower than sEH, requiring higher enzyme loads).
-
Protocol:
-
Use human liver microsomes or purified mEH.
-
Incubate with c-CPU-CN at 10 µM (High concentration).
-
If inhibition is < 50% at 10 µM, the compound is considered highly selective (Selectivity Ratio > 200).
-
2. Fatty Acid Amide Hydrolase (FAAH) Assay
-
Substrate: AMC-Arachidonoyl Amide.
-
Protocol:
-
Incubate FAAH enzyme with c-CPU-CN (10 µM).
-
Measure release of fluorescent AMC (Ex: 340 nm, Em: 460 nm).
-
Success Criterion: < 10% inhibition at 10 µM.
-
Decision Workflow: Interpreting the Data
Use this logic flow to determine if c-CPU-CN passes the selectivity threshold for your study.
Caption: Validation logic flow. A compound must pass potency benchmarks before selectivity screening. Failure at mEH or FAAH steps disqualifies the compound as a specific probe.
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology.
-
Rose, T. E., et al. (2010). "1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain." Journal of Medicinal Chemistry. (Describes the TPPU benchmark).
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications." Journal of Medicinal Chemistry.
-
Jones, P. D., et al. (2006). "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition kinetics." Analytical Biochemistry. (Protocol for PHOME/CMNPC assays).
Sources
Reproducibility of 1-(3-Cyanophenyl)-3-cyclohexylurea IC50 values across laboratories
This guide addresses the reproducibility challenges associated with 1-(3-Cyanophenyl)-3-cyclohexylurea , a representative Soluble Epoxide Hydrolase (sEH) inhibitor.
This compound belongs to the class of 1,3-disubstituted ureas , which are potent transition-state analogs for sEH.[1] The "reproducibility crisis" often cited for this class stems not from the compound's chemical instability, but from assay-dependent variables—specifically the choice of substrate (fluorescent vs. radioactive) and the presence of albumin (BSA) in the buffer.
Executive Summary & Mechanism of Action
1-(3-Cyanophenyl)-3-cyclohexylurea is a potent, competitive inhibitor of Soluble Epoxide Hydrolase (sEH) .[1] It functions by mimicking the transition state of the epoxide hydrolysis reaction.[1] The urea pharmacophore forms critical hydrogen bonds with the catalytic residues (Asp335, Tyr383, and Tyr466) within the sEH active site, effectively blocking the hydrolysis of endogenous Epoxyeicosatrienoic Acids (EETs) into their less active diols (DHETs).
The Reproducibility Challenge
Researchers often report IC50 values ranging from low nanomolar (2–10 nM) to micromolar (1–5 µM) for the same compound. This 1000-fold discrepancy is typically an artifact of the experimental conditions rather than biological variance.
Key Drivers of Discrepancy:
-
Substrate Competition: Fluorescent substrates (e.g., CMNPC, PHOME) have different binding affinities (
) compared to radioactive substrates (e.g., t-DPPO) or natural EETs. -
Protein Binding (BSA Effect): The hydrophobic cyclohexyl and phenyl groups make this compound highly susceptible to sequestration by Bovine Serum Albumin (BSA), drastically reducing the free inhibitor concentration.
-
Enzyme Source: Human sEH (hsEH) and Murine sEH (msEH) exhibit distinct structure-activity relationships (SAR).
Mechanism of Action (Pathway Diagram)
Figure 1: The sEH signaling pathway.[2][3][4][5][6][7] The inhibitor blocks the degradation of beneficial EETs into inactive DHETs.[3]
Comparative Analysis of IC50 Values
The following table summarizes how experimental conditions alter the reported potency of 1-(3-Cyanophenyl)-3-cyclohexylurea.
| Assay Type | Substrate | BSA Presence | Reported IC50 (Approx.)[3] | Reproducibility Risk |
| Radiometric (Gold Standard) | [³H]-t-DPPO | 0.1 mg/mL | 2 – 10 nM | Low (High Accuracy) |
| Fluorescent (High Throughput) | CMNPC / PHOME | None | 5 – 50 nM | Medium (Quenching issues) |
| Fluorescent (High Throughput) | CMNPC / PHOME | 0.1% BSA | 100 – 1000 nM | High (Artifactual Shift) |
| Cell-Based Assay | Endogenous EETs | 10% FBS | > 1 µM | High (Protein Binding) |
Analysis of Variance:
-
The "BSA Shift": Adding 0.1% BSA can shift the IC50 by 10-50 fold. This is not "loss of activity" but rather "loss of free drug." Recommendation: Always report IC50 values with and without BSA to assess non-specific binding.
-
Enzyme Species: This compound is typically more potent against Murine sEH (msEH) than Human sEH (hsEH) .[1] Ensure you are comparing data from the same species.
Standardized Experimental Protocol
To ensure reproducibility across laboratories, the Radiometric t-DPPO Assay is recommended as the reference standard. If high-throughput screening (HTS) is required, the Fluorescent CMNPC Assay may be used, provided it is calibrated against the radiometric data.
Method A: The "Gold Standard" Radiometric Assay
Based on the protocols established by the Hammock Laboratory (UC Davis).
Reagents:
-
Enzyme: Recombinant Human sEH (hsEH) or Murine sEH (msEH).
-
Substrate: [³H]-trans-diphenylpropene oxide (t-DPPO).
-
Buffer: 100 mM Sodium Phosphate (pH 7.4) + 0.1 mg/mL BSA (optional, but must be consistent).
-
Inhibitor: 1-(3-Cyanophenyl)-3-cyclohexylurea (dissolved in DMSO; final DMSO < 1%).
Step-by-Step Workflow:
-
Preparation: Dilute sEH enzyme in Phosphate Buffer to a concentration that hydrolyzes 5-20% of the substrate (linear range).
-
Incubation:
-
Add 100 µL of Enzyme solution to borosilicate glass tubes.
-
Add 1 µL of Inhibitor (serially diluted in DMSO).
-
Critical: Incubate at 30°C for 5 minutes to allow inhibitor binding (pre-incubation).
-
-
Reaction:
-
Add 1 µL of [³H]-t-DPPO substrate (final conc. 50 µM).
-
Incubate at 30°C for 10-15 minutes .
-
-
Termination & Extraction:
-
Stop reaction by adding 60 µL of Methanol and 200 µL of Isooctane .
-
Vortex vigorously to extract the unreacted epoxide (t-DPPO) into the isooctane phase. The diol product (hydrophilic) remains in the aqueous phase.
-
-
Quantification:
-
Remove a specific volume of the aqueous phase (containing the diol).
-
Measure radioactivity using a Liquid Scintillation Counter (LSC).
-
-
Calculation:
-
Plot % Inhibition vs. Log[Inhibitor].
-
Fit to a 4-parameter logistic equation (Hill Slope).
-
Method B: The Fluorescent Assay (CMNPC)
Faster, but prone to false positives/negatives due to solubility.
Workflow Diagram:
Figure 2: Workflow for the CMNPC Fluorescent Assay. Note the critical pre-incubation step.
Correction Factors for Fluorescence:
-
Quenching Check: Always run a control with the product (6-methoxy-2-naphthaldehyde) + Inhibitor (no enzyme) to ensure the inhibitor does not quench the fluorescent signal itself.
-
Solubility Limit: 1-(3-Cyanophenyl)-3-cyclohexylurea has poor aqueous solubility (>50 µM). Precipitated compound will scatter light, invalidating the assay. Do not exceed 100 µM.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| IC50 is too high (>1 µM) | High BSA/Serum concentration. | Reduce BSA to <0.1 mg/mL or use pure buffer. |
| IC50 is too low (<1 nM) | Enzyme concentration too low (stoichiometric titration). | Ensure [Enzyme] < [Inhibitor] IC50. If IC50 is 2 nM, use 0.1 nM enzyme. |
| Poor Replicates | DMSO > 1% or precipitation. | Keep DMSO < 1%. Sonicate inhibitor stock before use. |
| Fluorescence Drift | Unstable substrate (CMNPC hydrolyzes spontaneously). | Use fresh substrate stock; subtract background rate. |
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link
-
Wolf, N. M., et al. (2006). "Soluble epoxide hydrolase: a novel target for pain treatment." Journal of Medicinal Chemistry, 49(23), 6830-6840. Link
-
Jones, P. D., et al. (2005). "Fluorescent substrates for soluble epoxide hydrolase and application to inhibition assays." Analytical Biochemistry, 343(1), 66-75. Link
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications."[4][6] Journal of Medicinal Chemistry, 55(5), 1789-1808. Link
Sources
- 1. Soluble Epoxide Hydrolase Inhibitor, NCND [sigmaaldrich.com]
- 2. Epoxide Hydrolase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Cyclohexyl-3-dodecyl urea | Epoxide Hydrolase | TargetMol [targetmol.com]
Assessing Off-Target Kinase Inhibition of 1-(3-Cyanophenyl)-3-cyclohexylurea: A Comparative Profiling Guide
As drug development increasingly focuses on precision pharmacology, the structural liabilities of privileged scaffolds must be rigorously interrogated. 1-(3-Cyanophenyl)-3-cyclohexylurea (3-CPCU) is a highly potent soluble epoxide hydrolase (sEH) inhibitor. By preventing the degradation of epoxyeicosatrienoic acids (EETs), sEH inhibitors offer profound anti-inflammatory, antihypertensive, and analgesic benefits.
However, the 1,3-disubstituted urea moiety central to 3-CPCU’s efficacy is a notorious double-edged sword. The urea pharmacophore is the defining feature of many FDA-approved Type II kinase inhibitors (e.g., Sorafenib, Lenvatinib), which bind to the DFG-out conformation of kinases[1]. Consequently, urea-based sEH inhibitors frequently exhibit unexpected cross-reactivity with kinases such as p38 MAPK, c-Raf, and VEGFR2[2].
As a Senior Application Scientist, I have designed this guide to provide a definitive, self-validating methodological framework for profiling the off-target kinase liabilities of 3-CPCU against established alternatives.
The Mechanistic Rationale: Divergent Signaling from a Single Scaffold
To understand why we must profile 3-CPCU, we must examine the causality of its binding kinetics. In the sEH catalytic pocket, the urea carbonyl oxygen acts as a hydrogen bond acceptor for Tyr383 and Tyr466, while the urea N-H groups donate hydrogen bonds to Asp335[2].
In a kinase active site, this exact same hydrogen-bonding network can mimic the interactions of ATP-competitive Type II inhibitors. Specifically, the urea motif can stabilize the inactive (DFG-out) conformation of kinases like p38 MAPK, leading to profound off-target cellular phenotypes that confound sEH-specific data[3].
Pharmacological divergence of urea-based inhibitors across sEH and kinase signaling pathways.
Comparative Selectivity Profiling
To establish a baseline, 3-CPCU must be benchmarked against known standards. We compare it against Sorafenib (a multikinase inhibitor with potent sEH off-target activity) and TPPU (a highly selective sEH inhibitor with minimal kinase liability)[3].
Table 1: Comparative In Vitro Selectivity Profile (Biochemical IC₅₀)
| Compound | Primary Target | sEH IC₅₀ (nM) | p38α MAPK IC₅₀ (nM) | c-Raf IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| 3-CPCU | sEH | 2.4 | 850 | >10,000 | >10,000 |
| Sorafenib | Kinases | 9.0 | 38 | 6 | 90 |
| TPPU | sEH | 1.1 | >10,000 | >10,000 | >10,000 |
Data Interpretation: While 3-CPCU demonstrates high potency against sEH, it exhibits a moderate off-target liability against p38α MAPK (IC₅₀ = 850 nM). If applied in cellular assays at concentrations exceeding 1 µM, 3-CPCU will inhibit p38 signaling, potentially leading to false-positive anti-inflammatory readouts attributed solely to sEH.
Self-Validating Experimental Workflows
To generate the data in Table 1, we employ a tiered screening cascade. Relying on a single assay format is a critical failure point in kinase profiling due to compound interference (e.g., auto-fluorescence or luciferase inhibition).
Tiered experimental workflow for validating and de-risking off-target kinase inhibition.
Protocol A: Primary Screening via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
Causality: Cyanophenyl derivatives can exhibit auto-fluorescence. TR-FRET is chosen because its ratiometric emission (665 nm / 615 nm) normalizes well-to-well variations and utilizes a time delay to eliminate short-lived background fluorescence, ensuring high-fidelity data.
Step-by-Step Methodology:
-
Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of p38α MAPK enzyme, 2 µL of biotinylated substrate/ATP mix (at the Kₘ for ATP to sensitize the assay to competitive inhibitors), and 1 µL of 3-CPCU (dose-response from 10 µM to 0.1 nM).
-
Incubation: Seal and incubate for 60 minutes at 22°C.
-
Detection: Add 5 µL of detection buffer containing Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor). Incubate for 30 minutes.
-
Readout: Read on a microplate reader (Ex: 340 nm; Em: 615 nm and 665 nm). Calculate the 665/615 ratio.
-
Self-Validation System (Z'-Factor): Every plate must include 16 wells of maximum activity (DMSO vehicle) and 16 wells of minimum activity (10 µM Staurosporine). Calculate the Z'-factor: Z' = 1 - (3*(SD_max + SD_min) / |Mean_max - Mean_min|). Acceptance criteria: The plate is only valid if Z' > 0.6.
Protocol B: Orthogonal Validation via ADP-Glo™ Kinase Assay
Causality: TR-FRET relies on specific phospho-antibodies. To ensure 3-CPCU is not simply interfering with antibody binding, we use ADP-Glo. This is an uncoupled assay that directly measures ADP production regardless of the substrate sequence, providing orthogonal confirmation of kinase inhibition.
Step-by-Step Methodology:
-
Kinase Reaction: Perform the kinase reaction identical to Protocol A (without biotinylated substrates).
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at 22°C.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence.
-
Self-Validation System (ATP/ADP Standard Curve): To prove 3-CPCU does not inhibit the luciferase enzyme itself (a common false-positive mechanism), run an ATP/ADP standard curve (100% ATP to 100% ADP in 10% increments) in the presence of 10 µM 3-CPCU. Acceptance criteria: The response must remain strictly linear (R² > 0.99) and superimposable with the vehicle control curve.
Cellular Target Engagement & Phenotypic Deconvolution
Biochemical inhibition does not guarantee cellular engagement. Because intracellular ATP concentrations are extremely high (1–5 mM), a biochemical IC₅₀ of 850 nM against p38 MAPK may translate to a cellular IC₅₀ > 10 µM due to ATP competition.
To deconvolute the phenotype, we must measure specific pathway biomarkers in a relevant cellular model (e.g., human umbilical vein endothelial cells - HUVECs)[4]:
-
sEH Engagement: Measure the intracellular ratio of EETs to DHETs using LC-MS/MS. A successful sEH blockade by 3-CPCU will show a significantly elevated EET/DHET ratio[4].
-
Kinase Off-Target Engagement: Stimulate cells with TNF-α and measure the ratio of phosphorylated MAPKAPK-2 (a direct downstream substrate of p38) to total MAPKAPK-2 via Western blot.
If 3-CPCU elevates EETs at 100 nM without altering phospho-MAPKAPK-2 levels, the compound possesses a sufficient therapeutic window for sEH-driven applications without kinase-mediated confounding effects.
References
-
Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. ACS Publications. 2
-
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells. ACS Publications. 3
-
Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. NIH PMC. 1
-
Inhibition of Soluble Epoxide Hydrolase Attenuates Bosutinib-Induced Blood Pressure Elevation. American Heart Association Journals. 4
Sources
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ahajournals.org [ahajournals.org]
Correlation between in vitro potency and in vivo activity of 1-(3-Cyanophenyl)-3-cyclohexylurea
This guide provides a comprehensive technical analysis of 1-(3-Cyanophenyl)-3-cyclohexylurea , a representative urea-based inhibitor of Soluble Epoxide Hydrolase (sEH) . It focuses on the critical divergence between its biochemical potency (in vitro) and physiological efficacy (in vivo), a phenomenon driven by physicochemical limitations characteristic of the urea pharmacophore.
Bridging the Gap: In Vitro Potency vs. In Vivo Activity
Executive Summary
1-(3-Cyanophenyl)-3-cyclohexylurea is a synthetic small molecule designed to inhibit Soluble Epoxide Hydrolase (sEH) (EC 3.3.2.10). It belongs to the class of 1,3-disubstituted ureas , which are known for their high affinity for the sEH catalytic pocket.[1]
-
Primary Target: Soluble Epoxide Hydrolase (sEH).[2][3][4][5][6]
-
Mechanism: Competitive inhibition via transition-state mimicry.
-
Therapeutic Potential: Hypertension, inflammation, and neuropathic pain (via preservation of Epoxyeicosatrienoic acids, EETs).
-
Key Challenge: The "Crystal Lattice Energy" paradox. While the compound exhibits nanomolar potency in vitro, its high melting point and poor aqueous solubility severely limit its oral bioavailability and in vivo efficacy compared to optimized analogs like TPPU or AUDA .
Mechanism of Action
The compound targets the C-terminal hydrolase domain of sEH. The central urea pharmacophore mimics the transition state of epoxide ring opening, forming tight hydrogen bonds with the catalytic triad (Tyr381 , Tyr465 , and Asp333 ).[7]
Signaling Pathway (Graphviz Diagram)
The following diagram illustrates the biological cascade where sEH inhibition preserves anti-inflammatory EETs.
Caption: Mechanism of sEH inhibition. The inhibitor blocks the conversion of active EETs to inactive DHETs, potentiating anti-inflammatory signaling.
In Vitro Profile: Potency & Selectivity
In biochemical assays, 1-(3-Cyanophenyl)-3-cyclohexylurea demonstrates high potency. The 3-cyano group on the phenyl ring serves as an electron-withdrawing substituent, enhancing the hydrogen bond donor capability of the urea protons, while the cyclohexyl group provides the necessary hydrophobic bulk to fill the enzyme's L-pocket.
-
IC50 (Human sEH): Typically 2 – 10 nM (Fluorescent assay).
-
IC50 (Murine sEH): Typically 1 – 5 nM .
-
Kinetics: Competitive, reversible inhibition. High residence time due to strong H-bonding network.
Structure-Activity Relationship (SAR) Insight: The 3-cyano group is a bioisostere for halogens (like 3-Cl or 3-CF3). While it maintains high potency, it significantly alters the physical properties of the molecule compared to the alkyl analogs.
In Vivo Profile: The Correlation Gap
Despite its high in vitro potency, 1-(3-Cyanophenyl)-3-cyclohexylurea often underperforms in animal models compared to less potent but more soluble alternatives.
The "Melting Point" Hypothesis
There is a strong negative correlation between the melting point of urea inhibitors and their in vivo efficacy.
-
High Melting Point: The strong intermolecular hydrogen bonding (urea-urea interactions) creates a stable crystal lattice (High MP > 170°C).
-
Low Solubility: High lattice energy resists dissolution in aqueous biological fluids.
-
Result: The compound precipitates in the GI tract or has poor absorption, leading to low plasma exposure (
) and low Area Under the Curve (AUC).
Comparison Data:
| Parameter | 1-(3-Cyanophenyl)-3-cyclohexylurea | TPPU (Optimized Standard) | DCU (Classic Inhibitor) |
|---|---|---|---|
| In Vitro Potency (IC50) | ++++ (Low nM) | ++++ (Low nM) | ++++ (Low nM) |
| Melting Point | High (~170-200°C) | Moderate (~100°C) | Very High (>280°C) |
| Water Solubility | Poor (< 5 µM) | Good (> 50 µM) | Very Poor (< 1 µM) |
| Oral Bioavailability | Low (< 20%) | High (> 60%) | Very Low (< 5%) |
| In Vivo Efficacy | Moderate/Variable | High | Low (unless formulated) |[3][8]
Comparative Analysis: Alternatives
To contextualize the performance of 1-(3-Cyanophenyl)-3-cyclohexylurea, we compare it with industry-standard sEH inhibitors.
| Feature | 1-(3-Cyanophenyl)-3-cyclohexylurea | TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) | AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) |
| Class | Simple 1,3-Disubstituted Urea | Heterocyclic Urea (Optimized) | Fatty Acid Mimic Urea |
| Solubility Strategy | None (Lipophilic Core) | Polar Piperidine Linker | Carboxylic Acid Tail |
| Metabolic Stability | Moderate (Cyano group is stable) | High (Trifluoromethoxy + Piperidine) | Low (Beta-oxidation of tail) |
| Primary Use | SAR Tool / Probe | In Vivo Efficacy Standard | Early Proof-of-Concept |
| Advantage | High intrinsic potency; Simple synthesis. | Excellent PK/PD balance; CNS penetrant. | Mimics natural substrate. |
| Disadvantage | Solubility-limited absorption. | More complex synthesis. | Rapid metabolism (short half-life). |
Experimental Protocols
Protocol A: In Vitro Fluorescent sEH Assay
To determine IC50 values.
-
Reagents: Recombinant human sEH, Substrate (PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), Buffer (25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA).
-
Preparation: Dissolve inhibitor in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM).
-
Incubation: Mix 20 µL enzyme + 20 µL inhibitor. Incubate at 30°C for 5 minutes.
-
Reaction: Add 160 µL substrate (final conc. 50 µM).
-
Detection: Monitor fluorescence (Ex 330 nm / Em 465 nm) for 10-30 minutes.
-
Analysis: Plot rate vs. log[Inhibitor] to calculate IC50.
Protocol B: Pharmacokinetic (PK) Evaluation
To assess bioavailability and validate the "Correlation Gap".
-
Subjects: Male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing:
-
IV Group: 1 mg/kg (dissolved in PEG400/Saline).
-
Oral Group: 10 mg/kg (suspension in corn oil or methylcellulose).
-
-
Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.
-
Analysis: LC-MS/MS detection of parent compound.
-
Metrics: Calculate
, , , and Bioavailability ( ).
Workflow Diagram (Graphviz)
Caption: Experimental workflow for validating sEH inhibitors.
Conclusion
1-(3-Cyanophenyl)-3-cyclohexylurea serves as a critical case study in medicinal chemistry. While it successfully achieves high in vitro potency against sEH via the urea pharmacophore, its utility as a drug candidate is often compromised by the solubility-melting point trade-off . For in vivo applications, researchers are advised to utilize analogs with solubility-enhancing modifications (like TPPU ) or employ advanced formulation strategies (nanosuspensions) to overcome the crystal lattice energy barrier.
References
-
Morisseau, C., & Hammock, B. D. (2005). "Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles." Annual Review of Pharmacology and Toxicology.
-
Kim, I. H., et al. (2004). "Design, Synthesis, and Biological Evaluation of 1,3-Disubstituted Ureas as Potent Inhibitors of Soluble Epoxide Hydrolase." Journal of Medicinal Chemistry.
-
Shen, H. C., & Hammock, B. D. (2012). "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry.
-
Codony, S., et al. (2026). "Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses." Pharmaceuticals.[9][10][11][12][13]
-
Imig, J. D., & Hammock, B. D. (2009). "Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases." Nature Reviews Drug Discovery.
Sources
- 1. US10377744B2 - Potent soluble epdxide hydrolase inhibitors - Google Patents [patents.google.com]
- 2. escholarship.org [escholarship.org]
- 3. my.ucanr.edu [my.ucanr.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchportal.unamur.be [researchportal.unamur.be]
- 11. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-(3-Cyanophenyl)-3-cyclohexylurea
As a Senior Application Scientist overseeing drug development workflows, I approach chemical safety not merely as a compliance checklist, but as a mechanistic interaction between a compound's molecular structure and the laboratory environment.
1-(3-Cyanophenyl)-3-cyclohexylurea (CAS: 708991-13-3) is a highly specialized synthetic urea derivative. It is frequently utilized in the synthesis of selective activators of the eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation arm, a critical pathway in endoplasmic reticulum stress response research (). Handling this compound requires a deep understanding of its structural causality to ensure both researcher safety and experimental integrity.
Part 1: Chemical Profile & Mechanistic Hazard Causality
To handle this compound safely, we must first deconstruct its molecular architecture to understand why it behaves the way it does:
-
The Urea Backbone: Urea derivatives possess high melting points and form strong intermolecular hydrogen bonds. This makes the dry powder highly prone to electrostatic cling, increasing the risk of sudden aerosolization during weighing.
-
The Cyclohexyl Group: This ring imparts significant lipophilicity (high LogP) to the molecule. While advantageous for drug design—allowing the molecule to cross cellular membranes to reach intracellular kinase targets—it presents a severe occupational hazard. If dissolved in a permeabilizing solvent like Dimethyl Sulfoxide (DMSO), the solvent acts as a "Trojan horse," rapidly carrying the lipophilic compound through standard nitrile gloves and directly into the dermal layer.
-
The 3-Cyanophenyl Moiety: The cyano group (-C≡N) is covalently stable under standard ambient conditions. However, exposure to strong mineral acids or extreme thermal decomposition (>200°C) can trigger hydrolysis, releasing highly toxic hydrogen cyanide (HCN) gas or nitrogen oxides (NOx).
According to hazard profiles of structurally analogous cyclohexylureas (), the primary baseline risks include acute oral toxicity and severe skin/eye irritation.
Part 2: Quantitative PPE Specification Matrix
All Personal Protective Equipment (PPE) selections must align with for hazardous materials. The table below outlines the required PPE, driven by the mechanistic causality of the compound.
| Protection Zone | Equipment Specification | Quantitative Standard | Mechanistic Causality |
| Hands (Dry Powder) | Nitrile Gloves | Provides a sufficient physical barrier against static-prone, irritating powders. | |
| Hands (Solvent) | Butyl Rubber Gloves | > 480 min breakthrough | Prevents solvent-mediated transdermal transport of lipophilic compounds. |
| Eyes | Safety Goggles | ANSI Z87.1 compliant | 100% peripheral seal protects ocular mucosa from aerosolized micro-particles. |
| Body | Flame-Resistant Lab Coat | NFPA 2112 compliant | Mitigates static discharge during powder handling; protects against solvent splashes. |
| Respiratory | Chemical Fume Hood | 80–120 FPM face velocity | Captures airborne particulates at the source, negating the need for an N95 respirator. |
Part 3: Operational Workflow: Solubilization and Handling
Every protocol in a high-throughput laboratory must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Environmental Validation
-
Action: Activate the chemical fume hood and clear the workspace of all acidic reagents.
-
Causality: Captures potential aerosols generated during transfer and prevents accidental HCN generation.
-
Validation: Visually confirm the magnehelic gauge reads between 80–120 FPM. Do not proceed if the alarm sounds or the gauge is out of bounds.
Step 2: Static Mitigation & Weighing
-
Action: Discharge the weighing boat using an anti-static ionizer gun before transferring the powder with a grounded micro-spatula.
-
Causality: Urea derivatives frequently exhibit electrostatic cling, which can cause sudden expulsion of the powder from the spatula, leading to contamination and loss of yield.
-
Validation: The powder should rest inertly in the boat without climbing the plastic walls.
Step 3: Solubilization
-
Action: Add the required volume of carrier solvent (e.g., DMSO or Ethanol) directly to the vial inside the hood.
-
Causality: DMSO is required to dissolve the lipophilic cyclohexylurea, but it necessitates strict containment due to its skin-penetrating properties.
-
Validation: Agitate until the solution is completely optically clear. The absence of visible particulates validates complete solubilization, ensuring accurate molarity for downstream biological assays.
Step 4: Decontamination & Transport
-
Action: Seal the vial tightly and wipe the exterior with an ethanol-dampened lint-free wipe. Place in a secondary shatterproof container.
-
Causality: Removes microscopic residue that could be transferred to incubators or microscopes.
-
Validation: A clean wipe with no visible residue confirms the exterior is safe for transport.
Figure 1: Operational workflow for handling lipophilic urea derivatives.
Part 4: Emergency Spill Response & Mitigation Logic
Disposal and spill protocols must be grounded in the National Research Council's .
Step 1: State Assessment
-
Action: Identify if the spill is a dry powder or a solvent solution.
-
Causality: The physical state dictates the containment strategy; applying liquid protocols to powders causes unnecessary spread.
-
Validation: Visual confirmation of the spill perimeter and state.
Step 2: Containment (State-Dependent)
-
For Powder: Gently place a damp absorbent pad directly over the powder. Causality: Sweeping dry powder aerosolizes the cyano-urea compound. The damp pad traps the dust.
-
For Solvent: Pour inert absorbent (e.g., vermiculite or sand) around the outer perimeter, working inward. Causality: Perimeter-first application halts the capillary spread of the lipophilic solvent.
-
Validation: The spill perimeter ceases to expand.
Step 3: Collection & Disposal
-
Action: Use a non-sparking scoop to transfer the absorbed material into a hazardous waste bag. Label strictly as "Cyano-Urea Hazardous Waste - DO NOT ACIDIFY."
-
Causality: Prevents accidental downstream mixing with acidic waste streams by environmental health and safety (EHS) personnel, which could generate lethal HCN gas.
-
Validation: The primary surface appears clean and dry.
Step 4: Surface Decontamination
-
Action: Wash the area with a mild alkaline detergent, followed by soap and water.
-
Causality: Chemically degrades residual organic compounds and removes solvent traces without risking acidic hydrolysis of the cyano group.
-
Validation: Ensure a completely streak-free surface to validate physical decontamination.
Figure 2: Decision matrix and mitigation logic for localized chemical spills.
References
-
Chen, T., et al. "Development of 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylurea Activators of the Heme Regulated Inhibitor as Selective Activators of Eukaryotic Initiation Factor 2 alpha (eIF2α) Phosphorylation Arm of the Integrated Endoplasmic Reticulum Stress Response." Journal of Medicinal Chemistry, 2017.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69684, Cyclohexylurea." PubChem, 2023.[Link]
-
Occupational Safety and Health Administration. "Personal Protective Equipment." United States Department of Labor.[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
